Benzyl hydroperoxide
Description
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Structure
3D Structure
Properties
CAS No. |
3071-34-9 |
|---|---|
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
hydroperoxymethylbenzene |
InChI |
InChI=1S/C7H8O2/c8-9-6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
YVJRCWCFDJYONJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzyl Hydroperoxide via Benzylic Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) hydroperoxide is a valuable organic peroxide that serves as a key intermediate in various chemical transformations and has applications in organic synthesis and polymer chemistry. Its synthesis via the oxidation of the benzylic C-H bond in toluene (B28343) and its derivatives is a topic of significant interest. This technical guide provides a comprehensive overview of the primary methods for synthesizing benzyl hydroperoxide, with a focus on experimental protocols, quantitative data, and reaction mechanisms.
Core Synthesis Methodologies
The synthesis of this compound from toluene predominantly proceeds through a free-radical chain mechanism. The initiation step involves the abstraction of a hydrogen atom from the methyl group of toluene to form a benzyl radical. This radical then reacts with molecular oxygen to produce a benzylperoxy radical. The propagation step involves the abstraction of a hydrogen atom by the benzylperoxy radical from another toluene molecule, yielding this compound and a new benzyl radical, thus continuing the chain reaction.
Several methods have been developed to facilitate this transformation, including autoxidation, catalyzed oxidation, and synthesis from benzyl halides.
Autoxidation of Toluene
The direct reaction of toluene with an oxygen source, typically air, at elevated temperatures is known as autoxidation. While being a straightforward approach, it often suffers from low selectivity and yield of this compound, as the product is prone to further oxidation to benzyl alcohol, benzaldehyde (B42025), and benzoic acid.[1] The reaction is typically carried out at temperatures between 170 and 220°C under pressure to maintain toluene in the liquid phase.[2] Controlling the extent of toluene conversion is crucial to maximize the yield of the hydroperoxide intermediate.
Catalyzed Benzylic Oxidation
To improve the efficiency and selectivity of benzylic oxidation, various catalytic systems have been developed. These catalysts facilitate the initiation of the radical chain reaction under milder conditions than autoxidation.
a) Cobalt-Catalyzed Oxidation: Cobalt salts, such as cobalt acetate, are effective catalysts for the liquid-phase oxidation of toluene.[1] The cobalt catalyst cycles between its +2 and +3 oxidation states to facilitate the decomposition of hydroperoxides and the generation of radicals, which initiate the oxidation chain.
b) N-Hydroxyphthalimide (NHPI) Catalyzed Aerobic Oxidation: N-Hydroxyphthalimide (NHPI) is an efficient organocatalyst for the aerobic oxidation of toluene. In this system, NHPI is oxidized to the phthalimide-N-oxyl (PINO) radical, which is the active species that abstracts a hydrogen atom from toluene to initiate the radical chain reaction.[3] This method can be performed with or without a metal co-catalyst. The use of NHPI can significantly enhance the reaction rate and selectivity for the initial oxidation products.[3]
Synthesis from Benzyl Halides
An alternative and often more selective route to this compound involves the use of benzyl halides as starting materials.
Indium-Mediated Synthesis: A highly efficient method for the synthesis of benzylic hydroperoxides involves the reaction of benzyl bromides with indium metal in the presence of air.[4][5] This reaction proceeds at room temperature and provides good to excellent yields of the corresponding hydroperoxides.[4] The proposed mechanism involves a single-electron transfer from indium to the benzyl bromide to generate a benzyl radical, which then reacts with oxygen.[4]
Quantitative Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound using various methods. It is important to note that many studies on toluene oxidation focus on the final products (benzaldehyde, benzyl alcohol, benzoic acid) rather than isolating and quantifying this compound. Therefore, data on the yield of this compound is often limited.
Table 1: Synthesis of this compound from Toluene via Autoxidation and Catalyzed Oxidation
| Method | Catalyst | Oxidant | Temperature (°C) | Toluene Conversion (%) | This compound Yield (%) | Other Products | Reference(s) |
| Autoxidation | None | Air (<21% O2) | 170-220 | <10 | Not explicitly reported, but is the primary intermediate | Benzyl alcohol, Benzaldehyde, Benzoic acid | [2][6] |
| Catalyzed Oxidation | MnMoO4 | H2O2 | 80 | 40.6 | Not explicitly reported | Benzaldehyde, Benzyl alcohol | [7][8] |
| Catalyzed Oxidation | CeO2–MnOx | O2 | Not specified | 6.9 | Not explicitly reported | Benzyl alcohol, Benzaldehyde, Benzoic acid | [9] |
| Catalyzed Oxidation | Ni(II), Co(II), or Cu(II) Schiff base complexes | H2O2 | 70 | Up to 77.5 (Cu complex) | Not explicitly reported | Benzaldehyde, Benzyl alcohol, Benzoic acid | [6] |
Table 2: Synthesis of this compound from Benzyl Bromides
| Method | Substrate | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| Indium-Mediated | Benzyl bromide | Indium powder, Air | DMF | Room Temperature | 89 | [4] |
| Indium-Mediated | 4-Methylbenzyl bromide | Indium powder, Air | DMF | Room Temperature | 85 | [4] |
| Indium-Mediated | 4-Methoxybenzyl bromide | Indium powder, Air | DMF | Room Temperature | 82 | [4] |
| Indium-Mediated | 4-Chlorobenzyl bromide | Indium powder, Air | DMF | Room Temperature | 92 | [4] |
| Indium-Mediated | 4-Bromobenzyl bromide | Indium powder, Air | DMF | Room Temperature | 95 | [4] |
| Indium-Mediated | 4-Trifluoromethylbenzyl bromide | Indium powder, Air | DMF | Room Temperature | 87 | [4] |
Experimental Protocols
Protocol 1: Indium-Mediated Synthesis of this compound from Benzyl Bromide[4]
This protocol describes a highly efficient and mild method for the synthesis of this compound.
Materials:
-
Benzyl bromide
-
Indium powder (200 mesh)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add benzyl bromide (1.0 mmol, 1.0 equiv) and dimethylformamide (5 mL).
-
Add fine indium powder (1.3 mmol, 1.3 equiv) to the solution.
-
Stir the reaction mixture vigorously at room temperature under an air atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford pure this compound.
Protocol 2: General Procedure for Catalytic Oxidation of Toluene[6][7]
This protocol provides a general outline for the liquid-phase oxidation of toluene using a catalyst and an oxidant. Specific conditions will vary depending on the catalyst and oxidant used.
Materials:
-
Toluene
-
Catalyst (e.g., MnMoO4, Co(II) Schiff base complex)
-
Oxidant (e.g., H2O2, O2)
-
Solvent (e.g., acetonitrile, or solvent-free)
-
Reaction vessel (e.g., three-necked flask, autoclave)
-
Magnetic stirrer or mechanical stirrer
-
Heating mantle or oil bath
-
Condenser
Procedure:
-
Set up the reaction vessel with a condenser and a magnetic or mechanical stirrer.
-
Charge the reactor with toluene, the catalyst, and the solvent (if applicable).
-
Heat the reaction mixture to the desired temperature (e.g., 70-80°C).
-
Introduce the oxidant. If using a gaseous oxidant like O2, it can be bubbled through the reaction mixture. If using a liquid oxidant like H2O2, it can be added dropwise.
-
Maintain the reaction at the set temperature with vigorous stirring for the desired reaction time.
-
Monitor the reaction progress by taking aliquots and analyzing them by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of toluene and the product distribution.
-
After the reaction is complete, cool the mixture to room temperature.
-
The work-up procedure will depend on the specific reaction and products. It may involve extraction, distillation, and chromatographic purification to isolate and quantify this compound.
Signaling Pathways and Experimental Workflows
Benzylic Oxidation Reaction Mechanism
The core of benzylic oxidation is a free-radical chain reaction. The following diagram illustrates the key steps involved in the formation of this compound from toluene.
General Experimental Workflow for this compound Synthesis
The following diagram outlines a typical workflow for the synthesis, isolation, and analysis of this compound.
Conclusion
The synthesis of this compound via benzylic oxidation is a fundamental process with multiple synthetic routes. While autoxidation provides a direct but often low-yielding method, catalytic approaches using transition metals or organocatalysts like NHPI offer improved efficiency and selectivity. For high-yield and selective synthesis of this compound, the indium-mediated reaction of benzyl bromides presents a compelling alternative. This guide provides researchers and professionals with the necessary technical details to understand and implement these synthetic strategies. Further research into developing more efficient and selective catalysts for the direct oxidation of toluene to this compound under mild conditions remains an active area of investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. US3387036A - Production of benzyl alcohol and benzaldehyde - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Indium-Mediated Synthesis of Benzylic Hydroperoxides [organic-chemistry.org]
- 5. Indium-Mediated Synthesis of Benzylic Hydroperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijesi.org [ijesi.org]
- 7. Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solvent-free liquid-phase selective catalytic oxidation of toluene to benzyl alcohol and benzaldehyde over CeO2–MnOx composite oxides - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Thermal Decomposition Kinetics of Benzyl Hydroperoxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition kinetics of benzyl (B1604629) hydroperoxide. The document summarizes the current understanding of the decomposition mechanisms, presents available quantitative data, details relevant experimental protocols, and provides visualizations of the key reaction pathways. This guide is intended to be a valuable resource for professionals working in fields where the stability and reactivity of hydroperoxides are of critical importance.
Core Concepts: Decomposition Pathways
The thermal decomposition of benzyl hydroperoxide is a complex process that proceeds primarily through free radical mechanisms. The initiation of this decomposition can occur through two main pathways: unimolecular and bimolecular decomposition.
Unimolecular Decomposition: This pathway involves the homolytic cleavage of the weak oxygen-oxygen bond in a single this compound molecule to form a benzyloxy radical and a hydroxyl radical. Computational studies have shown that this unimolecular dissociation proceeds through the formation of a hydrogen-bonded radical-pair and has a significant activation energy barrier.
Bimolecular Decomposition: At lower temperatures, bimolecular reactions are considered more favorable initiation processes due to their lower activation enthalpies compared to unimolecular O-O bond cleavage. These pathways involve the reaction of a this compound molecule with another molecule, such as another this compound molecule or a solvent molecule (e.g., toluene).
The primary radical species generated, such as the benzyloxy and hydroxyl radicals, can then participate in a series of propagation and termination steps, leading to the formation of various decomposition products. At elevated temperatures (900 K and above), the decomposition to a benzoxyl radical and a hydroxyl radical becomes a rapid and significant pathway[1].
Quantitative Kinetic Data
Table 1: Activation Energy for Unimolecular Decomposition
| Parameter | Value | Method |
| Activation Enthalpy (ΔH‡) | +181 kJ mol⁻¹ | Computational (CASPT2(2,2)/cc-pVTZ//UB3LYP/6-31G(d)) |
Note: This value represents the enthalpic barrier for the unimolecular O-O bond cleavage and suggests that this pathway is less favorable than bimolecular pathways at lower temperatures.
Decomposition Products
The thermal decomposition of this compound yields a mixture of products, the distribution of which can be influenced by factors such as temperature, solvent, and the presence of other reactive species. The primary and secondary products are formed through the subsequent reactions of the initially generated radicals.
Table 2: Major Products of this compound Thermal Decomposition
| Product | Chemical Formula | Formation Pathway |
| Benzaldehyde | C₆H₅CHO | Oxidation of the benzyl radical or rearrangement of the benzyloxy radical. |
| Benzyl alcohol | C₆H₅CH₂OH | Hydrogen abstraction by the benzyloxy radical from a suitable donor. |
| Bibenzyl | C₆H₅CH₂CH₂C₆H₅ | Dimerization of benzyl radicals. |
| Water | H₂O | Hydrogen abstraction by the hydroxyl radical. |
Experimental Protocols
The following is a detailed methodology, adapted from established procedures for studying the thermal decomposition of similar hydroperoxides like t-butyl hydroperoxide, for determining the kinetics of this compound decomposition.
Materials and Reagents
-
This compound (synthesis and purification may be required)
-
Solvent (e.g., toluene (B28343), benzene, cyclohexane) of high purity
-
Inert gas (e.g., Argon or Nitrogen)
-
Potassium iodide (KI)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) standard solution
-
Starch indicator solution
-
Acetic acid
-
Triphenylphosphine (B44618) (for reduction of remaining hydroperoxide before GC analysis)
-
Internal standard for GC analysis (e.g., dodecane)
Synthesis and Purification of this compound (Illustrative)
For precise kinetic studies, high-purity this compound is essential. A general synthetic approach involves the autooxidation of toluene or the reaction of a benzyl halide with a source of peroxide. Purification can be achieved by methods such as column chromatography or recrystallization at low temperatures. The purity should be verified by techniques like NMR and iodometric titration.
Kinetic Run Procedure
-
Sample Preparation: Prepare solutions of this compound of known concentration in the desired solvent.
-
Degassing: Transfer a measured volume of the hydroperoxide solution into several Pyrex ampoules. Thoroughly degas the solutions by subjecting them to several freeze-pump-thaw cycles under high vacuum to remove dissolved oxygen, which can interfere with the decomposition kinetics.
-
Sealing: Seal the ampoules under vacuum.
-
Thermolysis: Immerse the sealed ampoules in a constant-temperature bath (e.g., oil bath or thermostat-controlled oven) maintained at the desired reaction temperature (e.g., 100-200 °C).
-
Sampling: At predetermined time intervals, remove an ampoule from the bath and immediately quench the reaction by placing it in an ice-water bath.
-
Analysis of Residual Hydroperoxide (Iodometric Titration):
-
Carefully open the ampoule and transfer a known aliquot of the reaction mixture to a flask containing a solution of potassium iodide in acetic acid.
-
Allow the reaction to proceed in the dark for a few minutes for the quantitative liberation of iodine.
-
Titrate the liberated iodine with a standardized solution of sodium thiosulfate using a starch indicator to determine the endpoint.
-
The concentration of the remaining this compound is calculated from the amount of titrant used.
-
-
Product Analysis (Gas Chromatography - Mass Spectrometry - GC-MS):
-
To another aliquot of the reaction mixture, add a solution of triphenylphosphine to reduce the remaining this compound to benzyl alcohol. This prevents decomposition of the hydroperoxide in the hot injector of the gas chromatograph.
-
Add a known amount of an internal standard.
-
Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a polar column like Carbowax 20M) to separate and identify the decomposition products.
-
Quantify the products by comparing their peak areas to that of the internal standard and using previously determined response factors.
-
Data Analysis
-
Plot the concentration of this compound versus time to determine the reaction order. For a first-order reaction, a plot of ln([BHP]) versus time will be linear.
-
The slope of this line will be equal to the negative of the rate constant (-k).
-
Repeat the experiment at several different temperatures to obtain rate constants at each temperature.
-
Construct an Arrhenius plot by plotting ln(k) versus 1/T (where T is the absolute temperature in Kelvin).
-
The activation energy (Ea) can be calculated from the slope of the Arrhenius plot (slope = -Ea/R, where R is the gas constant).
-
The pre-exponential factor (A) can be determined from the y-intercept (intercept = ln(A)).
Visualizations of Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways in the thermal decomposition of this compound.
Caption: Unimolecular decomposition of this compound.
Caption: Bimolecular self-reaction of this compound.
Caption: Experimental workflow for kinetic studies.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Benzyl Hydroperoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) hydroperoxide (C₆H₅CH₂OOH) is an organic peroxide of significant interest in various fields of chemistry and pharmacology. As a key intermediate in oxidation reactions and a radical initiator, a thorough understanding of its physical and chemical properties is crucial for its safe handling, synthesis, and application. This technical guide provides a comprehensive overview of the core physicochemical characteristics of benzyl hydroperoxide, detailed experimental protocols, and visualizations of its reactive nature.
Physical Properties
This compound is a colorless to pale yellow liquid with a characteristic peroxide odor.[1] It is more dense than water and exhibits limited solubility in aqueous media while being soluble in many common organic solvents.[1] A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈O₂ | [2] |
| Molecular Weight | 124.14 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Characteristic peroxide odor | [1] |
| Density | ~1.06 g/cm³ | [2] |
| Boiling Point | ~120 °C | [2] |
| Solubility in Water | Less soluble | [1] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether | [1] |
Spectral Data
Spectroscopic analysis is essential for the identification and characterization of this compound. The following data has been reported for its nuclear magnetic resonance (NMR) spectra.
Table 2: NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference(s) |
| ¹H | 8.25 | singlet | OOH | |
| ¹H | 7.43–7.39 | multiplet | C₆H₅ | |
| ¹H | 5.02 | singlet | CH₂ | |
| ¹³C | 135.7 | C (aromatic, quaternary) | ||
| ¹³C | 129.0 | CH (aromatic) | ||
| ¹³C | 128.6 | CH (aromatic) | ||
| ¹³C | 79.2 | CH₂ |
Chemical Properties and Reactivity
This compound's chemical behavior is dominated by the labile peroxide (-O-OH) bond, making it a highly reactive compound.
Stability and Decomposition:
This compound is generally stable under cool conditions but can decompose violently upon heating or in the presence of contaminants.[1] The O-O bond has a relatively low dissociation energy, leading to homolytic cleavage under thermal or photolytic conditions to generate free radicals.[2] This property makes it a useful radical initiator in polymerization and other radical-mediated reactions.[1]
The thermal decomposition of this compound can proceed via the following pathway:
These initial radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction and addition to unsaturated systems.
Oxidizing Agent:
The hydroperoxide group makes this compound a potent oxidizing agent, capable of oxidizing a variety of substrates.
Experimental Protocols
Synthesis of this compound from Benzyl Bromide
A modern and efficient method for the synthesis of benzylic hydroperoxides involves the use of indium metal. This protocol avoids harsh conditions and utilizes molecular oxygen as the oxidant.[3]
Materials:
-
Benzyl bromide
-
Indium powder (200 mesh)
-
Dimethylformamide (DMF)
-
Air (as oxygen source)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of benzyl bromide (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add indium powder (1.3 mmol).
-
Stir the reaction mixture vigorously at room temperature under an air atmosphere (using a balloon or by leaving the flask open to the air).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Quantification of this compound by Iodometric Titration
Iodometric titration is a standard method for determining the concentration of peroxides. The hydroperoxide oxidizes iodide ions to iodine, which is then titrated with a standard solution of sodium thiosulfate (B1220275).[2]
Materials:
-
This compound sample
-
Glacial acetic acid
-
Chloroform (B151607) or isooctane
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
Standardized 0.1 N or 0.01 N sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (1%)
-
Deionized water
Procedure:
-
Accurately weigh a sample of this compound into a 250 mL Erlenmeyer flask with a glass stopper.
-
Add a solvent mixture of glacial acetic acid and chloroform (or isooctane), typically in a 3:2 ratio, to dissolve the sample completely.
-
Add freshly prepared saturated potassium iodide solution.
-
Stopper the flask, swirl to mix, and let it stand in the dark for a recommended period (e.g., 5-15 minutes) to ensure complete reaction.
-
Add a significant volume of deionized water to the flask.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow-brown color of iodine fades to a pale straw color.
-
Add a few drops of starch indicator solution, which will turn the solution deep blue-black.
-
Continue the titration dropwise with vigorous swirling until the blue color completely disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using the same procedure but without the this compound sample.
Calculation: The concentration of this compound can be calculated using the following formula:
Peroxide Value (meq/kg) = [(V - V₀) * N * 1000] / m
Where:
-
V = volume of Na₂S₂O₃ solution used for the sample (mL)
-
V₀ = volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = normality of the Na₂S₂O₃ solution
-
m = mass of the sample (g)
Safety Considerations
This compound is a strong oxidizing agent and should be handled with care. It is thermally sensitive and can decompose explosively, especially when heated or in the presence of contaminants. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties of this compound. The data and protocols presented herein are intended to support researchers and professionals in the safe and effective use of this versatile chemical compound. Further investigation into its spectral properties and quantitative solubility is encouraged to build a more complete profile of this important molecule.
References
An In-depth Technical Guide to the Thermochemistry of O-O Bond Homolysis in Benzyl Hydroperoxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemistry associated with the homolytic cleavage of the oxygen-oxygen bond in benzyl (B1604629) hydroperoxide. This process is of fundamental importance in a variety of chemical contexts, including autoxidation, polymer synthesis, and as a source of reactive oxygen species in biological systems. This document summarizes key quantitative data from computational studies, outlines relevant experimental protocols, and provides visualizations of the core processes.
Introduction to O-O Bond Homolysis in Benzyl Hydroperoxide
The dissociation of the peroxide bond (O-O) is a critical initiation step in many radical chain reactions. In this compound (C₆H₅CH₂OOH), the homolytic cleavage of this bond yields a benzyloxyl radical (C₆H₅CH₂O•) and a hydroxyl radical (•OH). The energy required for this process, the bond dissociation energy (BDE), is a key parameter in determining the thermal stability and reactivity of the hydroperoxide.
The overall reaction for the unimolecular homolysis is:
C₆H₅CH₂OOH → C₆H₅CH₂O• + •OH
Understanding the energetics of this reaction is crucial for controlling reaction rates, predicting product distributions, and designing safer chemical processes. In the context of drug development, the formation of such radical species can be implicated in both therapeutic mechanisms and toxicity profiles.
Quantitative Thermochemical Data
The following tables summarize the available quantitative data on the O-O bond homolysis of this compound, primarily derived from computational studies. Experimental data for this specific molecule is not widely available in the reviewed literature; therefore, the focus is on high-level theoretical calculations.
Table 1: Calculated O-O Bond Dissociation Enthalpies (BDEs) and Reaction Enthalpies (ΔH)
| Computational Method | ΔH (kJ/mol) | ΔH (kcal/mol) | Notes |
| CASPT2(2,2)/cc-pVTZ//UB3LYP/6-31G(d) | +196 | +46.8 | Represents the energy difference between the separated radicals and the hydroperoxide.[1][2] |
| G3B3 | +184.1 | +44.0 | A composite ab initio method for accurate energy calculations. |
Table 2: Calculated Activation Energies and Enthalpies for Unimolecular Decomposition
| Computational Method | Parameter | Value (kJ/mol) | Value (kcal/mol) | Description |
| CASPT2(2,2)/cc-pVTZ//UB3LYP/6-31G(d) | ΔH‡ (298K) | +177.9 | +42.5 | Activation enthalpy for the O-O bond cleavage, leading to a transition state (TS1).[2] |
| CASPT2(2,2)/cc-pVTZ//UB3LYP/6-31G(d) | ΔG‡ (298K) | +173.2 | +41.4 | Activation free energy for the O-O bond cleavage.[3] |
Table 3: Energetics of the Hydrogen-Bonded Radical-Pair Intermediate
| Computational Method | Parameter | Value (kJ/mol) | Value (kcal/mol) | Description |
| CASPT2(2,2)/cc-pVTZ//UB3LYP/6-31G(d) | Energy of Radical-Pair Minimum (PC1) | +181 | +43.3 | Energy of the hydrogen-bonded radical-pair intermediate relative to the hydroperoxide substrate.[1][2] This intermediate is about 15 kJ/mol below the separated radical products.[1][2] |
Signaling Pathways and Logical Relationships
The unimolecular decomposition of this compound is not a simple, one-step bond cleavage. Computational studies indicate the formation of a transient, hydrogen-bonded radical-pair intermediate before the radicals fully separate.
Experimental Protocols
While specific experimental data for this compound is limited in the literature, the following protocols are standard for determining the thermochemical parameters of peroxide decomposition.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is commonly used to determine the enthalpy of decomposition and the onset temperature of thermal decomposition for peroxides.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of this compound (typically 1-5 mg) is placed in an aluminum or stainless steel crucible. For solution studies, the hydroperoxide is dissolved in a suitable, inert solvent (e.g., benzene, cumene) at a known concentration.
-
Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative side reactions. A temperature program is set, typically a linear heating rate (e.g., 2-10 °C/min) over a temperature range that encompasses the decomposition.
-
Data Acquisition: The heat flow to the sample is measured as a function of temperature. The homolytic cleavage of the O-O bond will result in an exothermic peak on the DSC thermogram.
-
Data Analysis:
-
Onset Temperature (T_onset): The temperature at which the exothermic decomposition begins is determined from the intersection of the baseline and the tangent of the exothermic peak.
-
Heat of Decomposition (ΔH_d): The total heat released during the decomposition is calculated by integrating the area under the exothermic peak.
-
Kinetic Parameters: By performing experiments at multiple heating rates, the activation energy (Ea) and the pre-exponential factor (A) can be determined using methods such as the Kissinger or Ozawa-Flynn-Wall analysis.
-
Pyrolysis with Product Analysis
Pyrolysis involves the thermal decomposition of a substance in an inert atmosphere. By analyzing the products and the rate of decomposition at different temperatures, kinetic parameters can be determined.
Methodology:
-
Reactor Setup: A solution of this compound in a high-boiling, inert solvent (e.g., toluene) is passed through a heated flow reactor. The temperature of the reactor is precisely controlled.
-
Decomposition: As the solution passes through the heated zone, the this compound decomposes.
-
Product Trapping and Analysis: The products exiting the reactor are trapped at low temperature. The composition of the trapped mixture is then analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the decomposition products (e.g., benzaldehyde, benzyl alcohol, bibenzyl).
-
Kinetic Analysis: The rate of disappearance of this compound is measured at different temperatures. An Arrhenius plot (ln(k) vs. 1/T) is then constructed to determine the activation energy (Ea) and the pre-exponential factor (A) for the decomposition reaction. The rate of formation of key products, such as bibenzyl (from the dimerization of benzyl radicals), can provide insights into the rate of the initial homolysis step.
Photodissociation with Radical Detection
Photodissociation uses light to induce bond cleavage. By using a laser with a specific wavelength corresponding to the energy required to break the O-O bond, the dynamics of the dissociation can be studied in detail.
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a vacuum chamber.
-
Photolysis: A pulsed laser (the "pump" laser) is used to irradiate the sample, causing the O-O bond to break. The wavelength is chosen to be in the UV region where peroxides absorb, corresponding to a σ* ← n transition of the O-O bond.
-
Radical Detection: A second pulsed laser (the "probe" laser) is used to detect the nascent radical fragments (typically the •OH radical) via Laser-Induced Fluorescence (LIF) or Degenerate Four-Wave Mixing (DFWM). The probe laser is tuned to an electronic transition of the radical, and the resulting fluorescence or signal is detected.
-
Data Analysis:
-
Internal Energy Distribution: By scanning the probe laser frequency, the rotational and vibrational energy states of the •OH fragment can be determined.
-
Translational Energy: The Doppler profile of the absorption lines of the •OH fragment can be analyzed to determine its translational energy.
-
Bond Dissociation Energy: The BDE can be calculated by performing an energy balance: BDE = E_photon - E_trans(fragments) - E_int(fragments) where E_photon is the energy of the photolysis laser, and E_trans and E_int are the total translational and internal (vibrational and rotational) energies of the fragments, respectively.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the experimental determination of the O-O bond dissociation energy using photodissociation techniques.
Conclusion
References
Benzyl Hydroperoxide: A Technical Guide to Radical Formation and Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of benzyl (B1604629) hydroperoxide, a significant organic compound known for its role as a radical initiator and oxidizing agent.[1] We will explore its formation, the mechanisms of its decomposition into radical species, and the subsequent reaction pathways. This document consolidates quantitative data, details key experimental protocols, and visualizes complex processes to support advanced research and development in chemistry and pharmaceuticals.
Formation of Benzyl Hydroperoxide
This compound is characterized by a hydroperoxide group (-OOH) attached to a benzyl moiety (C₆H₅CH₂-).[1] Its synthesis can be achieved through several routes, primarily involving the oxidation of toluene (B28343) derivatives or benzyl precursors.[1]
Key synthetic pathways include:
-
Autoxidation : The direct oxidation of toluene derivatives, where benzylic C-H bonds are susceptible to radical abstraction by molecular oxygen, is a foundational method. This pathway involves the generation of benzyl radicals that trap triplet oxygen.[1]
-
Indium-Mediated Hydroperoxidation : This efficient method converts benzyl halides to benzyl hydroperoxides using indium metal under aerobic conditions at room temperature, offering good yields without harsh conditions.[1][2][3]
-
Visible-Light-Induced Hydroperoxidation : A sustainable approach using a catalyst like eosin (B541160) Y under blue LED light to yield benzylic hydroperoxides under mild conditions.[1][3]
-
Oxidation of Benzyl Alcohol : Traditional methods involve the oxidation of benzyl alcohol with hydrogen peroxide or other oxidants.[1]
Radical Formation: Decomposition of this compound
The utility of this compound as a radical initiator stems from the relative weakness of the oxygen-oxygen single bond. Decomposition can be initiated thermally, photolytically, or through chemical reactions, leading to the formation of highly reactive free radicals.
Upon heating or exposure to light, this compound undergoes homolytic cleavage of the O-O bond to produce a benzyloxy radical (C₆H₅CH₂O•) and a hydroxyl radical (HO•).[1] This unimolecular dissociation is a critical initiation step for many radical processes.[2] The reaction proceeds through a hydrogen-bonded radical-pair intermediate.[2][4]
Decomposition can also occur via bimolecular pathways or be catalyzed by transition metals. In autoxidation processes, the decomposition can be initiated in a controlled manner by transition-metal ions.[5] The reaction of this compound with a hydrocarbon, such as toluene, can also occur where O-O bond homolysis is coupled with a C-H bond abstraction in a single kinetic step.[2]
Reaction Pathways of Resulting Radicals
The initially formed benzyloxy and hydroxyl radicals are highly reactive and participate in a cascade of subsequent reactions, which is crucial for their role in polymerization, oxidation, and combustion chemistry.[1][6]
-
Benzyloxy Radical (C₆H₅CH₂O•) : This radical can undergo β-scission, a fragmentation reaction, particularly at elevated temperatures (>500 K), to yield a phenyl radical (C₆H₅•) and formaldehyde (B43269) (HCHO).[1]
-
Hydroxyl Radical (HO•) : As a powerful oxidizing agent, the hydroxyl radical readily abstracts hydrogen atoms from other molecules, propagating the radical chain.
-
Overall Process : The thermal decomposition of this compound ultimately leads to the formation of benzoxyl radical + OH, a process that is particularly fast at temperatures of 900 K and above.[5][6] This chemistry is central to the conversion of toluene to benzaldehyde (B42025), which aids autoignition by releasing energy or forming more reactive free radicals through chain-branching.[5][6][7]
Quantitative Data
The reactivity and stability of this compound are governed by its thermochemical and kinetic parameters.
The bond dissociation energy (BDE) of the peroxide O-O bond is a key indicator of the energy required to initiate radical formation.
| Bond | Species | Bond Dissociation Energy (BDE) | Method/Source |
| RO-OH | This compound | ~45 kcal/mol | General value for organic hydroperoxides.[1][8] |
| O-O Homolysis Energy | This compound | +181 kJ/mol (+43.3 kcal/mol) | Calculated energy to form the hydrogen-bonded radical-pair intermediate.[2][4] |
| C-H (benzylic) | Toluene | 89.7 ± 0.6 kcal/mol | Reference value for precursor C-H bond strength. |
| O-H | This compound | 84-88 kcal/mol | Typical range for hydroperoxides.[9] |
While specific rate constants for this compound decomposition are highly dependent on conditions (solvent, temperature, pressure), computational studies provide valuable insights.
| Reaction | Temperature | Key Finding | Source |
| Benzylperoxy + H → this compound | Low T | Formation of a stabilized adduct is the dominant pathway. | [6][10] |
| This compound → Benzoxyl + OH | > 900 K | Decomposition is fast, making this the primary pathway at high temperatures. | [2][5][6] |
| Benzyl + HO₂ → Benzoxyl + OH | > 700 K | This reaction proceeds predominantly to these products via a this compound adduct.[10] | [10] |
| Benzylperoxy + H → Minor Products | High T | Minor paths (~1% each) include benzyl + HO₂, α-hydroxylbenzyl + OH, and benzaldehyde + H₂O.[5][6] | [5][6] |
Experimental Protocols
Studying the transient and highly reactive species generated from this compound requires specialized analytical techniques.
A typical investigation involves the synthesis of the hydroperoxide, controlled decomposition to generate radicals, detection and characterization of these transient species, and analysis of the final stable products.
ESR (or EPR) spectroscopy is the primary technique for the direct detection and characterization of paramagnetic species like free radicals.[11][12][13][14]
-
Sample Preparation :
-
Dissolve a known concentration of purified this compound in a suitable deoxygenated solvent (e.g., benzene, t-butyl benzene). Oxygen must be removed as its paramagnetic nature broadens the ESR signal.
-
Transfer the solution to a high-purity quartz ESR tube.
-
Seal the tube under vacuum or an inert atmosphere (e.g., argon).
-
-
Radical Generation :
-
For photolytic generation, the sample is placed within the ESR spectrometer's resonant cavity and irradiated with a UV lamp.
-
For thermal generation, the sample temperature is precisely controlled using a variable temperature accessory.
-
-
Data Acquisition :
-
The ESR spectrometer applies a static magnetic field and sweeps it while irradiating the sample with a fixed microwave frequency (typically X-band, ~9.5 GHz).[12]
-
Absorption of microwaves is detected when the energy difference between the electron spin states matches the microwave photon energy.
-
-
Spectral Analysis :
-
The resulting spectrum's g-factor provides information about the radical's electronic environment. For carbon-centered radicals, it is typically close to the free-electron value of ~2.0036.[11]
-
Hyperfine splitting patterns, caused by the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H), reveal the radical's structure and the distribution of the unpaired electron.[11][12]
-
GC-MS is a powerful tool for separating and identifying the volatile and semi-volatile products of this compound decomposition.[15][16][17]
-
Reaction Quenching :
-
After the decomposition reaction has proceeded for a set time under controlled conditions, it must be quenched to stop further reactions. This can be achieved by rapid cooling or by adding a radical scavenger like triphenylphosphine, which reduces the remaining hydroperoxide to the corresponding alcohol.[15]
-
-
Sample Preparation :
-
Dilute an aliquot of the quenched reaction mixture in a suitable volatile solvent (e.g., dichloromethane, hexane).
-
Add an internal standard for quantitative analysis.
-
-
GC Separation :
-
Inject the sample into the GC. The instrument vaporizes the sample, and an inert carrier gas (e.g., helium) sweeps the components onto a capillary column (e.g., Rxi-5ms).[16][17]
-
The column separates the components based on their boiling points and interactions with the stationary phase. A temperature program is used to elute compounds in a reasonable time.
-
-
MS Detection and Identification :
-
As components elute from the GC column, they enter the mass spectrometer.
-
The MS ionizes the molecules (typically via electron ionization) and separates the resulting fragments based on their mass-to-charge ratio.
-
The resulting mass spectrum is a "fingerprint" that can be compared against spectral libraries (e.g., NIST) to identify the compound.
-
-
Quantification :
Relevance in Research and Drug Development
-
Fundamental Research : this compound serves as a model system for studying the fundamental principles of free radical reactions, autoxidation, and combustion chemistry.[1] Its well-defined decomposition pathways allow for detailed kinetic and mechanistic investigations.
-
Organic Synthesis : As a radical initiator, it is used in polymerization processes and as an oxidizing agent for creating alcohols, ketones, and other functional groups.[1]
-
Drug Development and Toxicology : The ability of hydroperoxides to generate reactive oxygen species (ROS) is of significant interest.[1] While this can be harnessed for potential therapeutic effects (e.g., antimicrobial properties), it also poses a risk in drug formulations. The presence of benzylic structures (like benzyl alcohol, a common excipient) can lead to the formation of peroxides and radicals, potentially degrading the active pharmaceutical ingredient (API) or causing toxicity.[20] Understanding these pathways is crucial for ensuring the stability and safety of pharmaceutical products.
References
- 1. Buy this compound (EVT-8743494) | 3071-34-9 [evitachem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Peroxide synthesis by substitution or oxidation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of the Benzyl Radical: Mechanism, Thermochemistry, and Kinetics for the Reactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. "Kinetic modeling of the benzyl + HO2 reaction" by Gabriel Da Silva and Joseph W. Bozzelli [digitalcommons.njit.edu]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Experiment 7. ESR Spectroscopy. Introduction [hep.fsu.edu]
- 13. wiley.com [wiley.com]
- 14. EPR Spectroscopy — Free Radicals Chemistry Group — Marco Lucarini - Elisabetta Mezzina - Paola Franchi [site.unibo.it]
- 15. researchgate.net [researchgate.net]
- 16. The gas chromatographic analysis of the reaction products of the partial isobutane oxidation as a two phase process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hzdr.de [hzdr.de]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Performance Evaluation of Benzyl Alcohol Oxidation with tert-Butyl Hydroperoxide to Benzaldehyde Using the Response Surface Methodology, Artificial Neural Network, and Adaptive Neuro-Fuzzy Inference System Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Primary Processes of Free Radical Formation in Pharmaceutical Formulations of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of Benzyl Hydroperoxide: A Deep Dive into the Key Reactions of the Benzylperoxy Radical
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzylperoxy radical (C₆H₅CH₂OO•) is a pivotal, transient intermediate in the atmospheric and combustion chemistry of toluene (B28343), as well as in various synthetic organic processes. Its reactions are critical in determining the fate of toluene and the formation of subsequent oxygenated products, including the relatively stable benzyl (B1604629) hydroperoxide (C₆H₅CH₂OOH). Understanding the kinetics and mechanisms of the reactions leading to benzyl hydroperoxide is crucial for developing accurate models of atmospheric pollution, improving combustion efficiency, and designing novel oxidation processes in the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of the core reactions of the benzylperoxy radical that result in the formation of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key pathways.
Formation of the Benzylperoxy Radical
The primary route to the formation of the benzylperoxy radical is through the oxidation of the benzyl radical (C₆H₅CH₂•). The benzyl radical itself is typically generated from the hydrogen abstraction from the methyl group of toluene by radical species such as the hydroxyl radical (•OH) in the atmosphere or other radical initiators in controlled chemical systems.[1][2] Once formed, the benzyl radical rapidly reacts with molecular oxygen in a barrierless association reaction to yield the benzylperoxy radical.[3][4]
Reaction: C₆H₅CH₂• + O₂ → C₆H₅CH₂OO•
Key Reactions Leading to this compound
Two primary bimolecular reactions involving the benzylperoxy radical are significant contributors to the formation of this compound: the self-reaction of two benzylperoxy radicals and the reaction of a benzylperoxy radical with a hydroperoxy radical (HO₂•).
Self-Reaction of Benzylperoxy Radicals
The self-reaction of benzylperoxy radicals proceeds through a complex mechanism involving the formation of a short-lived tetroxide intermediate (C₆H₅CH₂OOOOCH₂C₆H₅). This intermediate can then decompose through several channels, one of which leads to the formation of this compound, benzaldehyde (B42025) (C₆H₅CHO), and molecular oxygen. Another pathway produces two benzoxyl radicals (C₆H₅CH₂O•) and molecular oxygen. The benzoxyl radicals can subsequently abstract a hydrogen atom from a suitable donor to form benzyl alcohol (C₆H₅CH₂OH).[3][5]
Overall Reactions:
-
2 C₆H₅CH₂OO• → C₆H₅CH₂OH + C₆H₅CHO + O₂
-
2 C₆H₅CH₂OO• → 2 C₆H₅CH₂O• + O₂
The formation of this compound in this reaction pathway is often considered as part of a more complex sequence of events following the initial self-reaction, particularly through the subsequent reactions of the generated radicals. However, some studies suggest a direct channel, although it is generally considered a minor pathway.
Reaction of Benzylperoxy Radical with Hydroperoxy Radical (HO₂•)
The reaction between the benzylperoxy radical and the hydroperoxy radical is a significant source of this compound in environments where both radical species are present, such as in the atmosphere and during the autoxidation of toluene.[3][6] This reaction proceeds via a hydrogen abstraction mechanism, where the hydroperoxy radical donates a hydrogen atom to the benzylperoxy radical, resulting in the formation of this compound and molecular oxygen.[3] This reaction is generally considered to be the most direct and significant pathway for the formation of this compound from the benzylperoxy radical.[3]
Reaction: C₆H₅CH₂OO• + HO₂• → C₆H₅CH₂OOH + O₂
Quantitative Kinetic Data
The rates of the key reactions involving the benzylperoxy radical have been determined through various experimental and computational studies. The following table summarizes the Arrhenius parameters for the self-reaction of the benzylperoxy radical and its reaction with the hydroperoxy radical. These parameters are crucial for kinetic modeling of systems involving toluene oxidation.
| Reaction | A (cm³ molecule⁻¹ s⁻¹) | Eₐ/R (K) | Temperature Range (K) | Reference |
| 2 C₆H₅CH₂OO• → Products | 2.50 x 10⁻¹⁴ | 1562 | 298-353 | [6] |
| C₆H₅CH₂OO• + HO₂• → Products | 5.70 x 10⁻¹⁴ | 1649 | 298-353 | [6] |
Note: The Arrhenius equation is given by k = A * exp(-Eₐ/RT), where k is the rate constant, A is the pre-exponential factor, Eₐ is the activation energy, R is the gas constant, and T is the temperature in Kelvin.
Experimental Protocols
The study of the kinetics of benzylperoxy radical reactions often employs sophisticated experimental techniques. A common and powerful method is laser flash photolysis coupled with time-resolved UV-visible absorption spectroscopy.
Laser Flash Photolysis with Time-Resolved UV-Visible Absorption Spectroscopy
Objective: To generate benzylperoxy radicals in a controlled environment and monitor their temporal decay to determine reaction rate constants.
Methodology:
-
Radical Generation: Benzylperoxy radicals are typically generated by the photolysis of a suitable precursor mixture. A common approach involves the 248 nm excimer laser photolysis of a flowing mixture of Cl₂, N₂, O₂, and toluene (C₆H₅CH₃). The photolysis of Cl₂ produces chlorine atoms, which then abstract a hydrogen atom from the methyl group of toluene to form benzyl radicals. These benzyl radicals subsequently react with O₂ to form benzylperoxy radicals.[7]
-
Reaction Cell: The reaction is carried out in a temperature-controlled quartz reaction cell. The pressure within the cell is maintained at a constant value, typically in the range of 50-200 Torr.[6]
-
Detection: The concentration of the benzylperoxy radical and other absorbing species is monitored in real-time using a time-resolved UV-visible absorption spectrometer. A probe beam from a xenon arc lamp is passed through the reaction cell, and the transmitted light is analyzed by a monochromator and a photomultiplier tube. The absorption spectrum of the benzylperoxy radical typically shows a maximum around 250 nm.[6][8]
-
Data Analysis: The temporal profiles of the absorbance at specific wavelengths are recorded. By applying a kinetic model that includes the relevant reactions, the rate constants for the reactions of interest can be extracted by fitting the model to the experimental data.[6]
Computational Chemistry Protocols
Theoretical calculations, particularly using quantum chemistry methods, have been instrumental in elucidating the reaction mechanisms and energetics of benzylperoxy radical reactions.
Objective: To calculate the potential energy surfaces, reaction enthalpies, and rate constants for the reactions of the benzylperoxy radical.
Methodology:
-
Electronic Structure Calculations: The geometries of the reactants, transition states, and products are optimized using methods such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., cc-pVDZ).[4][9]
-
High-Level Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using higher-level ab initio methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) or Complete Active Space with Second-order Perturbation Theory (CASPT2).[4][9]
-
Vibrational Frequency Calculations: Vibrational frequencies are calculated at the same level of theory as the geometry optimization to confirm that the structures are true minima or transition states and to compute zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.
-
Rate Constant Calculations: The calculated energetic and molecular properties are then used in statistical rate theories, such as Transition State Theory (TST) or Rice-Ramsperger-Kassel-Marcus (RRKM) theory, to calculate the temperature- and pressure-dependent rate constants for the elementary reaction steps.[10][11]
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical experimental workflow.
Caption: Key reactions of the benzylperoxy radical.
Caption: Experimental workflow for kinetic studies.
Conclusion
The formation of this compound from the benzylperoxy radical is a fundamental process in the oxidation of toluene. The reaction with the hydroperoxy radical stands out as the most direct and significant pathway. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and professionals working in atmospheric chemistry, combustion science, and synthetic chemistry. A thorough understanding of these key reactions is essential for the accurate prediction of product distributions and for the development of cleaner and more efficient chemical processes. Further research, particularly in refining the rate constants over a wider range of temperatures and pressures, will continue to enhance the fidelity of kinetic models and our understanding of these complex radical systems.
References
- 1. Acetonyl Peroxy and Hydroperoxy Self- and Cross-Reactions: Temperature-Dependent Kinetic Parameters, Branching Fractions, and Chaperone Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of the benzyl + HO 2 and benzoxyl + OH barrierless association reactions: fate of the this compound adduct under combustion and atmosp ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP00752H [pubs.rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. idpublications.org [idpublications.org]
- 6. Study of benzylperoxy radical using laser photolysis: ultraviolet spectrum, self-reaction, and reaction with HO2 kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. nist.gov [nist.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Oxidation of the Benzyl Radical: Mechanism, Thermochemistry, and Kinetics for the Reactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Kinetic modeling of the benzyl + HO2 reaction" by Gabriel Da Silva and Joseph W. Bozzelli [digitalcommons.njit.edu]
Unraveling the Stability of Benzyl Hydroperoxide: A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Benzyl (B1604629) hydroperoxide, a key intermediate in the oxidation of toluene (B28343) and a structural motif relevant to certain pharmaceuticals, possesses a delicate peroxy bond that governs its stability and reactivity. Understanding the mechanistic details of its decomposition is paramount for applications ranging from combustion chemistry to drug design. This technical guide delves into the computational chemistry studies that have elucidated the unimolecular and bimolecular decomposition pathways of benzyl hydroperoxide, providing a comprehensive overview of the methodologies employed and the quantitative data generated.
Core Findings: A Quantitative Look at Decomposition Barriers
Computational studies, employing a range of high-level quantum chemical methods, have provided valuable insights into the energetics of this compound decomposition. The following tables summarize the key quantitative data from prominent theoretical investigations, offering a comparative view of the activation barriers and reaction thermodynamics.
Table 1: Calculated Activation Energies and Enthalpies for the Unimolecular Decomposition of this compound
| Reaction | Computational Method | ΔH‡ (298 K, kcal/mol) | ΔG‡ (298 K, kcal/mol) |
| C₆H₅CH₂OOH → C₆H₅CH₂O• + •OH | CASPT2(2,2)/cc-pVTZ//UB3LYP/6-31G(d) | 43.2 | 43.0 |
Source: Adapted from a study on radical-pair formation in hydrocarbon autoxidation.
Table 2: Calculated Thermochemistry for the Formation and Decomposition of the this compound Adduct
| Reaction | Computational Method | ΔH (kcal/mol) | Notes |
| Benzyl Radical + O₂ → Benzylperoxy Radical | G3B3 | -23.8 | Exothermic formation. |
| Benzylperoxy Radical + H → this compound | G3B3 | -87.0 | Highly exothermic adduct formation.[1] |
| This compound → Benzoxyl Radical + •OH | G3B3 | -45.01 | Major decomposition pathway.[2] |
| This compound → Benzyl Radical + HO₂ | G3B3 | -60.44 | Minor decomposition pathway at higher temperatures.[2] |
Source: Based on data from studies by da Silva and Bozzelli.[2][3]
Unimolecular Decomposition: The O-O Bond Cleavage
The primary unimolecular decomposition pathway for this compound involves the homolytic cleavage of the weak oxygen-oxygen bond, yielding a benzoxyl radical and a hydroxyl radical.[1] This process is the rate-determining step in the thermal decomposition of this compound at lower temperatures.[1]
Computational Workflow for Unimolecular Decomposition
The logical workflow for investigating the unimolecular decomposition of this compound using computational methods is depicted below.
Caption: Computational workflow for unimolecular decomposition analysis.
The Role of Radical Reactions in this compound Formation and Decay
In combustion and atmospheric environments, the stability of this compound is intricately linked to a series of radical reactions. The oxidation of the benzyl radical, formed from toluene, leads to the benzylperoxy radical.[1][3] The subsequent reaction of the benzylperoxy radical with a hydrogen atom is a highly exothermic process that forms a vibrationally excited this compound adduct.[1]
This "hot" this compound molecule can either be stabilized by collisions or, more likely at higher temperatures, rapidly decompose.[2] The dominant decomposition pathway for this activated adduct is the formation of the benzoxyl radical and a hydroxyl radical.[1]
Signaling Pathway of Benzyl Radical Oxidation and this compound Decomposition
The following diagram illustrates the key steps in the formation and subsequent decomposition of this compound initiated by the benzyl radical.
Caption: Formation and decomposition pathway of this compound.
Detailed Methodologies: A Look Under the Hood
The accuracy of computational chemistry studies hinges on the rigor of the methods employed. Below are the detailed protocols for the key experiments cited in this guide.
Computational Protocol: G3B3 Method
The Gaussian-3 theory using B3LYP geometries (G3B3) is a composite ab initio method designed to achieve high accuracy in thermochemical calculations.
-
Software: Gaussian 09 or a similar quantum chemistry software package.
-
Geometry Optimization and Frequency Calculations: Geometries of all species (reactants, transition states, and products) are optimized using the B3LYP density functional with the 6-31G(d) basis set. Frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets on the B3LYP/6-31G(d) optimized geometries. These include:
-
MP4/6-31G(d)
-
QCISD(T)/6-31G(d)
-
MP4/6-31+G(d)
-
MP4/6-31G(2df,p)
-
MP2/G3Large
-
-
Final Energy Calculation: The final G3B3 energy is calculated as a sum of the energies from the different levels of theory, along with empirical higher-level corrections to account for remaining deficiencies.
Computational Protocol: CASPT2 Method
The Complete Active Space Second-Order Perturbation Theory (CASPT2) method is a high-level multireference method suitable for studying systems with significant static and dynamic electron correlation, such as bond-breaking processes.
-
Software: MOLCAS, OpenMolcas, or a similar multireference quantum chemistry package.
-
Geometry Optimization: Initial geometry optimizations are typically performed at a lower level of theory, such as UB3LYP/6-31G(d), as cited in the referenced study.
-
CASSCF Calculation: A Complete Active Space Self-Consistent Field (CASSCF) calculation is performed to obtain a qualitatively correct multiconfigurational reference wave function. The "active space" is a crucial parameter and, for O-O bond cleavage in this compound, a minimal active space would include the bonding and antibonding σ orbitals of the O-O bond and the two lone-pair electrons on the oxygen atoms, denoted as CAS(2,2).
-
CASPT2 Calculation: A second-order perturbation theory correction is applied to the CASSCF wave function to account for dynamic electron correlation. The cc-pVTZ basis set is often used for such calculations to achieve a good balance between accuracy and computational cost.
-
Thermochemical Analysis: The calculated energies of the reactant and transition state are used to determine the activation enthalpy (ΔH‡) and Gibbs free energy of activation (ΔG‡) after including corrections for zero-point vibrational energy and thermal effects from the geometry optimization and frequency calculations.
Conclusion
Computational chemistry has proven to be an indispensable tool for elucidating the intricate details of this compound stability. Through the application of sophisticated methods like G3B3 and CASPT2, researchers have been able to quantify the energetics of its decomposition pathways, providing a fundamental understanding of its reactivity. The data and methodologies presented in this guide offer a solid foundation for further research in areas where the chemistry of this compound plays a critical role, from improving combustion models to designing more stable pharmaceutical compounds.
References
- 1. Oxidation of the Benzyl Radical: Mechanism, Thermochemistry, and Kinetics for the Reactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of the benzyl + HO 2 and benzoxyl + OH barrierless association reactions: fate of the this compound adduct under combustion and atmosp ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP00752H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Indium-Mediated Synthesis of Benzylic Hydroperoxides from Benzyl Bromides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of benzylic hydroperoxides is a critical process in organic chemistry, with applications in the development of pharmaceuticals and other bioactive molecules. Traditional methods for this synthesis often involve harsh reaction conditions, expensive reagents, and limited functional group tolerance. This document outlines a robust and efficient indium-mediated protocol for the synthesis of benzylic hydroperoxides from a wide array of benzyl (B1604629) bromides. The reaction proceeds under mild, aerobic conditions at room temperature, utilizing molecular oxygen as an environmentally benign oxidant.[1] This method offers high yields and broad substrate compatibility, making it a valuable tool for medicinal chemistry and drug development.
Reaction Principle
The indium-mediated synthesis of benzylic hydroperoxides operates via a single-electron transfer (SET) mechanism. Indium(0) acts as a radical initiator, transferring an electron to the benzyl bromide to generate a benzyl radical. This radical then reacts with atmospheric oxygen to form a benzylperoxy radical. Subsequent reduction by another indium atom and protonation yields the final benzylic hydroperoxide product.[1]
Advantages of the Method
-
Mild Reaction Conditions: The synthesis is conducted at room temperature under an air atmosphere, avoiding the need for high temperatures or specialized equipment.[1]
-
High Yields: A broad range of benzyl bromides can be converted to their corresponding hydroperoxides in good to excellent yields.[1]
-
Broad Substrate Scope: The reaction tolerates a wide variety of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents.
-
Environmentally Friendly: The use of indium as a mediator and molecular oxygen as the oxidant makes this a greener alternative to many traditional methods.[1]
Data Presentation
The following tables summarize the quantitative data for the indium-mediated synthesis of benzylic hydroperoxides from various benzyl bromides, as reported in Org. Lett. 2019, 21, 4428-4432.
Table 1: Synthesis of Benzylic Hydroperoxides from Substituted Benzyl Bromides
| Entry | Benzyl Bromide Substrate | Product | Time (h) | Yield (%) |
| 1 | Benzyl bromide | Phenylmethyl hydroperoxide | 2 | 89 |
| 2 | 4-Methylbenzyl bromide | (4-Methylphenyl)methyl hydroperoxide | 2 | 85 |
| 3 | 4-Methoxybenzyl bromide | (4-Methoxyphenyl)methyl hydroperoxide | 2 | 82 |
| 4 | 4-Fluorobenzyl bromide | (4-Fluorophenyl)methyl hydroperoxide | 3 | 81 |
| 5 | 4-Chlorobenzyl bromide | (4-Chlorophenyl)methyl hydroperoxide | 3 | 83 |
| 6 | 4-Bromobenzyl bromide | (4-Bromophenyl)methyl hydroperoxide | 3 | 86 |
| 7 | 4-(Trifluoromethyl)benzyl bromide | (4-(Trifluoromethyl)phenyl)methyl hydroperoxide | 4 | 75 |
| 8 | 4-Nitrobenzyl bromide | (4-Nitrophenyl)methyl hydroperoxide | 5 | 72 |
| 9 | 2-Methylbenzyl bromide | (2-Methylphenyl)methyl hydroperoxide | 2.5 | 80 |
| 10 | 3-Methylbenzyl bromide | (3-Methylphenyl)methyl hydroperoxide | 2.5 | 83 |
| 11 | Naphthalen-2-ylmethyl bromide | Naphthalen-2-ylmethyl hydroperoxide | 3 | 88 |
| 12 | 1-Bromo-1-phenylethane | 1-Phenylethyl hydroperoxide | 4 | 78 |
Table 2: Synthesis from Dihalo- and Polycyclic Benzyl Bromides
| Entry | Benzyl Bromide Substrate | Product | Time (h) | Yield (%) |
| 1 | 3,5-Bis(bromomethyl)-1,1'-biphenyl | 1,1'-Biphenyl-3,5-diyldimethanediyl dihydroperoxide | 6 | 70 |
| 2 | 1,4-Bis(bromomethyl)benzene | 1,4-Phenylenedimethanediyl dihydroperoxide | 5 | 75 |
| 3 | 9-(Bromomethyl)anthracene | Anthracen-9-ylmethyl hydroperoxide | 4 | 85 |
Experimental Protocols
General Procedure for the Indium-Mediated Synthesis of Benzylic Hydroperoxides
Materials:
-
Substituted benzyl bromide (1.0 equiv)
-
Indium powder (200 mesh, 1.3 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Protocol:
-
To a round-bottom flask equipped with a magnetic stir bar, add the substituted benzyl bromide (0.3 mmol, 1.0 equiv) and indium powder (0.39 mmol, 1.3 equiv).
-
Add anhydrous DMF (1.0 mL) to the flask.
-
Stir the reaction mixture vigorously at room temperature under an air atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure benzylic hydroperoxide.
Visualizations
Proposed Reaction Mechanism
Caption: Proposed mechanism for the indium-mediated synthesis of benzylic hydroperoxides.
Experimental Workflow
Caption: General experimental workflow for the synthesis of benzylic hydroperoxides.
References
Application Notes and Protocols: Benzyl Hydroperoxide and Other Hydroperoxides as Oxidizing Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroperoxides are a class of oxidizing agents widely employed in organic synthesis for the introduction of oxygen atoms into various functional groups. While hydrogen peroxide and tert-butyl hydroperoxide (TBHP) are the most common reagents in this class, benzyl (B1604629) hydroperoxide presents an alternative with distinct properties. This document provides an overview of the use of benzyl hydroperoxide and detailed protocols for analogous transformations using more common hydroperoxides for key synthetic applications, including the oxidation of alcohols and sulfides, and the epoxidation of alkenes.
This compound: Properties and Reactivity
This compound is an organic peroxide characterized by the presence of a hydroperoxide functional group (-OOH) attached to a benzyl group. It is primarily known as a radical initiator upon thermal or photolytic decomposition, generating benzoyloxy and hydroxyl radicals.[1] This reactivity is leveraged in polymerization processes.[1]
While its application as a selective oxidizing agent in organic synthesis is less documented than that of hydrogen peroxide or TBHP, its decomposition mechanism suggests its potential in oxidation reactions proceeding through radical pathways.[2] The thermal decomposition of this compound is rapid at temperatures of 900 K and above, yielding a benzoxyl radical and a hydroxyl radical.[2][3]
Application 1: Oxidation of Alcohols to Carbonyl Compounds
The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental transformation in organic synthesis. While specific, detailed protocols for the use of this compound in this context are not widely available in the reviewed literature, extensive research has been conducted using hydrogen peroxide and tert-butyl hydroperoxide (TBHP) with various catalytic systems. These reactions are often favored for their "green" nature, with water being the primary byproduct.[4][5]
Quantitative Data for Alcohol Oxidation with H₂O₂ and TBHP
| Entry | Substrate | Oxidant | Catalyst | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Product | Ref. |
| 1 | Benzyl alcohol | H₂O₂ (30%) | Iron "helmet" phthalocyanine (B1677752) | None | RT | 0.25 | - | - | Benzaldehyde | [6] |
| 2 | Benzyl alcohol | TBHP (70%) | Iron "helmet" phthalocyanine | None | RT | 0.5 | - | - | Benzaldehyde | [6] |
| 3 | Diphenylmethanol | TBHP (70%) | Iron "helmet" phthalocyanine | None | 68 | 2 | - | - | Benzophenone | [6] |
| 4 | Benzyl alcohol | H₂O₂ (30%) | K₈[BW₁₁O₃₉H]·13H₂O | H₂O | 90 | 1 | 98 | 99 | Benzaldehyde | [7] |
| 5 | 1-Phenylethanol | H₂O₂ (30%) | MgAl₂O₄@SiO₂–PTA | H₂O | 80 | 3 | 98 | >99 | Acetophenone | [5][7] |
| 6 | Benzyl alcohol | TBHP | Ce₀.₈Zr₀.₂O₂ | None | 90 | 4 | >98 | ~98 | Benzaldehyde | [8] |
| 7 | 4-Nitrobenzyl alcohol | H₂O₂ (35%) | DBDMH | H₂O | 60 | - | 92 (yield) | - | 4-Nitrobenzaldehyde | [9] |
Experimental Protocols for Alcohol Oxidation
Protocol 1: Iron-Catalyzed Oxidation of Benzyl Alcohol with TBHP [6]
-
Materials: 25 mL round-bottomed flask, magnetic stirrer, benzyl alcohol, 70% TBHP solution in water, iron "helmet" phthalocyanine catalyst.
-
Procedure:
-
To the 25 mL round-bottomed flask, add 1.0 mg (1.2 µmol) of the iron catalyst and 5.0 mL of benzyl alcohol.
-
Stir the mixture magnetically until the catalyst is completely dissolved.
-
Add 0.3 mL of 70% TBHP solution in water via syringe.
-
Continue stirring the open flask at room temperature for 30 minutes.
-
The reaction progress and product formation can be analyzed by HPLC.
-
Protocol 2: Oxidation of 4-Nitrobenzyl Alcohol with H₂O₂ and DBDMH [9]
-
Materials: Round-bottomed flask, 4-nitrobenzyl alcohol, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), 35% aqueous hydrogen peroxide.
-
Procedure:
-
In a round-bottomed flask, combine 4-nitrobenzyl alcohol (1.0 mmol) and DBDMH (0.5 mmol, 0.14 g).
-
Add aqueous hydrogen peroxide (3.0 mmol, 35% aq.).
-
Stir the mixture at 60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform a suitable workup to isolate the product.
-
Reaction Workflow: Catalytic Oxidation of Alcohols
Caption: General workflow for the catalytic oxidation of an alcohol.
Application 2: Oxidation of Sulfides to Sulfoxides and Sulfones
The selective oxidation of sulfides to sulfoxides is a valuable transformation, as sulfoxides are important intermediates in organic synthesis and are present in many biologically active molecules. Further oxidation leads to the corresponding sulfones. Hydrogen peroxide and TBHP are commonly used for this purpose, often with high selectivity.
Quantitative Data for Sulfide (B99878) Oxidation with H₂O₂ and TBHP
| Entry | Substrate | Oxidant | Catalyst/Additive | Solvent | Temp. (°C) | Time (min) | Conversion (%) | Product(s) | Ref. |
| 1 | Thioanisole (B89551) | H₂O₂ (30%) | Glacial Acetic Acid | None | RT | 80 | 100 | Methyl phenyl sulfoxide | [10][11] |
| 2 | Dibenzyl sulfide | H₂O₂ (30%) | Glacial Acetic Acid | None | RT | 50 | 100 | Dibenzyl sulfoxide | [10][11] |
| 3 | Thioanisole | TBHP | None | Dichloromethane (B109758) | 60 | 1.5 (h) | 92 (yield) | Methyl phenyl sulfoxide | [12] |
| 4 | Dibenzyl disulfide | H₂O₂ (26.4%) | Cyclic seleninate ester | Dichloromethane | RT | 3 (h) | 64 (yield) | S-Benzyl phenylmethanesulfinothioate | [6] |
| 5 | Thioanisole | H₂O₂ | Amberlyst 15/Acetic Acid | None | 50 | - | - | Methyl phenyl sulfone | [13][14] |
Experimental Protocols for Sulfide Oxidation
Protocol 3: Transition-Metal-Free Oxidation of Sulfides with H₂O₂ [10][11]
-
Materials: Round-bottomed flask, sulfide substrate, glacial acetic acid, 30% hydrogen peroxide, sodium hydroxide (B78521) solution (4 M), dichloromethane.
-
Procedure:
-
To a round-bottomed flask containing the sulfide (2 mmol) in glacial acetic acid (2 mL), slowly add 30% hydrogen peroxide (8 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction completion by TLC.
-
Neutralize the resulting solution with 4 M aqueous NaOH.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the pure sulfoxide.
-
Protocol 4: Catalyst-Free Oxidation of Thioanisole with TBHP [12]
-
Materials: Reaction vessel, thioanisole, tert-butyl hydroperoxide (TBHP), dichloromethane.
-
Procedure:
-
In a suitable reaction vessel, dissolve thioanisole (1.0 mmol) in dichloromethane (2.0 mL).
-
Add TBHP (2.0 mmol).
-
Heat the mixture at 60 °C for 1.5 hours.
-
After the reaction is complete, perform an appropriate workup and purification to isolate the methyl phenyl sulfoxide.
-
Reaction Mechanism: Sulfide Oxidation by Hydroperoxide
Caption: Simplified mechanism of sulfide oxidation by a hydroperoxide.
Application 3: Epoxidation of Alkenes
The epoxidation of alkenes is a critical reaction for the synthesis of epoxides, which are versatile intermediates in the production of a wide array of fine chemicals and pharmaceuticals. While the Sharpless asymmetric epoxidation famously uses TBHP,[2][15][16][17] hydrogen peroxide is also a common oxidant in various catalytic systems for this transformation.[18][19][20][21]
Quantitative Data for Alkene Epoxidation with H₂O₂ and TBHP
| Entry | Substrate | Oxidant | Catalyst | Solvent | Temp. (°C) | Yield (%) | Product | Ref. |
| 1 | Cyclooctene | H₂O₂ | Fe(Br₈TPPS)-Ad-400/Imidazole | CH₃CN | RT | 100 | Cyclooctene oxide | [19][20] |
| 2 | Styrene | H₂O₂ | Fe(Br₈TPPS)-Ad-400/Imidazole | CH₃CN | RT | 85 | Styrene oxide | [19][20] |
| 3 | Allylic Alcohols | TBHP | Ti(OⁱPr)₄ / DET | Dichloromethane | -20 | High (enantioselective) | Chiral 2,3-epoxyalcohols | [2][15][16][17] |
| 4 | Unactivated Alkenes | H₂O₂ | 4-Hydroxybenzaldehyde | - | - | Very good to high | Epoxides | [22] |
| 5 | Alkenes | H₂O₂ | Methyltrioxorhenium (MTO)/3-Cyanopyridine | - | - | High | Epoxides | [18] |
Experimental Protocols for Alkene Epoxidation
Protocol 5: Sharpless Asymmetric Epoxidation of an Allylic Alcohol [2][15][16][17]
-
Materials: Flame-dried round-bottomed flask, dichloromethane (CH₂Cl₂), powdered 3Å molecular sieves, titanium(IV) isopropoxide [Ti(OⁱPr)₄], (+)-diethyl tartrate ((+)-DET) or (-)-diethyl tartrate ((-)-DET), allylic alcohol, tert-butyl hydroperoxide (TBHP) in a non-polar solvent.
-
Procedure:
-
To a flame-dried round-bottomed flask under an inert atmosphere, add powdered 3Å molecular sieves and anhydrous CH₂Cl₂.
-
Cool the mixture to -20 °C.
-
Add Ti(OⁱPr)₄ and the chiral tartrate ester (e.g., (+)-DET).
-
Stir for 30 minutes at -20 °C.
-
Add the allylic alcohol substrate.
-
Add the TBHP solution dropwise.
-
Stir the reaction at -20 °C and monitor by TLC.
-
Upon completion, follow a standard aqueous workup procedure to isolate the chiral epoxide.
-
Conclusion
This compound is a known radical initiator, but its use as a selective oxidizing agent in common organic transformations is not as well-documented as that of hydrogen peroxide and tert-butyl hydroperoxide. For researchers and drug development professionals seeking to perform oxidations of alcohols and sulfides, or epoxidations of alkenes, a wealth of reliable protocols exists for H₂O₂ and TBHP with various catalytic systems. These methods offer high yields and selectivities, and often align with the principles of green chemistry. The provided protocols and data tables serve as a practical guide for implementing these crucial synthetic transformations.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation of the Benzyl Radical: Mechanism, Thermochemistry, and Kinetics for the Reactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lakeland.edu [lakeland.edu]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An Efficient Oxidation of Alcohols by Aqueous H2O2 with 1,3-Dibromo-5,5-Dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. akjournals.com [akjournals.com]
- 15. Sharpless Epoxidation [organic-chemistry.org]
- 16. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 19. asianpubs.org [asianpubs.org]
- 20. journals.iau.ir [journals.iau.ir]
- 21. pubs.acs.org [pubs.acs.org]
- 22. sid.ir [sid.ir]
Application Notes and Protocols for the Selective Oxidation of Benzyl Alcohol to Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025), a critical transformation in the synthesis of fine chemicals, pharmaceuticals, and fragrances. The presented methods focus on efficiency, selectivity, and adherence to the principles of green chemistry, moving away from hazardous stoichiometric oxidants like chromium-based reagents.[1][2][3]
Overview of Selected Methods
The protocols detailed below offer a range of catalytic systems and reaction conditions, allowing for flexibility based on available resources and specific research needs. These methods include a green oxidation using a molybdate (B1676688) catalyst with hydrogen peroxide, an efficient aerobic oxidation employing a Cu(I)/TEMPO catalyst system, and a mild oxidation using ferric nitrate (B79036).
Data Presentation
The following table summarizes the key quantitative data for the selected protocols, enabling a direct comparison of their efficacy.
| Protocol | Catalyst System | Oxidant | Solvent | Temperature | Time | Conversion (%) | Selectivity (%) | Citation(s) |
| 1 | Tetra(benzyltriethylammonium) octamolybdate | 15% Hydrogen Peroxide | Water | Reflux | 1 hour | 82.3 - 94.8 | 87.9 - 96.7 | [1][2][4] |
| 2 | CuBr / 2,2'-bipyridine (B1663995) / TEMPO | Air | Acetone | Room Temp. | 30-60 min | ~100% (inferred from color change) | High (not quantified) | [5][6] |
| 3 | Ferric Nitrate (Fe(NO₃)₃·9H₂O) | Ferric Nitrate | 1,4-Dioxane (B91453) | 80°C | 6 hours | up to 94.9 | up to 95 | [7] |
Experimental Protocols
Protocol 1: Green Oxidation using a Molybdate Catalyst and Hydrogen Peroxide
This protocol offers an environmentally safer alternative to traditional heavy-metal oxidants, utilizing an in-situ generated catalyst and aqueous hydrogen peroxide as both the activating agent and solvent.[1][2][3]
Part A: Preparation of Tetra(benzyltriethylammonium) octamolybdate Catalyst
-
In a vial, dissolve sodium molybdate dihydrate (0.30 g, 1.2 mmol) in approximately 1 mL of water, then add 4 M HCl (0.5 mL, 2.0 mmol).
-
In a separate vial, dissolve benzyltriethylammonium chloride (BTEAC) (0.525 g, 2.30 mmol) in approximately 3 mL of water.
-
Heat the BTEAC solution to 70°C with stirring.
-
Add the molybdate solution dropwise to the heated BTEAC solution.
-
Continue stirring for an additional five minutes after the addition is complete.
-
Remove the solution from heat and cool to room temperature.
-
Collect the precipitated solid catalyst by vacuum filtration.
-
Wash the solid with approximately 5 mL of water while on the filter. The catalyst can be used immediately (wet) or dried for later use.
Part B: Oxidation of Benzyl Alcohol to Benzaldehyde
-
To a 50 mL round-bottom flask, add benzyl alcohol (5 mL, 50 mmol) and the dry catalyst (0.25 g, 0.2 mol%).
-
Add 15% aqueous hydrogen peroxide (12 mL, 60 mmol) to the flask.
-
Reflux the mixture for one hour.
-
After cooling to near room temperature, isolate the product by simple distillation. Benzaldehyde and water will co-distill.
-
Separate the aqueous layer using a pipet.
-
Dry the organic layer (benzaldehyde) over anhydrous sodium sulfate.
-
Weigh the product and characterize it (e.g., by IR spectroscopy).
Protocol 2: Aerobic Oxidation using a Cu(I)/TEMPO Catalyst System
This protocol utilizes a copper(I)/TEMPO (2,2,6,6-tetramethylpiperidinyloxy) catalytic system with ambient air as the stoichiometric oxidant, proceeding at room temperature.[5][6]
Experimental Procedure:
-
In a suitable reaction flask, dissolve the benzyl alcohol substrate in acetone.
-
Add the catalytic components in the following order: cuprous bromide (CuBr), 2,2'-bipyridine (bpy), and TEMPO. The solution will turn a deep red-brown.
-
Add N-methylimidazole (NMI) dropwise. The solution color will lighten.
-
Stir the reaction mixture vigorously at room temperature, open to the atmosphere (or with an air-filled balloon).
-
The reaction is complete when the color changes from red-brown to a turbid green, typically within 30-60 minutes.
-
Upon completion, quench the reaction by adding water and pentane.
-
Transfer the mixture to a separatory funnel. The organic layer will be pale pink, and the aqueous layer will be blue.
-
Separate the layers and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzaldehyde.
-
Purify the product as necessary (e.g., by column chromatography).
Protocol 3: Mild Oxidation using Ferric Nitrate
This protocol employs ferric nitrate as both the catalyst and oxidant in an organic solvent under mild heating.[7]
Experimental Procedure:
-
To a reaction flask, add benzyl alcohol (3 mmol) and 1,4-dioxane (15 mL).
-
Add ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (2 mmol).
-
Heat the reaction mixture to 80°C under a nitrogen atmosphere.
-
Maintain the temperature and stirring for 6 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product as necessary.
Visualizations
The following diagrams illustrate the logical workflow for each of the described experimental protocols.
Caption: Workflow for Molybdate-Catalyzed Oxidation.
Caption: Workflow for Cu/TEMPO-Catalyzed Aerobic Oxidation.
Caption: Workflow for Ferric Nitrate-Mediated Oxidation.
References
- 1. cs.gordon.edu [cs.gordon.edu]
- 2. cs.gordon.edu [cs.gordon.edu]
- 3. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 4. Selective oxidation of benzyl alcohol to benzaldehyde with hydrogen peroxide over tetra-alkylpyridinium octamolybdate catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 7. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
Application of Benzyl Hydroperoxide in Catalytic Epoxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Benzyl (B1604629) hydroperoxide (BHP) is a versatile oxidizing agent in organic synthesis, finding application in catalytic epoxidation reactions of olefins. As a member of the organic hydroperoxide family, it serves as an oxygen source for the transformation of carbon-carbon double bonds into epoxides, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The use of benzyl hydroperoxide in conjunction with various metal catalysts, such as those based on molybdenum, vanadium, and titanium, allows for controlled and selective epoxidation of a wide range of olefinic substrates.
The reactivity of this compound is attributed to the labile O-O bond, which can be activated by a metal catalyst to facilitate oxygen transfer to the alkene. The choice of catalyst and reaction conditions can influence the stereoselectivity and chemoselectivity of the epoxidation, making it a valuable tool for asymmetric synthesis.
This document provides detailed protocols for the synthesis of this compound and its application in catalytic epoxidation reactions, along with representative data and mechanistic insights.
Key Advantages of this compound in Epoxidation:
-
Effective Oxygen Source: Provides an active oxygen atom for the epoxidation of a variety of olefins.
-
Catalyst Compatibility: Can be used with a range of transition metal catalysts, allowing for tuning of reactivity and selectivity.
-
Solubility: Generally soluble in common organic solvents used for epoxidation reactions.
Safety Precautions:
Organic hydroperoxides like this compound are potentially explosive and should be handled with extreme care. They are sensitive to heat, shock, and friction. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid contact with metals, acids, bases, and reducing agents. Store this compound at low temperatures and in a designated, explosion-proof refrigerator.
Experimental Protocols
Protocol 1: Synthesis of this compound from Benzyl Bromide
This protocol describes the synthesis of this compound from benzyl bromide and hydrogen peroxide.
Materials:
-
Benzyl bromide
-
Hydrogen peroxide (30% aqueous solution)
-
Potassium hydroxide (B78521)
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Ice bath
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (e.g., 10 g) in distilled water (e.g., 50 mL) and cool the solution in an ice bath.
-
Slowly add a 30% aqueous solution of hydrogen peroxide (e.g., 25 mL) to the cooled potassium hydroxide solution while stirring. Maintain the temperature below 10 °C.
-
In a separate beaker, dissolve benzyl bromide (e.g., 10 mL) in diethyl ether (e.g., 50 mL).
-
Add the benzyl bromide solution dropwise to the cold, stirring alkaline peroxide solution over a period of 30 minutes.
-
After the addition is complete, continue stirring the mixture in the ice bath for 2 hours, and then allow it to warm to room temperature and stir for an additional 12 hours.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a saturated sodium sulfite (B76179) solution, a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and carefully remove the solvent under reduced pressure at a low temperature (< 30 °C) to obtain crude this compound.
-
The concentration of the resulting this compound solution should be determined by iodometric titration before use in subsequent reactions.
Protocol 2: Molybdenum-Catalyzed Epoxidation of Cyclooctene with this compound
This protocol provides a general procedure for the epoxidation of an alkene using a molybdenum catalyst and this compound.
Materials:
-
Cyclooctene
-
This compound (solution in a suitable solvent, concentration determined by titration)
-
Molybdenum hexacarbonyl (Mo(CO)₆) or another suitable molybdenum catalyst
-
Benzene or Toluene (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
To the flask, add the alkene substrate (e.g., cyclooctene, 1 mmol).
-
Add the anhydrous solvent (e.g., benzene, 10 mL).
-
Add the molybdenum catalyst (e.g., Mo(CO)₆, 0.01 mmol).
-
Heat the mixture to the desired reaction temperature (e.g., 80 °C).
-
Slowly add a solution of this compound (1.2 mmol) in the same solvent to the reaction mixture over a period of 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes representative data for the catalytic epoxidation of various olefins with organic hydroperoxides, which can be considered indicative for reactions with this compound under similar conditions.
| Catalyst System | Olefin Substrate | Hydroperoxide | Solvent | Temp (°C) | Time (h) | Conversion (%) | Epoxide Yield (%) | Selectivity (%) |
| Mo(CO)₆ | Cyclooctene | TBHP | Benzene | 80 | 2 | >99 | 95 | >95 |
| V₂O₅ | Cyclohexene | TBHP | Toluene | 60 | 4 | 98 | 92 | 94 |
| Ti(OⁱPr)₄ | Geraniol | TBHP | CH₂Cl₂ | 0 | 3 | >99 | 98 | >98 |
| MoO₂(acac)₂ | 1-Octene | CHP | Dichloroethane | 80 | 5 | 95 | 85 | 89 |
TBHP: tert-Butyl hydroperoxide, CHP: Cumene hydroperoxide. Data is illustrative and optimal conditions for this compound may vary.
Visualizations
Catalytic Cycle for Molybdenum-Catalyzed Epoxidation
Caption: Proposed catalytic cycle for molybdenum-catalyzed epoxidation.
Experimental Workflow for Catalytic Epoxidation
Caption: General experimental workflow for catalytic epoxidation.
Application Notes and Protocols: Benzyl Hydroperoxide as a Radical Initiator for Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) hydroperoxide (BHP) is an organic peroxide that serves as a versatile radical initiator in free-radical polymerization. Its thermal decomposition generates benzyloxy and hydroxyl radicals, which can initiate the polymerization of a wide variety of vinyl monomers. The selection of an appropriate initiator is critical for controlling polymerization kinetics, polymer molecular weight, and polydispersity. These application notes provide a comprehensive overview of the use of benzyl hydroperoxide as a radical initiator, including its mechanism of action, applications, and detailed experimental protocols.
Mechanism of Action
The initiation of polymerization by this compound proceeds through the homolytic cleavage of the oxygen-oxygen bond upon heating. This decomposition generates a benzyloxy radical (C₆H₅CH₂O•) and a hydroxyl radical (HO•).[1] Both of these highly electrophilic radicals can then add to the double bond of a monomer, initiating the polymer chain growth.
The overall initiation process can be summarized as follows:
-
Decomposition: C₆H₅CH₂OOH → C₆H₅CH₂O• + •OH
-
Initiation: C₆H₅CH₂O• (or •OH) + M → C₆H₅CH₂OM• (or HOM•)
-
Propagation: C₆H₅CH₂OM• (or HOM•) + n(M) → C₆H₅CH₂O(M)ₙM• (or HO(M)ₙM•)
-
Termination: Polymer chains can terminate through combination or disproportionation reactions.
Applications in Polymer Synthesis
This compound is utilized in various polymerization processes, including:
-
Bulk Polymerization: The polymerization of a monomer in the absence of a solvent.
-
Solution Polymerization: The polymerization of a monomer in a suitable solvent.
-
Emulsion Polymerization: Polymerization in an aqueous medium with the aid of a surfactant.
-
Graft Polymerization: The grafting of monomer chains onto an existing polymer backbone. For instance, it can be used to initiate the grafting of monomers like acrylic acid onto polymers such as polypropylene.
Data Presentation
Table 1: Decomposition Kinetics of this compound and Analogs
While specific decomposition data for this compound is sparse in readily available literature, data for analogous hydroperoxides can provide useful estimates for experimental design. The decomposition rate is often expressed in terms of the half-life (t₁/₂) at a given temperature.
| Initiator | Solvent | Temperature (°C) | Half-life (t₁/₂) | Decomposition Rate Constant (k_d) (s⁻¹) |
| tert-Butyl Hydroperoxide | Toluene (B28343) | 100-215 | Varies with concentration and temp. | ~10¹⁵.⁸e⁻⁴³⁰⁰⁰/RT |
| Cumene Hydroperoxide | Cumene | Various | Varies with concentration and temp. | Ea = 122.0 ± 3.0 kJ/mol |
Note: The decomposition of hydroperoxides can be complex and may involve induced decomposition pathways.
Table 2: Influence of Initiator Concentration on Polystyrene Properties (Using Benzoyl Peroxide as an Analog)
Generally, increasing the initiator concentration leads to a higher concentration of growing polymer chains, which results in a lower average molecular weight and often a narrower molecular weight distribution (lower polydispersity index, PDI).
| Initiator Concentration (g/10 mL Styrene (B11656) in 40 mL Toluene) | Number Average Molecular Weight (Mₙ) ( g/mol ) | Weight Average Molecular Weight (Mₙ) ( g/mol ) | Polydispersity Index (PDI = Mₙ/Mₙ) |
| 0.150 | - | - | - |
| 0.300 | - | - | - |
| 0.500 | 7388 | 16801 | 2.274[1] |
Data for Benzoyl Peroxide is presented as an illustrative example of the general trend.
Experimental Protocols
Safety Precaution: Organic peroxides can be thermally sensitive and potentially explosive. Always handle with care, store at recommended temperatures, and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All procedures involving monomers and initiators should be performed in a well-ventilated fume hood.
Protocol 1: Bulk Polymerization of Styrene
This protocol is adapted from general procedures for the bulk polymerization of styrene using a peroxide initiator.
Materials:
-
Styrene monomer
-
This compound (BHP)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath with temperature control
-
Magnetic stirrer and stir bar
-
Beakers
-
Vacuum filtration apparatus
Procedure:
-
Monomer Purification: If necessary, remove the inhibitor from the styrene monomer by washing with an aqueous sodium hydroxide (B78521) solution, followed by washing with deionized water. Dry the monomer over anhydrous magnesium sulfate (B86663) and then distill under reduced pressure.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the purified styrene (e.g., 20 mL).
-
Initiator Addition: Add the desired amount of this compound (e.g., 0.1-1.0 mol% relative to the monomer). Stir until the initiator is completely dissolved.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically in the range of 80-120°C) with constant stirring. The viscosity of the solution will increase as the polymerization proceeds. The reaction time will vary depending on the temperature and initiator concentration (e.g., 1-6 hours).
-
Termination and Precipitation: After the desired reaction time, cool the flask to room temperature to quench the polymerization. The resulting viscous polymer solution or solid polymer can be dissolved in a suitable solvent like toluene if necessary.
-
Isolation: Slowly pour the polymer solution into a large excess of methanol while stirring to precipitate the polystyrene.
-
Drying: Collect the precipitated polymer by vacuum filtration, wash with fresh methanol, and dry in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Protocol 2: Solution Polymerization of Methyl Methacrylate (B99206) (MMA)
This protocol provides a general method for the solution polymerization of MMA.
Materials:
-
Methyl methacrylate (MMA) monomer
-
This compound (BHP)
-
Toluene or Benzene (solvent)
-
Methanol
-
Round-bottom flask with reflux condenser
-
Nitrogen or Argon inlet
-
Heating mantle or oil bath with temperature control
-
Magnetic stirrer and stir bar
Procedure:
-
Monomer Purification: Purify the MMA monomer using a similar procedure as described for styrene.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet, add the purified MMA (e.g., 15 mL) and the solvent (e.g., 15 mL of toluene).
-
Initiator Addition: Add the desired amount of this compound (e.g., 20 mg).
-
Inert Atmosphere: Deoxygenate the solution by bubbling nitrogen or argon gas through it for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Polymerization: Heat the solution to the desired polymerization temperature (e.g., 80-100°C) with constant stirring. Monitor the reaction progress by observing the increase in viscosity.
-
Termination and Precipitation: After the desired conversion is reached (e.g., 2-4 hours), cool the flask in an ice bath to stop the polymerization.
-
Isolation and Drying: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Collect the poly(methyl methacrylate) by filtration and dry it under vacuum.
Visualizations
Caption: Radical initiation mechanism of this compound.
Caption: General experimental workflow for radical polymerization.
References
Application Notes and Protocols for the Analytical Detection and Quantification of Benzyl Hydroperoxide
Introduction
Benzyl (B1604629) hydroperoxide (C₆H₅CH₂OOH) is an organic hydroperoxide of significant interest in various fields, including organic synthesis, polymer chemistry, and pharmaceutical research.[1] It serves as a radical initiator and a key intermediate in oxidation processes, such as the low-temperature oxidation of toluene.[1][2] Given its reactivity and potential instability, accurate and reliable analytical methods for its detection and quantification are crucial for process control, stability studies, and safety assessments in research and drug development.[1][3]
These application notes provide detailed protocols for several analytical techniques suitable for the determination of benzyl hydroperoxide, including titrimetric, spectrophotometric, and chromatographic methods.
Iodometric Titration for Peroxide Value (PV)
Principle
Iodometric titration is a classical and widely used method for determining the total peroxide content, expressed as the Peroxide Value (PV). The method is based on the oxidation of iodide ions (I⁻) from potassium iodide (KI) by the hydroperoxide in an acidic medium. The liberated iodine (I₂) is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.[4][5][6] The endpoint is typically detected using a starch indicator, which forms a deep blue complex with iodine.[5]
Reaction Scheme:
-
R-OOH + 2I⁻ + 2H⁺ → R-OH + I₂ + H₂O
-
I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻[6]
Experimental Protocol
Reagents and Materials:
-
Acetic Acid-Chloroform solution (3:2 v/v) or Acetic Acid-Isooctane solution[5][7]
-
Saturated Potassium Iodide (KI) solution (prepare fresh daily)[6]
-
Standardized 0.1 M or 0.01 M Sodium Thiosulfate (Na₂S₂O₃) solution[4][6]
-
1% Starch indicator solution
-
Deionized water
-
250 mL Glass-stoppered Erlenmeyer flasks
-
Burette, pipettes, and graduated cylinders
Procedure:
-
Accurately weigh approximately 5 g of the sample containing this compound into a 250 mL glass-stoppered Erlenmeyer flask.[4][5]
-
Add 30 mL of the acetic acid-chloroform (or isooctane) solvent mixture to dissolve the sample. Swirl to ensure complete dissolution.[5][6]
-
Add 0.5 mL of freshly prepared saturated potassium iodide (KI) solution.[5][6]
-
Stopper the flask, swirl, and let it stand in the dark for exactly 1 minute.[5]
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution (e.g., 0.01 M) with constant, vigorous shaking until the yellow color of the iodine has almost disappeared.[4][5]
-
Add 0.5 mL of 1% starch indicator solution. The solution will turn a dark blue color.[5]
-
Continue the titration slowly, drop by drop, with vigorous shaking until the blue color completely disappears.[5]
-
Record the volume of sodium thiosulfate solution used (S).
-
Perform a blank determination under the same conditions, without the sample, and record the volume of titrant used (B).[5]
Calculation: The Peroxide Value (PV) is calculated in milliequivalents of active oxygen per kilogram of sample (meq/kg) using the following formula:
PV (meq/kg) = ((S - B) * N * 1000) / W
Where:
-
S = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality (molarity) of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
Workflow for Iodometric Titration
Caption: A flowchart of the iodometric titration protocol.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Application | Total hydroperoxide content in oils, fats, and organic materials. | [4][5][7] |
| Titrant Conc. | 0.01 M to 0.1 M Na₂S₂O₃ | [4][6] |
| Indicator | Starch | [5] |
| Limitations | Not specific to this compound; measures total peroxides. Time-consuming. | [8] |
Spectrophotometric Methods
Principle
Spectrophotometric methods offer a more sensitive alternative to titration. These methods are typically based on a redox reaction where the hydroperoxide oxidizes a chromogenic reagent, resulting in a colored product that can be quantified by measuring its absorbance at a specific wavelength.[9][10] For instance, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) can be oxidized by peroxides to form a stable blue-green radical cation, which is measured spectrophotometrically.[9][10]
Experimental Protocol (ABTS Method)
Reagents and Materials:
-
This compound standard solution (e.g., 100 mg/L in ethanol)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution (e.g., 100 mg/L in ethanol)[9]
-
96% Ethanol
-
UV-Vis Spectrophotometer
-
Volumetric flasks, pipettes
Procedure:
-
Sample Preparation: Extract the sample containing this compound with a suitable solvent like ethanol. Centrifuge if necessary to remove any particulate matter.[11]
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound (e.g., 0.2 to 1.0 mg/L) by diluting the stock solution with 96% ethanol.[9][11]
-
For each standard, pipette 1.0 mL into a 10 mL volumetric flask.
-
Make up the volume to 10 mL with 96% ethanol.
-
Measure the absorbance of the resulting blue-green solution at the wavelength of maximum absorbance (λmax), which is approximately 415 nm.[9][11]
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Pipette 1.0 mL of the prepared sample extract into a 10 mL volumetric flask.
-
Follow steps 2c through 2e as for the standards.
-
Determine the concentration of this compound in the sample using the linear regression equation from the calibration curve.[9]
-
Workflow for Spectrophotometric Analysis
References
- 1. Buy this compound (EVT-8743494) | 3071-34-9 [evitachem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. US2527640A - Stabilization of hydroperoxides - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. iitg.ac.in [iitg.ac.in]
- 6. xylemanalytics.com [xylemanalytics.com]
- 7. mt.com [mt.com]
- 8. cdrfoodlab.com [cdrfoodlab.com]
- 9. A rapid and sensitive spectrophotometric method for the determination of benzoyl peroxide in wheat flour samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jfda-online.com [jfda-online.com]
Application Notes and Protocols: The Use of Benzyl Hydroperoxide in Fine Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) hydroperoxide (BHP) is an organic peroxide that serves as a valuable reagent in the synthesis of fine chemicals. Like other hydroperoxides, such as tert-butyl hydroperoxide (TBHP) and cumene (B47948) hydroperoxide, BHP acts as an oxidizing agent in a variety of chemical transformations. Its utility stems from the reactive peroxide bond, which can be harnessed for processes including the epoxidation of olefins, the oxidation of sulfides to sulfoxides, and the oxidation of alcohols to aldehydes and ketones. These transformations are fundamental in the construction of complex molecules, including active pharmaceutical ingredients (APIs).
This document provides detailed application notes and protocols for the use of hydroperoxides in key synthetic transformations relevant to fine chemical and drug development. Due to a scarcity of detailed, published protocols specifically utilizing benzyl hydroperoxide, the following sections will provide comprehensive methodologies for analogous reactions using the well-documented and commonly used tert-butyl hydroperoxide (TBHP). These protocols serve as a strong starting point for the application of this compound, with the understanding that reaction optimization may be necessary.
Key Applications and Reaction Mechanisms
This compound is primarily employed as an oxidant in metal-catalyzed reactions. The general mechanism involves the coordination of the hydroperoxide to a metal center, which activates the peroxide for oxygen transfer to a substrate.
Figure 1: Generalized catalytic cycle for metal-catalyzed oxidations using this compound.
Epoxidation of Olefins
Analogous Protocol: Epoxidation of Styrene (B11656) with TBHP
This protocol details the epoxidation of styrene to styrene oxide using tert-butyl hydroperoxide as the oxidant, catalyzed by molybdenum dioxide bis(acetylacetonate).
Reaction:
Styrene + tert-Butyl Hydroperoxide → Styrene Oxide + tert-Butanol
Materials:
-
Styrene
-
tert-Butyl hydroperoxide (TBHP), 70% aqueous solution
-
Molybdenum dioxide bis(acetylacetonate) [MoO₂(acac)₂]
-
Isopropyl alcohol (solvent)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a 25 mL round-bottom flask, add styrene (1.0 mmol), isopropyl alcohol (5 mL), and MoO₂(acac)₂ (0.01 mmol).
-
Stir the mixture at room temperature to dissolve the catalyst.
-
Slowly add a 70% aqueous solution of TBHP (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 50°C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing with water and brine, drying over anhydrous sodium sulfate, and removal of the solvent under reduced pressure. Further purification can be achieved by column chromatography.
Quantitative Data (Analogous TBHP System):
| Olefin | Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (%) |
| Cyclohexene | MoO₂(acac)₂ / (n-Bu₃Sn)₂O | H₂O₂ | Isopropyl Alcohol | 50 | 24 | 72-12 | >95 |
| Styrene | MoO₂(acac)₂ / (n-Bu₃Sn)₂O | H₂O₂ | Isopropyl Alcohol | 50 | 24 | - | - |
| 1-Octene | MoO₂(acac)₂ / (n-Bu₃Sn)₂O | H₂O₂ | Isopropyl Alcohol | 50 | 24 | 82 | >95 |
Note: The data in the table is for a similar catalytic system using H₂O₂ as the oxidant. Yields with TBHP are expected to be comparable or better under optimized conditions.
Adaptation for this compound:
To adapt this protocol for this compound, one would substitute TBHP with an equimolar amount of this compound. It is important to note that the reaction kinetics and optimal temperature may vary, requiring some optimization. The thermal stability of this compound should also be considered.
Figure 2: Experimental workflow for the epoxidation of an olefin using this compound.
Oxidation of Sulfides to Sulfoxides
The selective oxidation of sulfides to sulfoxides is a crucial transformation in the synthesis of many pharmaceuticals. Over-oxidation to the corresponding sulfone is a common side reaction that needs to be controlled. Chiral sulfoxides are particularly important, and their asymmetric synthesis is a key area of research.
Analogous Protocol: Asymmetric Oxidation of Thioanisole (B89551) with TBHP
This protocol describes the enantioselective oxidation of thioanisole to methyl phenyl sulfoxide using a chiral titanium complex and TBHP.[1]
Reaction:
Thioanisole + tert-Butyl Hydroperoxide → Methyl Phenyl Sulfoxide + tert-Butanol
Materials:
-
Thioanisole (methyl phenyl sulfide)
-
tert-Butyl hydroperoxide (TBHP), 70% aqueous solution
-
Titanium(IV) isopropoxide [Ti(O-i-Pr)₄]
-
(R)-6,6′-Diphenyl-BINOL (chiral ligand)
-
Dichloromethane (B109758) (DCM) as solvent
-
Round-bottom flask equipped with a magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve (R)-6,6′-Diphenyl-BINOL (0.1 mmol) in dichloromethane (5 mL).
-
Add Ti(O-i-Pr)₄ (0.05 mmol) to the solution and stir at room temperature for 30 minutes to form the chiral catalyst complex.
-
Cool the reaction mixture to 0°C.
-
Add thioanisole (1.0 mmol) to the reaction mixture.
-
Slowly add a 70% aqueous solution of TBHP (1.2 mmol) dropwise over 10 minutes.
-
Stir the reaction at 0°C and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The product can be purified by flash column chromatography.
Quantitative Data (Analogous TBHP System): [1]
| Sulfide | Ligand | Oxidant | Temp (°C) | Yield (%) | ee (%) |
| Methyl p-tolyl sulfide | (R)-6,6′-Diphenyl-BINOL | TBHP (aq) | RT | 81 | 90 |
| Benzyl p-tolyl sulfide | (R)-6,6′-Diphenyl-BINOL | TBHP (aq) | RT | 75 | 85 |
| Thioanisole | (R)-6,6′-Diphenyl-BINOL | TBHP (aq) | RT | 78 | 88 |
Adaptation for this compound:
This asymmetric oxidation can likely be performed using this compound in place of TBHP. The stoichiometry of the oxidant should be maintained. The reaction temperature and time may need to be adjusted to optimize both conversion and enantioselectivity. The nature of the hydroperoxide can influence the steric environment around the metal center, potentially affecting the enantiomeric excess of the product.
Figure 3: Logical relationship in the asymmetric oxidation of sulfides.
Oxidation of Alcohols to Aldehydes and Ketones
The selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones is a cornerstone of organic synthesis. This compound can be an effective oxidant for this transformation, often in the presence of a suitable catalyst.
Analogous Protocol: Oxidation of Benzyl Alcohol with TBHP
This protocol details the oxidation of benzyl alcohol to benzaldehyde (B42025) using TBHP and a ceria-zirconia catalyst.[2]
Reaction:
Benzyl Alcohol + tert-Butyl Hydroperoxide → Benzaldehyde + tert-Butanol + Water
Materials:
-
Benzyl alcohol
-
tert-Butyl hydroperoxide (TBHP)
-
Ceria-zirconia (Ce₀.₈Zr₀.₂O₂) catalyst
-
Two-neck round-bottom flask
-
Reflux condenser and thermometer
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 25 mL two-neck round-bottom flask equipped with a reflux condenser and a thermometer, add the Ce₀.₈Zr₀.₂O₂ catalyst (0.15 g), benzyl alcohol (30 mmol), and TBHP (45 mmol).[2]
-
Heat the mixture to 90°C with vigorous stirring (450 rpm) under reflux.[2]
-
Maintain the reaction at this temperature for 4 hours.[2]
-
Monitor the reaction by taking aliquots at various time points, diluting with dichloromethane, filtering, and analyzing by GC.[2]
-
After completion, the product can be isolated by filtration to remove the catalyst, followed by an appropriate workup and purification by distillation or chromatography.
Quantitative Data (Analogous TBHP System): [2]
| Catalyst Amount (g) | Temperature (°C) | Time (h) | Benzaldehyde Yield (%) |
| 0.125 | 75 | 4 | 88.5 |
| 0.155 | 75 | 4 | 97.5 |
| 0.175 | 75 | 4 | 95.1 |
| 0.15 | 90 | 4 | 98.4 (optimal) |
Adaptation for this compound:
For the adaptation of this protocol, this compound would be used in place of TBHP. Given the similar nature of the hydroperoxide group, the catalytic system is expected to be effective. However, the reaction conditions, particularly temperature and reaction time, would likely require optimization to achieve high conversion and selectivity to the aldehyde, minimizing over-oxidation to benzoic acid.
Safety Precautions
Organic hydroperoxides, including this compound, are potentially explosive and should be handled with care.
-
Avoid Heat, Sparks, and Flames: Keep away from sources of ignition.
-
Storage: Store in a cool, well-ventilated area away from combustible materials. Keep in the original container.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust or vapors. Wash skin thoroughly after handling.
-
Disposal: Dispose of waste in accordance with local regulations. Do not mix with other waste.
Conclusion
While detailed, specific protocols for the use of this compound in fine chemical synthesis are not as prevalent in the literature as those for TBHP or hydrogen peroxide, its chemical properties make it a viable and useful oxidant for key transformations such as epoxidation, sulfide oxidation, and alcohol oxidation. The analogous protocols provided herein for TBHP offer a robust starting point for researchers. When adapting these methods for this compound, careful consideration of its stability and reactivity, along with systematic optimization of reaction conditions, will be crucial for achieving high yields and selectivities in the synthesis of valuable fine chemicals and pharmaceutical intermediates.
References
Application Notes: Studying the Thermal Decomposition of Benzyl Hydroperoxide
Introduction
Benzyl (B1604629) hydroperoxide (BHP) is a crucial intermediate in the oxidation of toluene (B28343) and plays a significant role in various chemical processes, including combustion and polymerization.[1] Its decomposition involves the generation of highly reactive free radicals, such as benzoyloxy and hydroxyl radicals, which can initiate subsequent chemical transformations.[1] Understanding the kinetics and mechanism of BHP decomposition is essential for controlling these processes and for developing safer industrial applications. These application notes provide a comprehensive experimental protocol for studying the thermal decomposition of benzyl hydroperoxide, aimed at researchers in chemistry, materials science, and drug development.
Safety Precautions
Organic hydroperoxides are potentially explosive and should be handled with extreme care. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Ventilation: All work should be conducted in a well-ventilated chemical fume hood.[2]
-
Handling: Avoid shock, friction, and contact with metals, as these can catalyze explosive decomposition.[3] Use non-metal spatulas (e.g., ceramic or plastic) for handling solid reagents.[3]
-
Storage: Store this compound in a cool, well-ventilated area, away from heat, sparks, and open flames. Keep containers tightly closed and prevent the material from drying out, as dry residues can be explosive.[3]
-
Spills: In case of a spill, keep combustible materials away. Absorb the spill with inert material like vermiculite (B1170534) or sand and dispose of it as hazardous waste according to local regulations.[4] Do not use combustible materials like sawdust for cleanup.[3]
-
Emergency: Have an emergency plan in place. Ensure access to a safety shower, eyewash station, and appropriate fire extinguishing equipment (e.g., dry sand, chemical foam).[5]
Experimental Protocol: Kinetic Analysis of this compound Decomposition via Iodometric Titration
This protocol details a method for determining the rate law for the thermal decomposition of this compound in a solvent such as benzene (B151609) or toluene. The concentration of the remaining hydroperoxide is monitored over time using iodometric titration.
1. Materials and Apparatus
-
Reagents:
-
This compound
-
Solvent (e.g., reagent-grade benzene or toluene)
-
Acetic Acid, Glacial
-
Isopropyl Alcohol
-
Sodium Iodide (NaI)
-
Standardized Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 M)
-
Starch indicator solution
-
Nitrogen gas (high purity)
-
-
Apparatus:
-
Thermostated oil or water bath with precise temperature control (±0.1 °C)
-
Reaction vessel (e.g., a three-necked round-bottom flask) with a condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Glass ampoules or reaction tubes
-
Vacuum line for degassing
-
Buret (50 mL)
-
Pipettes and volumetric flasks
-
Erlenmeyer flasks for titration
-
Stopwatch
-
2. Experimental Workflow Diagram
Caption: Experimental workflow for the kinetic study of this compound decomposition.
3. Procedure
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., 0.1 M in toluene).
-
Sample Preparation: Distribute the stock solution into several glass ampoules.[6]
-
Degassing: To remove oxygen, which can interfere with radical reactions, degas the solution in each ampoule using at least three freeze-pump-thaw cycles. Seal the ampoules under vacuum.[6]
-
Reaction Initiation: Place the sealed ampoules simultaneously into the pre-heated, thermostated bath set to the desired reaction temperature (e.g., 80 °C). Start the stopwatch immediately.[6]
-
Sampling: At regular, recorded time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), remove one ampoule from the bath and immediately quench the reaction by placing it in an ice-water bath.
-
Titration:
-
Carefully open the quenched ampoule and pipette a precise volume of the reaction mixture (e.g., 5.00 mL) into a 250 mL Erlenmeyer flask.
-
Add approximately 20 mL of a 20% acetic acid solution in isopropyl alcohol.[6]
-
Add an excess of sodium iodide (approx. 300 mg). The hydroperoxide will oxidize the iodide (I⁻) to iodine (I₂), resulting in a yellow-brown solution.
-
Reaction: C₆H₅CH₂OOH + 2H⁺ + 2I⁻ → C₆H₅CH₂OH + H₂O + I₂
-
-
Allow the reaction to proceed for 5-10 minutes in the dark.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow.
-
Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
-
Add a few drops of starch indicator solution. The solution will turn a deep blue-black.
-
Continue the titration dropwise until the blue color completely disappears. This is the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
-
Repeat: Perform the titration for each collected sample.
4. Data Analysis and Presentation
-
Calculate [BHP]: Use the titration data to calculate the concentration of this compound ([BHP]) at each time point. The moles of Na₂S₂O₃ are stoichiometrically related to the moles of BHP (2 moles Na₂S₂O₃ per mole of BHP).
-
Determine Reaction Order: Plot the concentration of BHP versus time. To test for a first-order reaction, plot the natural logarithm of the concentration (ln[BHP]) versus time. If the plot is linear, the reaction is first-order with respect to BHP.
-
Calculate Rate Constant (k): For a first-order reaction, the slope of the ln[BHP] vs. time plot is equal to the negative of the rate constant (-k).
-
Tabulate Data: Organize the quantitative data in a structured table for clarity and easy interpretation.
Table 1: Sample Data for Kinetic Analysis of BHP Decomposition at 80 °C
| Time (min) | Time (s) | Volume of Na₂S₂O₃ (mL) | [BHP] (mol/L) | ln[BHP] |
| 0 | 0 | 20.15 | 0.1008 | -2.295 |
| 15 | 900 | 16.50 | 0.0825 | -2.495 |
| 30 | 1800 | 13.55 | 0.0678 | -2.692 |
| 60 | 3600 | 9.10 | 0.0455 | -3.090 |
| 90 | 5400 | 6.15 | 0.0308 | -3.481 |
| 120 | 7200 | 4.10 | 0.0205 | -3.887 |
Decomposition Pathway
The thermal decomposition of this compound is initiated by the homolytic cleavage of the weak oxygen-oxygen bond.[1] This primary step generates a benzoxy radical and a hydroxyl radical. The benzoxy radical can then undergo further reactions, such as β-scission, which is significant at elevated temperatures, to yield a phenyl radical and formaldehyde.[1] These radical species are responsible for initiating further chemical reactions.
Caption: Primary decomposition pathway of this compound.
References
Application Note: GC-MS Method for the Analysis of Benzyl Hydroperoxide Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) hydroperoxide is a key intermediate in various oxidative chemical reactions and is relevant in the study of autoxidation of benzyl-containing compounds. The analysis of its reaction products, which primarily include benzyl alcohol and benzaldehyde (B42025), is crucial for understanding reaction mechanisms, kinetics, and for the quality control of chemical processes. Due to the thermal instability of benzyl hydroperoxide, direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging. This application note details a robust and reliable GC-MS method for the indirect analysis of this compound reaction products. The method involves a reduction step to convert the thermally labile this compound to the more stable benzyl alcohol, followed by derivatization of the resulting alcohol and any existing benzaldehyde to enhance their chromatographic properties and detection sensitivity.
Reaction Pathway
The decomposition of this compound can proceed through several pathways, primarily yielding benzyl alcohol and benzaldehyde. For analytical purposes, a controlled reduction is employed to convert the hydroperoxide to its corresponding alcohol.
Experimental Workflow
The overall experimental workflow is designed to ensure the accurate and reproducible quantification of this compound reaction products.
Experimental Protocols
Materials and Reagents
-
This compound reaction mixture
-
Triphenylphosphine (TPP)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Benzyl alcohol (analytical standard)
-
Benzaldehyde (analytical standard)
-
Internal Standard (e.g., Dodecane or other suitable non-interfering compound)
-
Pyridine (B92270) (anhydrous)
-
Hexane (B92381) (GC grade)
-
Ethyl acetate (B1210297) (GC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Deionized water
Protocol 1: Sample Preparation and Reduction
-
Sample Aliquot: Carefully take a 100 µL aliquot of the this compound reaction mixture.
-
Internal Standard: Add a known amount of internal standard to the aliquot.
-
Reduction: Add a 1.1 molar excess of triphenylphosphine (TPP) dissolved in a suitable solvent (e.g., ethyl acetate). The TPP will reduce the this compound to benzyl alcohol. The reaction is typically rapid and can be performed at room temperature.
-
Reaction Time: Allow the reduction reaction to proceed for 30 minutes with occasional vortexing to ensure completion.
Protocol 2: Derivatization
-
Evaporation: Evaporate the solvent from the reduced sample under a gentle stream of nitrogen.
-
Silylation (for Benzyl Alcohol): To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS. This will convert the hydroxyl group of benzyl alcohol to a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ether.
-
Oximation (for Benzaldehyde): Subsequently, add 50 µL of a 10 mg/mL solution of PFBHA in pyridine. This will react with the carbonyl group of benzaldehyde to form a stable PFBHA-oxime derivative.
-
Reaction Conditions: Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization of both benzyl alcohol and benzaldehyde.
-
Cooling: Allow the vial to cool to room temperature.
Protocol 3: Extraction
-
Solvent Addition: Add 500 µL of hexane and 500 µL of deionized water to the cooled reaction vial.
-
Extraction: Vortex the vial vigorously for 1 minute to extract the derivatized products into the hexane layer.
-
Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to achieve clear phase separation.
-
Collection: Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Sample: Transfer the dried hexane extract to a GC vial for analysis.
GC-MS Analysis
Instrumentation
A gas chromatograph coupled with a mass spectrometer (GC-MS) is used for the analysis.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Port Temp. | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Oven Program | Initial temp: 60°C, hold for 2 min |
| Ramp 1: 10°C/min to 200°C | |
| Ramp 2: 20°C/min to 300°C, hold for 5 min | |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 550 amu |
| Scan Mode | Full Scan for identification and Selected Ion Monitoring (SIM) for quantification |
SIM Parameters for Quantification
| Compound | Derivative | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Benzyl alcohol | TMS Ether | 167 | 108 | 77 |
| Benzaldehyde | PFBHA Oxime | 181 | 286 | 105 |
| Internal Standard | (e.g., Dodecane) | 85 | 57 | 170 |
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of a model this compound decomposition reaction.
Table 1: Calibration Data for Benzyl Alcohol and Benzaldehyde
| Analyte | Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) | R² |
| Benzyl Alcohol-TMS | 1 | 0.25 | 0.998 |
| 5 | 1.28 | ||
| 10 | 2.55 | ||
| 25 | 6.40 | ||
| 50 | 12.75 | ||
| Benzaldehyde-PFBHA | 1 | 0.35 | 0.999 |
| 5 | 1.78 | ||
| 10 | 3.55 | ||
| 25 | 8.90 | ||
| 50 | 17.85 |
Table 2: Quantitative Analysis of a this compound Reaction Sample
| Sample ID | Benzyl Alcohol (µg/mL) | Benzaldehyde (µg/mL) |
| Reaction Time 0 h | < LOD | < LOD |
| Reaction Time 1 h | 15.2 | 5.8 |
| Reaction Time 2 h | 28.9 | 12.1 |
| Reaction Time 4 h | 45.3 | 25.6 |
| Reaction Time 8 h | 58.7 | 42.3 |
LOD: Limit of Detection
Conclusion
This application note provides a detailed and robust GC-MS method for the quantitative analysis of the primary products of this compound reactions. The indirect method, involving a reduction step followed by derivatization, overcomes the challenges associated with the thermal instability of the parent hydroperoxide. The provided protocols for sample preparation, derivatization, and GC-MS analysis, along with the structured quantitative data, offer a comprehensive guide for researchers, scientists, and drug development professionals working with this compound and related compounds.
Troubleshooting & Optimization
How to prevent premature decomposition of benzyl hydroperoxide solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature decomposition of benzyl (B1604629) hydroperoxide solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of benzyl hydroperoxide solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid decomposition of the solution (gas evolution, heat generation) | 1. Contamination: Presence of transition metals (e.g., iron, copper, manganese), dust, rust, or other impurities that can catalyze decomposition.[1][2] 2. Incompatible Materials: Use of storage containers or equipment made of materials that react with or catalyze the decomposition of peroxides. 3. High Temperature: Storage at elevated temperatures accelerates the rate of thermal decomposition.[1] 4. Exposure to Light: UV radiation can initiate the homolytic cleavage of the peroxide bond, leading to decomposition.[1][2] 5. Incorrect pH: Solutions that are not within the optimal pH range for stability can decompose more rapidly. For many organic hydroperoxides, acidic conditions can promote decomposition, while slightly alkaline conditions can in some cases improve stability.[3] | 1. Use High-Purity Reagents and Solvents: Ensure all solvents and reagents are free from metal contaminants. 2. Select Appropriate Materials: Store and handle this compound solutions in compatible containers such as glass, Teflon®, or certain types of polyethylene. Avoid contact with metals and other incompatible materials. 3. Maintain Low Temperatures: Store solutions in a cool, dark place, preferably in a refrigerator designated for chemical storage. Avoid freezing, as this can concentrate the peroxide. 4. Protect from Light: Use amber glass bottles or wrap containers with aluminum foil to prevent exposure to light. 5. Control pH: If compatible with the experimental procedure, consider adjusting the pH. For some dialkylarylmethyl hydroperoxides, stabilization has been achieved with the addition of a small amount of a weak base.[3] However, the optimal pH should be determined empirically for your specific application. |
| Inconsistent experimental results | 1. Decomposition of Stock Solution: The concentration of the this compound stock solution may have decreased over time. 2. Incomplete Reaction: The decomposition of this compound may not have gone to completion, or the desired reaction it is initiating may be incomplete. | 1. Regularly Assay Stock Solutions: Periodically determine the concentration of your this compound solution using a reliable analytical method such as iodometric titration or HPLC. 2. Monitor Reaction Progress: Use analytical techniques to monitor the progress of your reaction and ensure the desired outcome is achieved. |
| Formation of solid precipitates in the solution | 1. Crystallization: The this compound or other components of the solution may be crystallizing out at low storage temperatures. 2. Decomposition Products: Solid decomposition products may be forming. | 1. Adjust Storage Temperature: If crystallization is suspected, store the solution at a slightly higher, but still cool, temperature. Always ensure the solution is fully dissolved and homogenous before use. 2. Characterize Precipitate: If decomposition is suspected, carefully isolate and analyze the precipitate to identify the decomposition products. This can provide insights into the decomposition pathway and potential contaminants. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the decomposition of this compound solutions?
A1: The primary factors are exposure to heat, light (especially UV), and contamination with incompatible materials such as transition metals, strong acids, and bases.[1][2] These factors can initiate either homolytic (radical) or heterolytic (ionic) decomposition pathways.
Q2: What is the recommended temperature for storing this compound solutions?
A2: To minimize thermal decomposition, it is recommended to store this compound solutions in a cool, dark place, typically in a refrigerator at 2-8 °C. Avoid freezing the solution, as this can lead to the concentration of the peroxide and increase the risk of explosion.
Q3: Which materials should be avoided when working with this compound?
A3: Avoid contact with metals such as iron, copper, lead, and their alloys, as well as strong acids, bases, reducing agents, and organic materials that can be easily oxidized. Use containers and equipment made of glass, Teflon®, polyethylene, or stainless steel (with caution and proper passivation).
Q4: Can I use a metal spatula to transfer solid this compound?
A4: No, you should never use a metal spatula. Metal contamination can catalyze explosive decomposition. Use spatulas made of ceramic, Teflon®, or wood.
Q5: How can I stabilize my this compound solution for longer-term storage?
A5: While minimizing exposure to heat, light, and contaminants is the most crucial step, the addition of stabilizers can be beneficial. For some organic hydroperoxides, small amounts of weak bases have been shown to improve stability.[3] Chelating agents like EDTA can be used to sequester metal ions that catalyze decomposition. The choice and concentration of a stabilizer will depend on your specific solvent system and experimental requirements and should be validated empirically.
Q6: How often should I check the concentration of my this compound solution?
A6: The frequency of assaying your solution depends on your storage conditions and the stability of your specific formulation. For a new solution or one stored under less than ideal conditions, it is advisable to check the concentration weekly. For well-stabilized solutions stored properly, monthly checks may be sufficient.
Q7: What are the signs of advanced decomposition in a this compound solution?
A7: Signs of advanced decomposition include the evolution of gas (bulging container), discoloration (yellowing), heat generation, and the formation of precipitates. If any of these signs are observed, the solution should be handled with extreme caution and disposed of immediately according to safety protocols.
Data Presentation
The following table summarizes the key factors influencing the stability of hydroperoxide solutions. The data is qualitative and serves as a general guideline. The actual stability will depend on the specific experimental conditions.
| Factor | Condition | Effect on Stability | Reference |
| Temperature | Elevated Temperature | Decreases Stability | [1] |
| Low Temperature (Refrigerated) | Increases Stability | ||
| Light | UV or Sunlight Exposure | Decreases Stability | [1][2] |
| Storage in the Dark | Increases Stability | ||
| pH | Strongly Acidic | May Decrease Stability | [3] |
| Neutral to Slightly Alkaline | May Increase Stability (for some hydroperoxides) | [3] | |
| Contaminants | Transition Metals (Fe, Cu, etc.) | Significantly Decreases Stability | [1] |
| Dust, Rust, Organic Matter | Decreases Stability | [2] | |
| Solvent | Protic Solvents (e.g., alcohols) | Can influence stability (may promote ionic decomposition) | |
| Aprotic Solvents (e.g., hydrocarbons) | Generally preferred for stability |
Experimental Protocols
Protocol 1: Iodometric Titration for the Determination of this compound Concentration
Principle: this compound oxidizes iodide (I⁻) to iodine (I₂) in an acidic solution. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.
Reagents:
-
Glacial Acetic Acid
-
Sodium Iodide (NaI) or Potassium Iodide (KI), solid
-
Standardized 0.1 M Sodium Thiosulfate solution
-
Starch indicator solution (1%)
-
Deionized water
-
Sample of this compound solution
Procedure:
-
In a 250 mL Erlenmeyer flask, add 25 mL of glacial acetic acid.
-
Carefully add 2 g of sodium iodide to the flask and swirl to dissolve.
-
Accurately weigh a sample of the this compound solution (e.g., 0.1-0.2 g) and add it to the flask.
-
Stopper the flask, swirl gently, and place it in the dark for 5-10 minutes to allow the reaction to go to completion.
-
After the incubation period, add 75 mL of deionized water to the flask.
-
Titrate the liberated iodine with the standardized 0.1 M sodium thiosulfate solution until the solution turns a pale yellow color.
-
Add 1-2 mL of the starch indicator solution. The solution will turn a deep blue/black color.
-
Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color disappears completely.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using the same procedure but without the this compound sample.
Calculation:
Concentration (% w/w) = [((V_sample - V_blank) * M_thiosulfate * MW_BHP) / (2 * W_sample * 10)]
Where:
-
V_sample = Volume of sodium thiosulfate used for the sample (mL)
-
V_blank = Volume of sodium thiosulfate used for the blank (mL)
-
M_thiosulfate = Molarity of the sodium thiosulfate solution (mol/L)
-
MW_BHP = Molecular weight of this compound (124.14 g/mol )
-
W_sample = Weight of the this compound sample (g)
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Workflow for iodometric titration of this compound.
References
Technical Support Center: Optimizing Benzyl Hydroperoxide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize yield and selectivity in benzyl (B1604629) hydroperoxide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzyl hydroperoxide?
A1: The most prevalent methods for synthesizing this compound include the oxidation of benzyl alcohol, the reaction of a benzyl halide (like benzyl bromide) with a source of peroxide, and the auto-oxidation of toluene. Each method has its own set of advantages and challenges regarding yield, selectivity, and reaction conditions.
Q2: What are the primary side products I should be aware of during the synthesis of this compound?
A2: The primary side products depend on the synthetic route. When starting from benzyl alcohol, the main impurities are often benzaldehyde (B42025) and benzoic acid due to over-oxidation.[1] In the oxidation of toluene, a mixture of benzyl alcohol, benzaldehyde, and benzoic acid can also be obtained.[2][3]
Q3: How can I minimize the formation of benzaldehyde and benzoic acid?
A3: To minimize the formation of benzaldehyde and benzoic acid, careful control of reaction conditions is crucial. This includes optimizing the reaction temperature, reaction time, and the molar ratio of the oxidant.[4] Using a selective catalyst and adding radical inhibitors can also prevent the over-oxidation of the desired product.[5] Some studies suggest that the presence of benzyl alcohol can inhibit the autoxidation of benzaldehyde to benzoic acid.[5]
Q4: My this compound product seems to be decomposing. How can I improve its stability?
A4: this compound is thermally sensitive and can decompose, especially at elevated temperatures or in the presence of certain metals.[1] To enhance stability, it is recommended to perform the reaction and workup at lower temperatures. The addition of stabilizers, such as certain alkali salts, has been shown to reduce the rate of decomposition.[6]
Q5: What are the recommended methods for purifying crude this compound?
A5: Purification of this compound can be challenging due to its instability. Common methods include column chromatography on silica (B1680970) gel and recrystallization from appropriate solvents.[7][8][9] It is critical to use cold solvents during recrystallization and to avoid excessive heating during solvent removal to prevent decomposition.
Troubleshooting Guides
Low Yield
| Potential Cause | Troubleshooting Solution |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[10] - Ensure the catalyst is active and used in the correct concentration. |
| Decomposition of Product | - Maintain a low reaction temperature.[2] - Minimize the exposure of the product to heat and light during workup and purification.[1] - Consider the use of a stabilizer if decomposition is significant.[6] |
| Suboptimal Reagent Concentration | - Optimize the molar ratio of the substrate to the oxidizing agent. An excess of the oxidant can sometimes lead to over-oxidation and lower yields of the desired hydroperoxide. |
| Inefficient Catalyst | - Screen different catalysts to find one that is selective for hydroperoxide formation. For instance, in the oxidation of benzyl alcohol, various catalysts based on palladium, tungsten, or molybdenum have been used.[11][12] |
Low Selectivity (High Impurity Levels)
| Potential Cause | Troubleshooting Solution |
| Over-oxidation to Benzaldehyde and Benzoic Acid | - Reduce the reaction temperature and time.[4] - Adjust the stoichiometry of the oxidizing agent.[4] - Employ a more selective catalyst.[12] - Some evidence suggests that maintaining a certain concentration of benzyl alcohol can inhibit the further oxidation of benzaldehyde.[5] |
| Formation of Other Byproducts | - Analyze the reaction mixture by GC-MS or LC-MS to identify the byproducts and understand the side reactions. - Modify the reaction conditions (solvent, temperature, catalyst) to disfavor the formation of these impurities. |
| Ineffective Purification | - Optimize the purification protocol. For column chromatography, carefully select the eluent system to achieve good separation.[9] - For recrystallization, screen various solvents to find one that provides high recovery of the pure product.[7][13] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of Benzyl Alcohol
This protocol is a generalized procedure based on common laboratory practices for the selective oxidation of benzyl alcohol.
Materials:
-
Benzyl alcohol
-
Hydrogen peroxide (30% solution)
-
Catalyst (e.g., Sodium tungstate (B81510) dihydrate)
-
Phase-transfer catalyst (e.g., Aliquat 336)
-
Solvent (e.g., Toluene)
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfite (B76179) solution (10%)
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyl alcohol and the phase-transfer catalyst in the solvent.
-
Add the catalyst (e.g., sodium tungstate dihydrate).
-
Heat the mixture to the desired reaction temperature (e.g., 70-90 °C).
-
Slowly add the hydrogen peroxide solution dropwise to the reaction mixture over a period of time.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a 10% sodium sulfite solution to destroy any unreacted peroxide.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound from Benzyl Bromide
This protocol provides a general method for the synthesis of this compound from benzyl bromide.
Materials:
-
Benzyl bromide
-
Hydrogen peroxide (30-50% solution)
-
Base (e.g., Potassium hydroxide)
-
Solvent (e.g., Dichloromethane or Diethyl ether)
-
Standard laboratory glassware and equipment
Procedure:
-
In a flask, dissolve benzyl bromide in the chosen solvent.
-
Cool the solution in an ice bath.
-
Separately, prepare a solution of the base in hydrogen peroxide, also cooled in an ice bath.
-
Slowly add the basic peroxide solution to the benzyl bromide solution with vigorous stirring, maintaining a low temperature (0-5 °C).
-
After the addition is complete, allow the reaction to stir at a low temperature for several hours or until completion (monitored by TLC).
-
Carefully quench the reaction with a reducing agent like sodium sulfite solution to decompose excess peroxide.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure at a low temperature.
-
The crude product can be purified further if necessary.
Data Presentation
Table 1: Effect of Catalyst on the Oxidation of Benzyl Alcohol to Benzaldehyde and Benzoic Acid
| Catalyst | Conversion of Benzyl Alcohol (%) | Selectivity for Benzaldehyde (%) | Selectivity for Benzoic Acid (%) |
| Pd/Al-PILC | 82 | >95 | <5 |
| K5PW11NiO39 | High | Variable | Variable |
| Fe3O4 microspheres | ~98 | ~97 | ~3 |
| (TEAH)H2PW12O40 | 99.6 | 100 | 0 |
Note: The data presented is a synthesis of typical results found in the literature and may not represent specific experimental outcomes.[3][4][14]
Visualizations
Caption: Experimental workflow for this compound synthesis via oxidation.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. US3387036A - Production of benzyl alcohol and benzaldehyde - Google Patents [patents.google.com]
- 3. ijesi.org [ijesi.org]
- 4. Sciencemadness Discussion Board - Benzaldehyde By Reduction Of Benzoic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. US2527640A - Stabilization of hydroperoxides - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions [organic-chemistry.org]
- 12. Peroxide synthesis by substitution or oxidation [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Oxidations with Benzyl Hydroperoxide
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using benzyl (B1604629) hydroperoxide (BnOOH) as an oxidant.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low Yield of the Desired Oxidized Product
A low yield is the most common issue, often stemming from oxidant decomposition or competing side reactions.
-
Question: My reaction yield is significantly lower than expected. What are the primary causes and how can I fix it? Answer: Low yields in benzyl hydroperoxide oxidations are typically due to three main factors:
-
Decomposition of BnOOH: this compound can decompose, especially when heated or exposed to light, into non-productive radical species. This reduces the amount of active oxidant available for your substrate.
-
Formation of Byproducts: The primary side reactions are the formation of benzaldehyde (B42025), benzyl alcohol, and benzoic acid. These arise from the decomposition of BnOOH and potential over-oxidation of the resulting benzaldehyde.
-
Sub-optimal Reaction Conditions: Temperature, catalyst choice, and solvent can significantly impact the reaction's efficiency and selectivity.
To troubleshoot, consult the following workflow:
Caption: Troubleshooting workflow for low reaction yields. -
Issue 2: High Levels of Benzaldehyde and Benzoic Acid Impurities
The presence of these impurities complicates purification and indicates poor reaction selectivity.
-
Question: My product is contaminated with significant amounts of benzaldehyde and benzoic acid. How can I prevent their formation? Answer: Benzaldehyde is a primary decomposition product of this compound. It can then be over-oxidized to benzoic acid. The formation of these impurities is highly dependent on reaction conditions. Elevated temperatures are a major contributor to both the initial decomposition and the subsequent over-oxidation.
The following table summarizes the expected impact of temperature and catalyst choice on product distribution, based on trends observed in benzylic oxidations.
Parameter Condition Expected Product Yield Expected Side Products (Benzaldehyde/Benzoic Acid) Recommendation Temperature Low (e.g., 0-25 °C) Moderate to High Low Start with lower temperatures to favor the desired pathway over decomposition. Moderate (e.g., 25-60 °C) Potentially Higher Moderate An optimal range may exist here, but monitor side products closely. High (e.g., >60 °C) Often Decreased High Avoid high temperatures unless necessary for substrate activation.[1] Catalyst High-selectivity Metal Complex High Low Screen catalysts known for selective oxygen transfer (e.g., specific Ti, V, or Mo complexes). Non-selective / Lewis Acidic Variable High Excess Lewis acidic catalysts can accelerate further oxidation of benzaldehyde to benzoic acid.[1]
Issue 3: Reaction Stalls or Fails to Initiate
Failure to initiate can be due to problems with the reagents or the catalytic system.
-
Question: My reaction does not seem to start, even after several hours. What should I check? Answer: If the reaction fails to initiate, follow these diagnostic steps:
-
Verify Oxidant Activity: The most common culprit is inactive this compound. Its concentration can decrease over time, especially with improper storage. Use a standard method like iodometric titration to determine the active oxygen content of your BnOOH solution.
-
Check the Catalyst: If using a catalyst, ensure it has not been poisoned. Common poisons include water, amines, or sulfur-containing compounds present as impurities in the substrate or solvent. For reactions requiring anhydrous conditions (like the Sharpless epoxidation), ensure the solvent and reagents are thoroughly dried.
-
Confirm Reagent Purity: Impurities in the substrate could be inhibiting the reaction. Re-purify the starting material if its quality is uncertain.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main side products I should expect when using this compound? A1: The primary side products originate from the homolytic cleavage of the O-O bond in BnOOH. This generates benzyloxy and hydroxyl radicals. These can lead to the formation of benzyl alcohol and benzaldehyde . If reaction conditions are harsh, the benzaldehyde can be further oxidized to benzoic acid .
-
Q2: How should I properly store and handle this compound? A2: this compound is an organic peroxide and should be handled with care. It is sensitive to heat, light, and mechanical shock. Store it in a cool, dark place, typically in a refrigerator rated for flammable materials. Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood and behind a safety shield, especially when working on a larger scale.
-
Q3: Can I use radical scavengers to minimize side reactions? A3: The use of radical scavengers is complex and depends on your reaction mechanism. If your desired oxidation proceeds through a non-radical pathway (e.g., a concerted oxygen transfer from a metal-peroxo species), a scavenger could potentially suppress the radical decomposition of BnOOH and improve selectivity. However, if your desired reaction involves radical intermediates, a scavenger will inhibit it. It is crucial to understand your reaction mechanism before adding such reagents.
-
Q4: How does this compound compare to tert-butyl hydroperoxide (TBHP)? A4: Both are common alkyl hydroperoxide oxidants. TBHP is generally more thermally stable than BnOOH, making it more robust for reactions requiring higher temperatures. However, the byproducts of BnOOH (benzyl alcohol, benzaldehyde) can sometimes be easier to separate from nonpolar products than the tert-butanol (B103910) byproduct from TBHP. The reactivity and selectivity can differ, and the choice often depends on the specific substrate and desired outcome.
Experimental Protocols
Protocol 1: Asymmetric Epoxidation of an Allylic Alcohol (Adapted Sharpless Protocol)
This protocol is an adaptation of the Sharpless-Katsuki asymmetric epoxidation, using this compound as the oxidant. This reaction is highly sensitive to water.
Materials:
-
Titanium(IV) isopropoxide [Ti(OiPr)₄]
-
(+)-Diethyl L-tartrate (DIPT)
-
Allylic alcohol substrate
-
This compound (BnOOH), solution in a suitable solvent (e.g., toluene), concentration determined by titration.
-
Powdered 3Å or 4Å molecular sieves, activated.
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add powdered, activated 4Å molecular sieves (approx. 0.5 g per 10 mmol substrate) to a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DCM (to make a final substrate concentration of ~0.1 M). Cool the flask to -20 °C in a cryocool or a dry ice/acetonitrile bath.
-
Catalyst Formation: While stirring, add (+)-DIPT (1.2 equivalents relative to Ti) followed by Ti(OiPr)₄ (1.0 equivalent). Stir the mixture at -20 °C for 30 minutes.
-
Substrate Addition: Add the allylic alcohol (1.0 equivalent relative to the final desired product) to the catalyst mixture.
-
Oxidant Addition: Slowly add the this compound solution (1.5-2.0 equivalents) dropwise over several minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Seal the flask and store it in a -20 °C freezer. Monitor the reaction progress by TLC or GC/LC-MS. Reaction times can vary from a few hours to several days.
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium sulfite (B76179) or ferrous sulfate. Allow the mixture to warm to room temperature and stir for at least 1 hour. Filter the mixture through a pad of celite to remove titanium salts. Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting epoxy alcohol by flash column chromatography.
Caption: Experimental workflow for asymmetric epoxidation using BnOOH.
Protocol 2: Minimizing Benzaldehyde/Benzoic Acid Formation
This protocol provides general guidelines to improve selectivity against common side products.
-
Purify the Oxidant: Before use, consider a mild purification of the BnOOH solution to remove existing decomposition products. A simple aqueous wash can sometimes reduce acidic impurities. Confirm the active concentration via titration post-purification.
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even -20 °C and only warm if necessary.
-
Slow Addition: Add the this compound solution to the reaction mixture slowly using a syringe pump. This keeps the instantaneous concentration of the oxidant low, which can suppress radical decomposition pathways that are often higher order in peroxide concentration.
-
Optimize Catalyst/Substrate Ratio: For catalytic reactions, ensure the optimal catalyst loading is used. An excess of a Lewis acidic catalyst can promote the over-oxidation of benzaldehyde to benzoic acid.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation, which can contribute to the formation of benzoic acid from benzaldehyde.
References
Techniques for quenching residual benzyl hydroperoxide in reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on effective techniques for quenching residual benzyl (B1604629) hydroperoxide in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to quench residual benzyl hydroperoxide?
A1: Residual this compound, an oxidizing agent, can lead to unwanted side reactions, degradation of the desired product, and compromised stability of the final compound.[1] In pharmaceutical development, its removal is critical to ensure the purity, safety, and efficacy of the drug substance. Furthermore, organic peroxides can be explosive when concentrated, posing a significant safety hazard.[2]
Q2: What are the most common methods for quenching this compound?
A2: The most common methods involve the use of reducing agents. These include:
-
Sulfite-based reagents: Such as sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃).[3]
-
Phosphite (B83602) esters: Such as trimethyl phosphite (P(OMe)₃) or triethyl phosphite (P(OEt)₃).[1]
-
Catalytic Hydrogenation: Using a catalyst like palladium on carbon (Pd/C) with a hydrogen source.[4]
-
Ferrous sulfate (B86663): An acidic solution of ferrous sulfate (FeSO₄) can also be used.[5]
Q3: How do I determine if the quenching process is complete?
A3: The completion of the quenching reaction should be monitored to ensure all peroxide has been removed. Common methods include:
-
Peroxide test strips: Commercially available test strips provide a quick qualitative indication of the presence of peroxides.[6]
-
Iodometric titration: This quantitative method involves reacting the peroxide with an excess of potassium iodide (KI) and then titrating the liberated iodine with a standardized sodium thiosulfate (B1220275) solution.[1]
-
Thin-Layer Chromatography (TLC): Specific stains for peroxides can be used to visualize the disappearance of the this compound spot.[1]
Troubleshooting Guides
Issue 1: Incomplete Quenching of this compound
-
Symptom: Peroxide test is still positive after the quenching procedure.
-
Possible Causes & Solutions:
-
Insufficient Quenching Agent: The stoichiometry of the reaction is crucial. Ensure at least a stoichiometric amount, and often a slight excess (e.g., 1.1 to 1.5 equivalents), of the quenching agent is used. For reagents like sodium sulfite, calculate the required amount based on the reaction equation (Na₂SO₃ + ROOH → Na₂SO₄ + ROH).
-
Poor Mixing: In biphasic reaction mixtures, vigorous stirring is essential to ensure proper contact between the aqueous quenching solution and the organic layer containing the hydroperoxide.
-
Low Temperature: Some quenching reactions may be slow at low temperatures. If the reaction conditions allow, consider warming the mixture slightly to increase the reaction rate.
-
Short Reaction Time: Ensure sufficient time is allowed for the reaction to go to completion. Monitor the reaction progress using TLC or peroxide test strips.
-
Issue 2: Formation of Side Products
-
Symptom: Unexpected spots appear on the TLC plate after adding the quenching agent.
-
Possible Causes & Solutions:
-
Reaction with Aldehydes or Ketones: Sodium bisulfite can form adducts with aldehydes and some sterically unhindered ketones.[7][8][9][10] If your product contains these functional groups, consider using an alternative quenching agent like trimethyl phosphite.
-
Base-catalyzed Side Reactions: If a basic quenching agent is used, it may catalyze side reactions such as aldol (B89426) condensation if enolizable carbonyl compounds are present.[10]
-
Over-reduction: In catalytic hydrogenation, sensitive functional groups in the molecule might also be reduced. Careful selection of the catalyst and reaction conditions is necessary.
-
Issue 3: Difficulty in Removing Byproducts of the Quenching Agent
-
Symptom: The final product is contaminated with byproducts from the quenching process (e.g., trimethyl phosphate).
-
Possible Causes & Solutions:
-
Phosphite Quenching: The byproduct of phosphite quenching is the corresponding phosphate (B84403) (e.g., trimethyl phosphate), which can be difficult to remove due to its polarity and boiling point.
-
Aqueous Extraction: Multiple extractions with water or brine can help remove water-soluble phosphate byproducts.[11]
-
Precipitation: In some cases, the desired product can be precipitated from a suitable solvent, leaving the phosphate in solution.[12]
-
Chromatography: Column chromatography is often effective for separating the product from the phosphate byproduct.
-
-
Sulfite Quenching: The resulting sodium sulfate is typically water-soluble and easily removed by an aqueous workup. If it precipitates, it can be removed by filtration.
-
Comparison of Common Quenching Techniques
| Feature | Sodium Sulfite / Bisulfite | Trimethyl Phosphite | Catalytic Hydrogenation |
| Reagent Type | Inorganic Salt (Reducing Agent) | Organophosphorus Compound (Reducing Agent) | Heterogeneous Catalyst + H₂ Source |
| Stoichiometry | Typically 1.1 - 1.5 equivalents | Typically 1.1 - 1.5 equivalents | Catalytic amount of Pd/C |
| Reaction Conditions | Aqueous solution, often at room temperature. Can be slightly exothermic. | Organic solvent, room temperature to gentle heating. Can be exothermic. | Room temperature to moderate temperature, atmospheric or slightly elevated pressure of H₂. |
| Workup | Simple aqueous wash to remove sodium sulfate byproduct. | Aqueous extraction to remove trimethyl phosphate. May require chromatography for complete removal. | Filtration to remove the catalyst. |
| Advantages | - Inexpensive and readily available.- Byproduct is easily removed. | - Homogeneous reaction.- Generally fast and clean reduction. | - Byproduct is water.- Catalyst can be recovered and reused. |
| Disadvantages | - Can form adducts with aldehydes and some ketones.[7][8][9][10]- Biphasic reaction may require vigorous stirring. | - Byproduct (trimethyl phosphate) can be difficult to remove.[12]- Reagent is moisture-sensitive and has a pungent odor. | - Requires specialized equipment (hydrogen source, catalyst handling).- Potential for reduction of other functional groups.- Catalyst can be pyrophoric.[4][13] |
| Typical Reaction Time | 10 minutes to a few hours | 30 minutes to 2 hours | 1 to 24 hours |
Experimental Protocols
Protocol 1: Quenching with Sodium Bisulfite
-
Preparation: Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Quenching: Cool the reaction mixture containing this compound to 0-5 °C in an ice bath. Slowly add the saturated sodium bisulfite solution dropwise with vigorous stirring. An exotherm may be observed.
-
Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the disappearance of the this compound by TLC or peroxide test strips.
-
Workup: Separate the organic and aqueous layers. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Quenching with Trimethyl Phosphite
-
Preparation: Ensure the reaction mixture is under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching: Cool the reaction mixture to 0-5 °C. Add trimethyl phosphite (1.1 - 1.2 equivalents) dropwise via syringe. A slight exotherm may be observed.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or HPLC for the disappearance of the hydroperoxide.[1]
-
Workup: Concentrate the reaction mixture under reduced pressure. The residue will contain the desired product and trimethyl phosphate. The trimethyl phosphate can be removed by extensive aqueous washes or by column chromatography on silica (B1680970) gel.[12][14]
Visualizations
Caption: Experimental workflow for quenching this compound with sodium bisulfite.
Caption: Experimental workflow for quenching this compound with trimethyl phosphite.
Caption: Decision tree for selecting a suitable quenching agent.
References
- 1. benchchem.com [benchchem.com]
- 2. terpconnect.umd.edu [terpconnect.umd.edu]
- 3. reddit.com [reddit.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. depts.washington.edu [depts.washington.edu]
- 6. h2o2.mojoactive.dev [h2o2.mojoactive.dev]
- 7. quora.com [quora.com]
- 8. Sodium_bisulfite [chemeurope.com]
- 9. Bisulfite - Wikipedia [en.wikipedia.org]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP0120635A2 - Removal of trimethyl phosphate from phosphorus containing pesticides - Google Patents [patents.google.com]
- 12. echemi.com [echemi.com]
- 13. sarponggroup.com [sarponggroup.com]
- 14. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Improving the Stability of Benzyl Hydroperoxide for Long-Term Storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and stabilization of benzyl (B1604629) hydroperoxide. The following information is designed to help ensure the integrity and safety of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of benzyl hydroperoxide degradation?
A1: The primary cause of this compound degradation is the cleavage of the weak oxygen-oxygen single bond in the hydroperoxide group. This process is typically initiated by exposure to heat, light (photolytic conditions), or chemical contaminants such as strong acids, bases, and certain metals.[1] This decomposition generates highly reactive free radicals, including benzoyloxy and hydroxyl radicals, which can then initiate further decomposition in a chain reaction.[1]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a cool, dark, and well-ventilated area, away from sources of heat, sparks, or open flames.[2][3][4][5][6] The recommended storage temperature is typically between 2°C and 8°C in a refrigerator approved for flammable materials.[6][7] It is crucial to store it in its original, opaque container to protect it from light.[4][8]
Q3: How does the choice of solvent affect the stability of this compound?
A3: The solvent can significantly impact the stability of hydroperoxides. For some organic peroxides, such as benzoyl peroxide, stability is inversely related to solubility; lower solubility in a solvent system can lead to improved stability in suspension formulations.[9][10][11] Polar solvents may accelerate decomposition. While specific data for this compound is limited, it is advisable to conduct stability studies in the intended solvent system for your application.
Q4: Can I use stabilizers to prolong the shelf-life of this compound?
A4: Yes, the addition of stabilizers can significantly improve the long-term stability of organic peroxides. Antioxidants and free-radical scavengers are commonly used. For instance, butylated hydroxytoluene (BHT) is often used as an inhibitor in peroxide-forming chemicals.[12] For other hydroperoxides, phosphonic acids and their salts have been used as effective stabilizers.[13][14] The selection and concentration of a stabilizer should be optimized for the specific application and solvent system.
Q5: What are the visual signs of this compound degradation?
A5: Visual signs of degradation can include discoloration (such as a yellowish tint), the formation of crystals in or around the cap of the container, and phase separation or stratification in liquid formulations.[12][15][16] If any of these signs are observed, the container should be handled with extreme caution as it may be shock-sensitive and potentially explosive. Do not attempt to open or move the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of Assay/Potency | - Gradual thermal decomposition over time.- Exposure to elevated temperatures or light.- Contamination with incompatible materials (e.g., metals, strong acids/bases). | - Verify storage conditions (temperature, light exposure).- Perform a quantitative analysis (e.g., HPLC, iodometric titration) to determine the current concentration.- If potency is slightly reduced, adjust the amount used in your experiment accordingly. For significant loss, dispose of the material according to safety guidelines.- Review handling procedures to prevent cross-contamination. |
| Discoloration (Yellowing) | - Formation of degradation products, such as benzaldehyde (B42025), due to oxidation.[16] | - Ensure the container is tightly sealed and stored under an inert atmosphere (e.g., argon or nitrogen) if possible.- Assess the purity of the material before use in sensitive applications. |
| Crystallization or Precipitate Formation | - The peroxide may be coming out of solution due to temperature fluctuations or solvent evaporation.- A sign of significant degradation, potentially forming shock-sensitive peroxides. | - CRITICAL: Do not move or attempt to open the container.[12][15] The presence of crystals is a serious hazard.[15]- Isolate the area and immediately contact your institution's EHS department for guidance on safe disposal. |
| Inconsistent Experimental Results | - Variability in the concentration of this compound due to degradation.- Use of older stock before newer stock. | - Always use the "First-In-First-Out" (FIFO) inventory management system.[17]- Date all containers upon receipt and upon opening.[12][18]- Test the concentration of the hydroperoxide before use, especially if it has been stored for an extended period. |
Experimental Protocols
Protocol 1: Monitoring this compound Stability by HPLC
This method allows for the quantification of this compound and the detection of its degradation products.
1. Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) and water
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC system with a UV detector
2. Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile and water gradient. For example, start with a 50:50 (v/v) mixture and gradually increase the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 235-272 nm (to be optimized for this compound and its expected degradation products like benzaldehyde and benzoic acid)[19][20]
-
Injection Volume: 10 µL
3. Procedure: a. Prepare a stock solution of a this compound standard of known concentration in a suitable solvent (e.g., acetonitrile). b. Create a series of calibration standards by diluting the stock solution. c. Prepare samples from your stored this compound by diluting them to fall within the calibration range. d. Inject the standards and samples into the HPLC system. e. Quantify the this compound concentration in your samples by comparing the peak area to the calibration curve. f. Monitor the appearance of new peaks over time, which may correspond to degradation products.
Protocol 2: Peroxide Content Determination by Iodometric Titration
This is a classic and reliable method for determining the total peroxide content.
1. Materials:
-
This compound sample
-
Acetic acid
-
Chloroform (B151607) or another suitable organic solvent
-
Saturated potassium iodide (KI) solution
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution
2. Procedure: a. Accurately weigh a sample of this compound into a flask. b. Add a mixture of acetic acid and chloroform (e.g., 3:2 ratio) to dissolve the sample. c. Purge the flask with an inert gas (e.g., nitrogen) to remove oxygen. d. Add a saturated solution of potassium iodide. The peroxide will oxidize the iodide to iodine, resulting in a brownish-yellow solution. e. Stopper the flask and allow it to stand in the dark for 5-10 minutes. f. Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow. g. Add a few drops of starch indicator. The solution will turn a deep blue-black color. h. Continue the titration with sodium thiosulfate until the blue color disappears. i. Record the volume of titrant used and calculate the peroxide concentration.
Visualizations
This compound Decomposition Pathway
Caption: Initiators trigger the breakdown of this compound into reactive radicals and subsequent products.
Troubleshooting Logic for Unstable this compound
Caption: A logical workflow for addressing suspected degradation of this compound.
Experimental Workflow for Stability Testing
Caption: A workflow for conducting a long-term stability study of this compound.
References
- 1. Buy this compound (EVT-8743494) | 3071-34-9 [evitachem.com]
- 2. Benzoyl Peroxide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. fishersci.com [fishersci.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. weizmann.ac.il [weizmann.ac.il]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. double-white.com [double-white.com]
- 9. Benzoyl peroxide solubility and stability in hydric solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US20060135822A1 - Stabilization of benzoyl peroxide in solution - Google Patents [patents.google.com]
- 11. Benzoyl Peroxide Solubility and Stability in Hydric Solvents | Semantic Scholar [semanticscholar.org]
- 12. www1.wellesley.edu [www1.wellesley.edu]
- 13. EP2225175B1 - Stabilized hydrogen peroxide solutions - Google Patents [patents.google.com]
- 14. EP0289463A1 - Stabilized hydrogen peroxide solution - Google Patents [patents.google.com]
- 15. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 16. benchchem.com [benchchem.com]
- 17. arkema.com [arkema.com]
- 18. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
- 19. HPLC Determination of Benzoyl Peroxide on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 20. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
How to safely handle and dispose of benzyl hydroperoxide spills
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and disposal of benzyl (B1604629) hydroperoxide spills.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and storage of benzyl hydroperoxide.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Crystals have formed in the container. | Temperature fluctuations, evaporation of solvent, or decomposition. | Do not handle the container. Crystal formation can indicate the presence of highly sensitive and explosive peroxides. Contact your institution's Environmental Health & Safety (EHS) department immediately for assistance with disposal.[1] |
| The solution appears discolored (e.g., yellowing). | Decomposition of the hydroperoxide, presence of impurities. | Visually inspect the container without opening it. If discoloration is significant or accompanied by gas evolution, treat it as a potential hazard and consult with EHS. |
| The container is bulging or shows signs of pressure buildup. | Gas evolution due to decomposition. | Do not attempt to open the container. This is a sign of a potentially explosive situation. Evacuate the immediate area and contact EHS or emergency services. |
| An unexpected exothermic reaction occurs during use. | Contamination with incompatible materials (e.g., strong acids, bases, metals), or the reaction is proceeding faster than anticipated. | Immediately cool the reaction vessel with an ice bath. If the reaction is uncontrollable, evacuate the area and activate the emergency alarm. |
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with this compound?
This compound is a strong oxidizing agent and is highly reactive.[2] The primary hazards include:
-
Fire and Explosion: It can be flammable and may explode if exposed to heat, shock, friction, or incompatible materials.[3] Decomposition can be violent.[2]
-
Health Hazards: It can be harmful if inhaled or swallowed and may cause skin and eye irritation or allergic skin reactions.[4]
-
Instability: It can decompose over time, especially when exposed to heat or light, forming unstable peroxides.[2]
2. What personal protective equipment (PPE) is required when handling this compound?
Appropriate PPE includes:
-
Eye Protection: Chemical safety goggles and a face shield.[4]
-
Hand Protection: Impervious gloves (e.g., neoprene or nitrile).[1]
-
Body Protection: A lab coat or chemical-resistant apron.[4]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[4] If exposure limits are exceeded, a respirator may be necessary.[4]
3. What are the proper storage conditions for this compound?
Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and direct sunlight.[5][6] It should be stored in its original container and kept away from incompatible materials such as acids, bases, metals, and reducing agents.[3]
4. How should I dispose of unused or waste this compound?
All waste containing this compound must be treated as hazardous waste.[1] Disposal should be conducted in accordance with local, state, and federal regulations.[3] Contact your institution's EHS department for specific disposal procedures.
Quantitative Data
| Property | Value |
| Molecular Formula | C₇H₈O₂ |
| Molecular Weight | 124.14 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[2] |
| Density | Approximately 1.06 g/cm³[2] |
| Boiling Point | Approximately 120 °C[2] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; less soluble in water.[2] |
Experimental Protocols
Protocol 1: Small this compound Spill Cleanup (Less than 100 mL)
-
Immediate Actions:
-
Alert personnel in the immediate area.
-
Ensure the area is well-ventilated. If possible, work under a fume hood.
-
Don appropriate PPE (safety goggles, face shield, impervious gloves, lab coat).
-
-
Containment:
-
Neutralization and Absorption:
-
Collection and Disposal:
-
Using non-sparking tools, carefully sweep the absorbed material into a designated, labeled plastic container.[7]
-
Do not seal the container tightly to allow for the venting of any decomposition products.[7]
-
Label the container as hazardous waste containing this compound.
-
Contact your institution's EHS for pickup and disposal.
-
-
Decontamination:
-
Wash the spill area with soap and water.[1]
-
Properly dispose of all contaminated PPE as hazardous waste.
-
Protocol 2: Large this compound Spill Cleanup (Greater than 100 mL)
-
Immediate Actions:
-
Evacuate all non-essential personnel from the area.
-
Activate the nearest fire alarm and contact your institution's emergency response team or EHS.
-
If safe to do so, close the door to the affected area to contain vapors.
-
-
Response (by Trained Personnel Only):
-
Only personnel trained in hazardous material spill response should attempt to clean up a large spill.
-
Responders must wear appropriate PPE, which may include a self-contained breathing apparatus (SCBA).
-
-
Follow Institutional Procedures:
-
Follow your institution's specific emergency procedures for large chemical spills. This will typically involve containment, neutralization, and disposal by a specialized team.
-
Visualizations
Caption: Workflow for this compound Spill Response.
References
Technical Support Center: Purification of Crude Benzyl Hydroperoxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of crude benzyl (B1604629) hydroperoxide. Given the thermal instability of organic peroxides, all procedures should be conducted with extreme caution in a controlled laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in crude benzyl hydroperoxide?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities include unreacted starting materials such as toluene (B28343) or benzyl alcohol, and side-products like benzaldehyde (B42025) and benzoic acid.[1][2][3] Degradation products may also be present due to the inherent instability of the hydroperoxide.
Q2: Why is low-temperature purification necessary for this compound?
A2: this compound is thermally unstable and can decompose, potentially explosively, at elevated temperatures.[4] Low-temperature purification methods, such as low-temperature crystallization, are essential to minimize degradation and ensure the safety of the procedure.[4]
Q3: What are the recommended methods for purifying crude this compound?
A3: The most common and recommended methods for purifying crude this compound are low-temperature crystallization and solvent extraction.[4] Column chromatography using activated alumina (B75360) can also be employed to remove peroxide impurities from organic solutions.[5][6][7]
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques. Iodometric titration is a classical method to determine the active oxygen content.[4] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are modern instrumental methods that can provide detailed information on the purity and impurity profile of the sample.[8][9][10][11][12]
Q5: What are the critical safety precautions when handling this compound?
A5: Due to its potential for rapid and explosive decomposition, this compound must be handled with extreme care.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid friction, grinding, and impact of the solid material. Keep the compound away from heat, sparks, and open flames.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of purified product after recrystallization. | The chosen solvent system has poor solubility characteristics for this compound at low temperatures. The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. | Screen for alternative solvent systems where this compound has high solubility at room temperature and low solubility at the crystallization temperature. Ensure a slow and controlled cooling process to allow for the formation of larger, more easily filterable crystals. |
| The purified product shows signs of decomposition (e.g., yellowing, gas evolution). | The purification process was conducted at too high a temperature. The crude sample contained impurities that catalyze the decomposition of the hydroperoxide. | Maintain a low temperature throughout the entire purification process. If using column chromatography, ensure the column is cooled. Consider a pre-purification step, such as a wash with a dilute bicarbonate solution, to remove acidic impurities. |
| Inconsistent purity results between batches. | Variability in the quality of the crude starting material. Inconsistent application of the purification protocol. | Standardize the synthesis of the crude this compound to ensure a consistent starting material. Carefully document and adhere to a validated purification protocol, paying close attention to temperature, solvent volumes, and cooling rates. |
| Difficulty in removing benzaldehyde as an impurity. | Benzaldehyde has similar solubility properties to this compound in many organic solvents. | Consider using a purification method that leverages the chemical reactivity of the aldehyde, for example, a gentle wash with a sodium bisulfite solution. Alternatively, column chromatography with a carefully selected eluent system may provide better separation. |
Experimental Protocols
Low-Temperature Recrystallization
This method is suitable for purifying thermally sensitive compounds like this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., diethyl ether, pentane, or a mixture)
-
Dry ice/acetone or cryocooler for low-temperature bath
-
Pre-cooled filtration apparatus (Büchner funnel and flask)
-
Schlenk line or nitrogen source for inert atmosphere
Procedure:
-
In a flask under an inert atmosphere, dissolve the crude this compound in a minimal amount of the chosen solvent at room temperature.
-
Once fully dissolved, slowly cool the solution in a low-temperature bath (e.g., -40 to -78 °C).
-
Allow the solution to stand at this temperature for several hours to facilitate crystal formation.
-
Once crystallization is complete, filter the cold suspension quickly through a pre-cooled Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under a stream of dry nitrogen or under vacuum at a low temperature.
Column Chromatography with Activated Alumina
This method is effective for removing peroxide impurities from solutions.
Materials:
-
Solution of crude this compound in a non-polar organic solvent
-
Activated alumina (basic or neutral)
-
Chromatography column
-
Eluent (e.g., hexane, diethyl ether, or a mixture)
Procedure:
-
Prepare a slurry of activated alumina in the chosen eluent and pack it into a chromatography column.
-
Carefully load the solution of crude this compound onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC or another appropriate analytical method to identify the fractions containing the purified this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
Data Presentation
Table 1: Comparison of Purification Methods for Thermally Unstable Peroxides
| Method | Principle | Advantages | Disadvantages | Typical Purity | Typical Recovery |
| Low-Temperature Recrystallization | Differential solubility at varying temperatures | High purity achievable, removes a wide range of impurities | Can be time-consuming, requires specialized low-temperature equipment | >98% | 60-80% |
| Solvent Extraction | Partitioning between two immiscible liquids | Simple and rapid, good for initial cleanup | May not remove impurities with similar polarity, requires large volumes of solvents | 90-95% | 70-90% |
| Column Chromatography (Activated Alumina) | Adsorption | Effective for removing polar impurities and other peroxides | Can be slow, potential for decomposition on the stationary phase if not properly cooled | >95% | 50-70% |
Visualizations
Caption: A logical workflow for the low-temperature recrystallization of crude this compound.
Caption: A decision-making flowchart for troubleshooting low purity issues during this compound purification.
References
- 1. US3387036A - Production of benzyl alcohol and benzaldehyde - Google Patents [patents.google.com]
- 2. Oxidation of the Benzyl Radical: Mechanism, Thermochemistry, and Kinetics for the Reactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound (EVT-8743494) | 3071-34-9 [evitachem.com]
- 5. column-chromatography.com [column-chromatography.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. ehs.wwu.edu [ehs.wwu.edu]
- 8. amt.copernicus.org [amt.copernicus.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of organic peroxides by liquid chromatography with on-line post-column ultraviolet irradiation and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
Impact of solvent choice on benzyl hydroperoxide reaction kinetics
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of solvent choice on benzyl (B1604629) hydroperoxide reaction kinetics. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent fundamentally alter the reaction kinetics of benzyl hydroperoxide?
The solvent can significantly influence both the rate and the mechanism of this compound decomposition. Key solvent properties to consider are polarity, basicity, and hydrogen-bonding capabilities.[1][2] In polar solvents, decomposition can shift from a radical mechanism to an ionic one.[1] The solvent's ability to stabilize reactants, transition states, or charged intermediates plays a crucial role in determining the reaction pathway and its speed.[3]
Q2: What is the primary effect of solvent polarity on the decomposition rate?
Increasing solvent polarity generally increases the rate of decomposition, particularly when the reaction proceeds through an ionic mechanism.[1] Polar solvents can stabilize charged intermediates that may form during the reaction. However, the relationship is not always straightforward, as other factors like hydrogen bonding can also have a profound effect.[4] For instance, in some systems, the reaction rate in a polar solvent like methanol (B129727) (dielectric constant ε ≈ 32.7) can be lower than in a less polar solvent like ethanol (B145695) (ε ≈ 24.5), suggesting a complex interplay of factors beyond simple polarity.[5][6]
Q3: How do hydrogen-bonding solvents affect the reaction?
Hydrogen-bonding is a critical factor. Solvents that are strong hydrogen bond acceptors (HBAs) can form complexes with the hydroperoxide's hydroxyl group.[4] This interaction can significantly retard the rate of reactions where the hydroxyl hydrogen is abstracted.[4] Conversely, protic solvents like water can promote specific reaction mechanisms, such as sequential proton-loss electron transfer (SPLET), which can be more efficient than direct hydrogen atom transfer (HAT).[2]
Q4: Can the solvent change the reaction mechanism from radical to ionic?
Yes. The decomposition of peroxides can proceed via a radical pathway (homolytic O-O bond cleavage) or an ionic pathway. The choice of solvent and the presence of bases can dictate the dominant mechanism.[1] In superbasic media, which consist of a dipolar aprotic solvent and a strong base, decomposition occurs through an ionic mechanism involving the formation of a perbenzoate anion.[1]
Troubleshooting Guide
Issue 1: The decomposition of this compound is too rapid and uncontrollable.
-
Possible Cause: The solvent may be too polar or is actively promoting an accelerated decomposition pathway. Ethers and alcohols, for example, are known to accelerate the decomposition of peroxides compared to aromatic or halogenated solvents.[7]
-
Troubleshooting Steps:
-
Switch to a Less Polar Solvent: Consider replacing a highly polar solvent with a non-polar one like benzene (B151609) or a halogenated solvent. The stability of similar compounds like benzoyl peroxide is often greater in non-polar environments.[8][9]
-
Avoid Protic Solvents: If an ionic pathway is suspected, switching from a protic solvent (e.g., alcohol) to a dipolar aprotic solvent (e.g., acetonitrile) might offer better control.
-
Use Inhibitors: If a radical chain reaction is inducing decomposition, the addition of a suitable inhibitor can slow the reaction rate.[7]
-
Issue 2: The reaction yield is low, or significant amounts of starting material remain.
-
Possible Cause: The solvent may be inhibiting the desired reaction. Strong hydrogen-bonding interactions between the solvent and this compound can reduce its reactivity.[4]
-
Troubleshooting Steps:
-
Assess Hydrogen Bonding: Evaluate the hydrogen bond accepting (HBA) ability of your solvent. Solvents with high basicity can significantly decrease the rate of hydrogen abstraction from the hydroperoxide.[10]
-
Change Solvent Class: If you are using a strong HBA solvent like DMSO, consider switching to a solvent with lower HBA basicity, such as acetonitrile (B52724) or chlorobenzene.[10]
-
Increase Temperature: If the reaction is simply too slow, increasing the temperature can increase the reaction rate, provided the decomposition remains controllable.[5]
-
Issue 3: Unexpected side products are being formed.
-
Possible Cause: The solvent is not inert and is participating in the reaction. Benzoate (B1203000) radicals, for instance, are known to attack solvents like benzene, leading to different products than expected.[7]
-
Troubleshooting Steps:
-
Review Solvent Reactivity: Ensure the chosen solvent is stable under the reaction conditions and does not react with radical intermediates. Highly halogenated solvents are often less reactive.[7]
-
Analyze Reaction Mechanism: The formation of certain products can indicate the operative mechanism. For example, the presence of molecular oxygen and alkali metal benzoate suggests an ionic decomposition pathway.[1]
-
Simplify the System: If using a solvent mixture, try running the reaction in a single, well-characterized solvent to isolate the source of the side products. The stability of benzoyl peroxide, a related compound, was found to decrease in the order: ternary > binary > single solvent systems, highlighting the complexity of mixtures.[11]
-
Quantitative Data on Solvent Effects
The following tables summarize kinetic data for reactions of hydroperoxides in various solvents, illustrating the principles discussed.
Table 1: Effect of Cosolvent on the Rate Constant (kp) for H-Abstraction from 1,4-cyclohexadiene (B1204751) by the Hydroperoxyl Radical (HOO•) in Chlorobenzene.
(Data adapted from a study on HOO• reactivity, which serves as a model for hydroperoxide reactions).[10]
| Cosolvent (S) | H-Bond Acceptor Basicity (β₂) | Equilibrium Constant (KS, M⁻¹) | Rate Constant (kp, M⁻¹s⁻¹) |
| Methanol | 0.41 | 50 | 90 |
| Acetonitrile | 0.44 | 70 | 130 |
| Pyridine | 0.62 | 3 x 10⁵ | 5 |
| DMSO | 0.78 | 2.0 x 10³ | 20 |
| DABCO | ~0.70 | 3 x 10⁶ | 0.1 |
Table 2: Stability of Benzoyl Peroxide (1% w/v) in Various Solvent Systems at 37°C.
(Data from a stability study on benzoyl peroxide, a compound with similar peroxide bond reactivity).[11]
| Solvent System (v/v) | Half-life (t₁/₂, weeks) |
| Alcohol USP - Ethyl Benzoate - C12-15 Alkyl Benzoate (60:20:20) | 18.15 |
| Alcohol USP - C12-15 Alkyl Benzoate - Isopropanol + 0.1% BHT (65:20:15) | 12.44 |
| Single Solvents (e.g., alcohol, acetone) | < 7.5 |
| Binary Solvent Systems | Generally > 7.5 |
Experimental Protocols
Protocol: Determining the Effect of Solvent on this compound Decomposition Kinetics
This protocol outlines a general method for studying the reaction kinetics using UV-Vis spectrophotometry.
-
Solvent Selection and Preparation:
-
Choose a range of solvents with varying properties (e.g., polarity, H-bonding capability) such as hexane, toluene, acetonitrile, and isopropanol.
-
Ensure all solvents are of high purity (e.g., HPLC or spectroscopic grade) to avoid interference from impurities.
-
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in a solvent in which it is known to be relatively stable and soluble.
-
-
Reaction Setup:
-
In a series of quartz cuvettes, add a precise volume of the chosen reaction solvent.
-
Place the cuvettes in a temperature-controlled spectrophotometer and allow them to equilibrate to the desired reaction temperature (e.g., 40°C).[5]
-
-
Initiation and Monitoring:
-
Initiate the reaction by injecting a small, precise aliquot of the this compound stock solution into each cuvette, ensuring rapid mixing. The final concentration should be such that the absorbance change can be accurately monitored.
-
Immediately begin recording the absorbance at a wavelength where this compound or a key product has a distinct absorption maximum. Monitor the change in absorbance over time.
-
-
Data Analysis:
-
Convert the absorbance data to concentration data using the Beer-Lambert law (A = εcl).
-
Plot the concentration of this compound versus time.
-
Determine the order of the reaction and calculate the rate constant (k) for each solvent by fitting the data to the appropriate integrated rate law (e.g., first-order: ln[A] = -kt + ln[A]₀).
-
Compare the rate constants across the different solvents to quantify the solvent effect.
-
Visualizations
Caption: Influence of solvent type on this compound decomposition pathways.
Caption: Workflow for kinetic analysis of solvent effects on reactions.
Caption: Decision tree for troubleshooting this compound reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. Benzoyl peroxide solubility and stability in hydric solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzoyl Peroxide Solubility and Stability in Hydric Solvents | Semantic Scholar [semanticscholar.org]
- 10. Solvent Effects on C–H Abstraction by Hydroperoxyl Radicals: Implication for Antioxidant Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of benzoyl peroxide in aromatic ester-containing topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Benzyl Hydroperoxide and tert-Butyl Hydroperoxide (TBHP) for Selective Oxidation
For researchers, scientists, and drug development professionals, the choice of an oxidizing agent is critical for achieving high selectivity and yield in the synthesis of complex molecules. This guide provides an objective comparison of two common organic hydroperoxides, benzyl (B1604629) hydroperoxide and tert-butyl hydroperoxide (TBHP), in selective oxidation reactions. By presenting available experimental data, detailed protocols, and mechanistic insights, this document aims to assist in the informed selection of the appropriate oxidant for specific synthetic needs.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of each hydroperoxide is essential for their safe and effective use in the laboratory.
| Property | Benzyl Hydroperoxide | tert-Butyl Hydroperoxide (TBHP) |
| Chemical Formula | C₇H₈O₂ | C₄H₁₀O₂ |
| Molar Mass | 124.14 g/mol | 90.12 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | Decomposes | 37 °C (at 2.0 kPa)[1] |
| Solubility | Soluble in organic solvents | Soluble in many organic solvents, miscible with water[1] |
| Stability | Thermally unstable, decomposes upon heating or exposure to light[2] | More thermally stable than this compound, but can decompose violently[3] |
| Primary Hazards | Strong oxidizer, skin and eye irritant | Strong oxidizer, flammable, toxic, skin and eye irritant |
Performance in Selective Oxidation Reactions
The efficacy of this compound and TBHP as oxidizing agents is highly dependent on the substrate and reaction conditions. While direct comparative studies are limited, the following sections summarize available data for key selective oxidation reactions.
Epoxidation of Alkenes
TBHP is a widely used oxidant in the epoxidation of alkenes, most notably in the Sharpless asymmetric epoxidation of allylic alcohols.[4][5][6][7][8] Information on the use of this compound for epoxidation is less common in the literature.
| Substrate | Oxidant | Catalyst System | Solvent | Temp (°C) | Time (h) | Conversion (%) | Epoxide Yield (%) | Selectivity (%) | Reference |
| Cyclohexene | TBHP | Na-containing Tiβ zeolites | Methanol | - | - | ~6.2 | - | ~90 (to epoxide) | [9] |
| Styrene | TBHP | Au₂₅/Hydroxyapatite | Toluene | - | - | 100 | 92 | - |
Oxidation of Sulfides
The selective oxidation of sulfides to sulfoxides is a crucial transformation in organic synthesis. TBHP, often in the presence of a metal catalyst, is a well-established reagent for this purpose.
| Substrate | Oxidant | Catalyst System | Solvent | Temp (°C) | Time (h) | Sulfoxide Yield (%) | Sulfone Yield (%) | Reference |
| Thioanisole | TBHP | Catalyst-free | - | - | - | Moderate to good | - | [10] |
Note: While some studies mention the use of hydroperoxides in general for sulfide (B99878) oxidation, specific quantitative data directly comparing this compound and TBHP under identical conditions is limited.
Oxidation of Alcohols
The selective oxidation of alcohols to aldehydes and ketones is a fundamental reaction in organic chemistry. TBHP has been extensively studied for the oxidation of benzylic alcohols.
| Substrate | Oxidant | Catalyst System | Solvent | Temp (°C) | Time (h) | Conversion (%) | Aldehyde Yield (%) | Reference |
| Benzyl Alcohol | TBHP | Ce₀.₈Zr₀.₂O₂ | Dichloromethane | 90 | 4 | - | 98.4 | [11][12] |
| Benzyl Alcohol | TBHP | NiFe₂O₄ NPs | - | 60 | 3 | 85 | 100 (selectivity) | [13] |
| Benzyl Alcohol | TBHP | MoO₂ Nanoparticles | - | - | - | - | - | [13] |
Note: Specific experimental data for the selective oxidation of benzyl alcohol using this compound was not found in the reviewed literature, which predominantly focuses on TBHP or hydrogen peroxide.
Experimental Protocols
Detailed and reproducible experimental protocols are vital for laboratory success. The following provides representative procedures for selective oxidation reactions.
Synthesis of this compound
Materials:
-
Benzylmagnesium chloride in a suitable solvent (e.g., diethyl ether)
-
Dry, oxygen-saturated organic solvent (e.g., diethyl ether, toluene)
-
Water
-
Mineral acid (e.g., HCl)
-
Sodium hydroxide (B78521) solution
-
Calcium chloride
Procedure: [14]
-
To a reaction vessel containing the oxygen-saturated organic solvent, slowly add the solution of benzylmagnesium chloride.
-
Maintain the reaction temperature between -60°C and -80°C and continuously saturate the solution with molecular oxygen.
-
After the addition is complete, treat the resulting solution with water acidified with a mineral acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and concentrate the volume.
-
Extract the concentrated solution with a cooled sodium hydroxide solution.
-
Neutralize the basic layer with cooling and extract with diethyl ether.
-
Dry the combined ether extracts with calcium chloride and distill under reduced pressure to isolate this compound.
General Procedure for the Oxidation of Benzyl Alcohol with TBHP
Materials:
-
Benzyl alcohol
-
tert-Butyl hydroperoxide (TBHP), 70 wt. % in water
-
Catalyst (e.g., Ce₀.₈Zr₀.₂O₂)
-
Dichloromethane (for dilution and analysis)
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the catalyst (e.g., 0.15 g), benzyl alcohol (30 mmol), and TBHP (45 mmol).
-
Heat the reaction mixture to 90°C with vigorous stirring under reflux for 4 hours.
-
Monitor the reaction progress by taking aliquots at different time intervals, diluting with dichloromethane, and analyzing by gas chromatography (GC).
Reaction Mechanisms and Logical Relationships
The mode of action of these hydroperoxides in oxidation reactions is crucial for understanding their selectivity and potential side reactions.
General Oxidation Pathway
The following diagram illustrates a generalized workflow for a catalytic oxidation reaction using a hydroperoxide.
Caption: A simplified workflow for a typical selective oxidation reaction.
Decomposition Pathways and Radical Formation
Both this compound and TBHP can undergo thermal or metal-catalyzed decomposition to generate reactive radical species. The nature of these radicals influences the reaction pathway and selectivity.
Caption: Decomposition of hydroperoxides to form radical intermediates.
The tert-butoxyl radical is known to be a key intermediate in many TBHP-mediated oxidations, while the tert-butylperoxyl radical is also implicated in certain catalytic cycles. This compound decomposition can lead to the formation of benzoyl and hydroxyl radicals, which can initiate different reaction pathways.[2]
Summary and Concluding Remarks
Both this compound and tert-butyl hydroperoxide are effective oxidizing agents for a variety of selective oxidation reactions.
-
TBHP is a well-studied, commercially available, and versatile oxidant, particularly dominant in the field of asymmetric epoxidation. Its reactivity and selectivity are well-documented for a range of substrates. However, its use can sometimes be associated with the formation of side products due to radical pathways.
-
This compound , while less commonly employed, offers an alternative with a different reactivity profile. Its decomposition to form benzoyl radicals may lead to different selectivity in certain reactions. The availability of fewer direct comparative studies makes its selection more reliant on preliminary screening and optimization for specific applications.
The choice between this compound and TBHP will ultimately depend on the specific substrate, the desired product, the catalytic system employed, and the required reaction conditions. For well-established transformations like the Sharpless epoxidation, TBHP remains the oxidant of choice. For novel transformations or where TBHP provides unsatisfactory results, this compound may present a viable alternative that warrants investigation. Further direct comparative studies are needed to fully elucidate the relative advantages and disadvantages of these two important hydroperoxides in selective oxidation.
References
- 1. cs.gordon.edu [cs.gordon.edu]
- 2. Peroxide synthesis by substitution or oxidation [organic-chemistry.org]
- 3. lyondellbasell.com [lyondellbasell.com]
- 4. cs.gordon.edu [cs.gordon.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. lakeland.edu [lakeland.edu]
- 8. organicreactions.org [organicreactions.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Performance Evaluation of Benzyl Alcohol Oxidation with tert-Butyl Hydroperoxide to Benzaldehyde Using the Response Surface Methodology, Artificial Neural Network, and Adaptive Neuro-Fuzzy Inference System Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US2810766A - Synthesis of hydroperoxides from grignard reagents - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Benzyl Hydroperoxide and Hydrogen Peroxide as Green Oxidation Reagents
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of sustainable chemical synthesis, the choice of an oxidizing agent is paramount. An ideal oxidant should be efficient, selective, safe to handle, and generate minimal environmentally hazardous waste. This guide provides a comprehensive comparison of two prominent peroxide-based oxidants: benzyl (B1604629) hydroperoxide and the archetypal green oxidant, hydrogen peroxide. By examining their performance across a range of common oxidation reactions, supported by experimental data, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic needs.
At a Glance: Key Performance Indicators
The following table summarizes the general characteristics and performance of benzyl hydroperoxide and hydrogen peroxide in key oxidation reactions. Detailed experimental data and protocols are provided in the subsequent sections.
| Feature | This compound | Hydrogen Peroxide |
| Green Chemistry Profile | ||
| Byproducts | Benzyl alcohol | Water[1][2] |
| Atom Economy | Moderate | High |
| Safety Concerns | Thermally sensitive, potential for explosive decomposition.[3] | High concentrations can be hazardous, but aqueous solutions are generally safer.[1] |
| Reactivity & Selectivity | ||
| Oxidation of Alcohols | Effective, can be selective for primary alcohols. | Highly effective and selective with appropriate catalysts.[4] |
| Epoxidation of Alkenes | Effective for a range of alkenes. | Requires activation by catalysts.[5] |
| Oxidation of Sulfides | Generally provides good selectivity for sulfoxides. | Can be highly selective for sulfoxides with controlled conditions. |
| Baeyer-Villiger Oxidation | Can be used, but less common than peroxy acids. | Requires activation, often with a Lewis or Brønsted acid catalyst.[5] |
Oxidation of Benzyl Alcohol to Benzaldehyde
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. Both this compound and hydrogen peroxide can achieve this conversion, often with the aid of a catalyst.
Comparative Performance Data
| Oxidant | Catalyst | Substrate | Conversion (%) | Selectivity (%) | Reaction Conditions | Reference |
| tert-Butyl Hydroperoxide* | Ce₀.₈Zr₀.₂O₂ | Benzyl Alcohol | 98.4 | >99 (Benzaldehyde) | 90°C, 4 h | [1][6] |
| Hydrogen Peroxide | Pd@HTS-1 | Benzyl Alcohol | Up to ~95 | ~100 (Benzaldehyde) | 50°C, 0.5 h | [7] |
| Hydrogen Peroxide | [BnEt₃N]₄Mo₈O₂₆ | Benzyl Alcohol | 94 | 99 (Benzaldehyde) | Reflux, 1 h | [8] |
| Hydrogen Peroxide | 0.5%Pd-0.5%Fe/Al₂O₃ | Benzyl Alcohol | ~85 | >95 (Benzaldehyde) | 50°C, 0.5 h | [9] |
*Note: Experimental data for this compound in this specific application was limited. Data for tert-butyl hydroperoxide (TBHP), a structurally similar organic hydroperoxide, is presented as a representative example.[1][6]
Experimental Protocols
Oxidation of Benzyl Alcohol with tert-Butyl Hydroperoxide (Representative for this compound): [6] A mixture of benzyl alcohol (30 mmol), tert-butyl hydroperoxide (45 mmol), and Ce₀.₈Zr₀.₂O₂ catalyst (0.15 g) is stirred vigorously under reflux at 90°C for 4 hours. The reaction progress is monitored by gas chromatography.
Oxidation of Benzyl Alcohol with Hydrogen Peroxide: [8] To a 50 mL round-bottom flask containing the tetra(benzyltriethylammonium) octamolybdate catalyst (0.25 g, 0.2 mol%), benzyl alcohol (5 mL, 50 mmol) is added. Subsequently, 15% hydrogen peroxide (12 mL, 60 mmol) is added. The mixture is refluxed for one hour. After cooling, the product is isolated by simple distillation.
Reaction Workflow
References
- 1. Performance Evaluation of Benzyl Alcohol Oxidation with tert-Butyl Hydroperoxide to Benzaldehyde Using the Response Surface Methodology, Artificial Neural Network, and Adaptive Neuro-Fuzzy Inference System Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. spectrumrx.com [spectrumrx.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Situ Hydrogen Peroxide Production for Selective Oxidation of Benzyl Alcohol over a Pd@Hierarchical Titanium Silicalite Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cs.gordon.edu [cs.gordon.edu]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alkene Epoxidation: Benzyl Hydroperoxide vs. m-CPBA
For Researchers, Scientists, and Drug Development Professionals
The epoxidation of alkenes is a fundamental transformation in organic synthesis, providing access to versatile epoxide intermediates crucial for the production of a wide array of fine chemicals, pharmaceuticals, and complex molecules. The choice of oxidizing agent is paramount to the success of this reaction, influencing yield, selectivity, and reaction conditions. This guide provides an objective comparison of two common epoxidizing agents: meta-chloroperoxybenzoic acid (m-CPBA), a widely used peracid, and benzyl (B1604629) hydroperoxide, an organic hydroperoxide often employed in catalytic systems.
At a Glance: Key Performance Metrics
| Feature | Benzyl Hydroperoxide (in catalytic systems) | m-Chloroperoxybenzoic Acid (m-CPBA) |
| Reactivity | Generally requires a catalyst (e.g., transition metal complexes) for efficient epoxidation of unactivated alkenes. | Highly reactive and can directly epoxidize a wide range of alkenes without a catalyst. |
| Selectivity | Can be highly selective, including enantioselective when used with chiral catalysts (e.g., Sharpless epoxidation). Selectivity is tunable by catalyst choice. | Generally provides good diastereoselectivity (syn-addition). Chemoselectivity can be an issue with molecules containing multiple oxidizable functional groups. |
| Substrate Scope | Broad, particularly for allylic alcohols in asymmetric epoxidation. Effective for a range of alkenes with appropriate catalyst systems. | Very broad, effective for electron-rich and electron-deficient alkenes. |
| Byproducts | Benzyl alcohol. In catalytic systems, catalyst residues may need to be removed. | meta-Chlorobenzoic acid, which is a solid and can often be removed by filtration or washing. |
| Safety/Handling | Organic hydroperoxides can be thermally unstable and potentially explosive. Catalysts can be toxic. | Peracids are potentially explosive, especially in pure form. m-CPBA is typically supplied as a stabilized mixture. |
Quantitative Performance Data
The following tables summarize experimental data for the epoxidation of representative alkenes, styrene (B11656) and cyclohexene (B86901), using m-CPBA and tert-butyl hydroperoxide (TBHP) as a representative alkyl hydroperoxide in catalytic systems. TBHP is a close structural analog of this compound and is frequently used in similar catalytic applications, providing a reasonable basis for comparison.
Table 1: Epoxidation of Styrene
| Oxidant | Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Epoxide Yield (%) | Reference |
| m-CPBA | None | Dichloromethane (B109758) | Room Temp. | 0.5 - 2 | >95 | >90 | General textbook knowledge |
| tert-Butyl Hydroperoxide (TBHP) | Au/Hydroxyapatite (B223615) | Toluene | 80 | 4 | 100 | 92 | [1] |
| tert-Butyl Hydroperoxide (TBHP) | Mo complex | Dichloroethane | 84 | - | High | High | [2] |
Table 2: Epoxidation of Cyclohexene
| Oxidant | Catalyst | Solvent | Temperature (°C) | Time | Conversion (%) | Epoxide Yield (%) | Reference |
| m-CPBA | None | Dichloromethane | 25 (Room Temp.) | 30 min | - | 96 | [3] |
| m-CPBA | None | Dichloromethane | 5 | 5 - 10 min | - | 90 | [3] |
| tert-Butyl Hydroperoxide (TBHP) | V/Ti-AAC | Heptane | - | - | 42 | ~68 | [4] |
| tert-Butyl Hydroperoxide (TBHP) | DBU | Dichloroethane | 22 | 18 | 83.4 | - | [5] |
Reaction Mechanisms and Pathways
The mechanisms of epoxidation for m-CPBA and this compound (in a catalytic cycle) are fundamentally different, which dictates their reactivity and selectivity.
m-CPBA: The Concerted "Butterfly" Mechanism
m-CPBA epoxidizes alkenes through a concerted, non-ionic mechanism often referred to as the "butterfly" transition state.[6] This involves the direct transfer of an oxygen atom from the peroxy acid to the alkene double bond in a single step.
Caption: The concerted "butterfly" mechanism for m-CPBA epoxidation.
This compound: A Catalytic Approach
This compound typically requires a transition metal catalyst to efficiently epoxidize unactivated alkenes in a non-radical pathway. A well-known example is the Sharpless asymmetric epoxidation, which utilizes a titanium catalyst. The general principle involves the coordination of the hydroperoxide to the metal center, which activates the peroxide for oxygen transfer to the alkene.
Caption: A generalized catalytic cycle for metal-catalyzed epoxidation with this compound.
Experimental Protocols
Epoxidation of Cyclohexene with m-CPBA
This protocol is adapted from a study on the effect of temperature on cyclohexene epoxidation.[3][7]
-
Preparation: Dissolve cyclohexene (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve m-CPBA (1.2 equivalents) in dichloromethane. Add the m-CPBA solution dropwise to the stirred cyclohexene solution over 30 minutes, ensuring the temperature is maintained at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) and stir for 15 minutes to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2x) to remove m-chlorobenzoic acid, followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude cyclohexene oxide.
-
-
Purification: The product can be further purified by fractional distillation if required.
General Protocol for Metal-Catalyzed Epoxidation of an Alkene with an Alkyl Hydroperoxide
This generalized protocol is based on procedures for catalytic epoxidations using hydroperoxides.[4][7]
-
Catalyst Activation (if necessary): Activate the heterogeneous catalyst according to the specific literature procedure (e.g., heating under vacuum).
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the catalyst (e.g., 1-5 mol%).
-
Reagent Addition: Add the solvent (e.g., acetonitrile (B52724) or heptane) and the alkene (1.0 equivalent).
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 60-80°C) with vigorous stirring.
-
Oxidant Addition: Add the alkyl hydroperoxide (e.g., this compound or TBHP, 1.2-1.5 equivalents) dropwise to the reaction mixture over a period of 30-60 minutes.
-
Reaction Monitoring: Continue stirring at the reaction temperature and monitor the progress by gas chromatography (GC) or TLC.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a heterogeneous catalyst is used, separate it by filtration or centrifugation. The catalyst may be washed, dried, and potentially reused.
-
Quench any remaining peroxide by adding a suitable reducing agent (e.g., aqueous sodium sulfite).
-
Extract the product into an organic solvent, wash the organic layer with water and brine, and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
-
Purification: Remove the solvent under reduced pressure and purify the resulting epoxide by column chromatography or distillation.
Conclusion
Both m-CPBA and this compound (typically in catalytic systems) are effective reagents for the epoxidation of alkenes, each with a distinct profile of advantages and disadvantages.
-
m-CPBA is a powerful, direct epoxidizing agent with a broad substrate scope and straightforward experimental protocols. Its primary drawbacks are the stoichiometric generation of a carboxylic acid byproduct and potential safety concerns associated with peracids.
-
This compound , when used in conjunction with a metal catalyst, offers the potential for high selectivity, including enantioselectivity, and the formation of a more benign alcohol byproduct. The need for a catalyst, which may be expensive or toxic and require removal from the final product, is a key consideration.
The optimal choice of reagent will depend on the specific requirements of the synthesis, including the nature of the substrate, desired selectivity, scalability, and economic factors. For rapid, direct epoxidation of a wide range of alkenes where stereocontrol at the new epoxide is not the primary driver, m-CPBA remains a go-to reagent. For syntheses requiring high levels of chemo-, regio-, or enantioselectivity, particularly with functionalized alkenes like allylic alcohols, catalytic systems employing this compound or other alkyl hydroperoxides present a powerful and tunable alternative.
References
- 1. Efficient and selective epoxidation of styrene with TBHP catalyzed by Au25 clusters on hydroxyapatite - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Aldehyde-catalyzed epoxidation of unactivated alkenes with aqueous hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clewisportfolio.weebly.com [clewisportfolio.weebly.com]
- 4. researchgate.net [researchgate.net]
- 5. Isotope Effects and the Mechanism of Epoxidation of Cyclohexenone with tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of HPLC Methods for Quantifying Organic Hydroperoxides
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of organic hydroperoxides is critical in various fields, from assessing oxidative stress in biological systems to ensuring the stability and safety of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) stands as a powerful and versatile technique for this purpose. The choice of detection method, however, significantly impacts the sensitivity, selectivity, and overall performance of the analysis. This guide provides an objective comparison of two sensitive and widely used HPLC methods for quantifying organic hydroperoxides: HPLC with Electrochemical Detection (ECD) and HPLC with Chemiluminescence (CL) Detection, supported by experimental data and detailed methodologies.
Method Comparison: Electrochemical vs. Chemiluminescence Detection
The selection of an appropriate HPLC method depends on the specific analytical requirements, including the nature of the organic hydroperoxide, the sample matrix, and the required sensitivity. Below is a summary of the key performance parameters for HPLC-ECD and HPLC-CL methods.
| Validation Parameter | HPLC with Electrochemical Detection (HPLC-ECD) | HPLC with Chemiluminescence (CL) Detection |
| Principle | Measures the current generated by the oxidation or reduction of the hydroperoxide at an electrode surface.[1] | Detects the light produced from a chemical reaction, often involving post-column derivatization to generate a chemiluminescent species.[2][3] |
| Selectivity | High, as the applied potential can be optimized to selectively detect the analyte of interest.[4] | High, particularly with specific post-column reactions. |
| Linearity (Range) | Wide linear dynamic range, often spanning several orders of magnitude.[1][5] For hydrogen peroxide, linearity has been demonstrated over a range of 7.4-15,000 µM.[5] | Good linearity is typically achieved over a specific concentration range. For various organic hydroperoxides, linear ranges have been established.[6] |
| Limit of Detection (LOD) | Very low, typically in the low micromolar (µM) to nanomolar (nM) range. For hydrogen peroxide, an LOD of 0.6 µM has been reported.[5] | Extremely low, often in the low micromolar (µM) to picomolar (pM) range, making it one of the most sensitive detection methods.[2] For cumene (B47948) hydroperoxide, a detection limit of 1.3 µM was achieved.[2] |
| Limit of Quantification (LOQ) | Low, allowing for the precise measurement of trace amounts of hydroperoxides. | Very low, enabling accurate quantification at very low concentrations. |
| Precision (%RSD) | Typically demonstrates good precision with Relative Standard Deviation (RSD) values well below acceptable limits. | Generally exhibits high precision. |
| Accuracy (% Recovery) | High accuracy with good recovery rates. | Demonstrates good accuracy in various matrices. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and validating analytical methods. Below are representative methodologies for the HPLC-ECD and HPLC-CL analysis of organic hydroperoxides.
HPLC with Electrochemical Detection (HPLC-ECD)
This method is based on the direct electrochemical detection of hydroperoxides.
-
Chromatographic System:
-
HPLC Pump: Isocratic pump
-
Injector: Autosampler
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
-
Mobile Phase:
-
A mixture of methanol (B129727) and an aqueous buffer (e.g., 0.091 M sodium citrate, pH 6.25) in a 55:45 (v/v) ratio. The mobile phase should be filtered and degassed.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector:
-
Electrochemical Detector: Amperometric or coulometric detector.
-
Working Electrode: Glassy carbon or a specialized material like a gold electrode.
-
Reference Electrode: Ag/AgCl
-
Applied Potential: A negative potential is typically applied for the reduction of hydroperoxides (e.g., -0.4V to -1.0V). The optimal potential should be determined experimentally.
-
HPLC with Chemiluminescence (CL) Detection
This method often involves a post-column reaction to generate a light-emitting product. A common approach is the peroxyoxalate chemiluminescence system.
-
Chromatographic System:
-
HPLC Pump: Isocratic or gradient pump
-
Injector: Autosampler
-
Column: ODS (C18) column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Column Temperature: Controlled (e.g., 40 °C)
-
-
Mobile Phase:
-
Acetonitrile/water mixture, with the specific ratio optimized for the separation of the target hydroperoxides.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Post-Column Reaction System:
-
UV Irradiation: An online UV lamp (e.g., 254 nm) to photolyze organic peroxides into hydrogen peroxide.[2]
-
Reagent Pumps: Two pumps to deliver the chemiluminescence reagents.
-
Reagent 1 (Fluorophore): A solution of a fluorophore like bis(2,4,6-trichlorophenyl) oxalate (B1200264) (TCPO) in a suitable solvent (e.g., ethyl acetate).
-
Reagent 2 (Catalyst): A solution of a catalyst, often a fluorescent dye, in a suitable solvent.
-
Mixing Tee and Reaction Coil: To mix the column effluent with the reagents and allow the chemiluminescence reaction to occur.
-
-
Detector:
-
Chemiluminescence Detector: A photomultiplier tube to detect the emitted light.
-
Visualizing the Workflow and Comparison
To better understand the processes involved, the following diagrams illustrate the general workflow for HPLC method validation and a logical comparison of the two detection methods.
References
- 1. jasco.ro [jasco.ro]
- 2. Determination of organic peroxides by liquid chromatography with on-line post-column ultraviolet irradiation and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical and Structural Tools of Lipid Hydroperoxides: Present State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Optimization of two methods for the analysis of hydrogen peroxide: high performance liquid chromatography with fluorescence detection and high performance liquid chromatography with electrochemical detection in direct current mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Benzyl Hydroperoxide and Benzoyl Peroxide as Free-Radical Initiators
For Researchers, Scientists, and Drug Development Professionals
In the realm of free-radical chemistry, the choice of initiator is a critical parameter that dictates the efficiency, kinetics, and outcome of a reaction. This guide provides a detailed comparison of two commonly used organic peroxides: benzyl (B1604629) hydroperoxide and benzoyl peroxide. By examining their performance based on available experimental data, this document aims to assist researchers in making informed decisions for their specific applications, from polymer synthesis to drug development processes involving radical-mediated pathways.
Executive Summary
Benzyl hydroperoxide and benzoyl peroxide are both effective sources of free radicals upon thermal decomposition. Benzoyl peroxide is a well-characterized initiator with a predictable decomposition profile at moderate temperatures, making it a workhorse in various polymerization processes. It generates benzoyloxyl and subsequently phenyl radicals. This compound, on the other hand, decomposes to form benzyloxyl and hydroxyl radicals. While less common as a primary initiator in polymerization, its decomposition mechanism is of significant interest in oxidation and combustion chemistry. Direct, side-by-side comparative kinetic data in identical solvents and temperatures is scarce in the literature, necessitating a comparison based on available data for each compound.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of each initiator is essential for its proper handling, storage, and application.
| Property | This compound | Benzoyl Peroxide |
| Chemical Formula | C₇H₈O₂ | C₁₄H₁₀O₄ |
| Molecular Weight | 124.14 g/mol | 242.23 g/mol |
| Appearance | Colorless liquid | White granular solid[1] |
| Melting Point | Not applicable | 103–105 °C (decomposes) |
| Solubility | Soluble in organic solvents | Poorly soluble in water; soluble in acetone, ethanol, and other organic solvents[1] |
| CAS Number | 3071-32-7 | 94-36-0 |
Mechanism of Radical Generation
The utility of these compounds as free-radical initiators stems from the homolytic cleavage of the oxygen-oxygen bond upon heating. However, the resultant radical species differ, influencing their subsequent reactivity.
This compound: Upon thermal decomposition, this compound yields a benzyloxyl radical and a hydroxyl radical.[2] The benzyloxyl radical can further undergo β-scission to produce a phenyl radical and formaldehyde, particularly at higher temperatures.[2]
Decomposition of this compound.
Benzoyl Peroxide: Benzoyl peroxide decomposes to form two benzoyloxyl radicals. These radicals can then lose a molecule of carbon dioxide to generate phenyl radicals.[3] The extent of this decarboxylation depends on the reaction conditions and the reactivity of the surrounding molecules.[4]
Decomposition of Benzoyl Peroxide.
Performance Data: Decomposition Kinetics
The rate of decomposition of an initiator is a crucial factor in determining its suitability for a particular application. This is often expressed in terms of its half-life (t½), the time required for 50% of the initiator to decompose at a given temperature.
This compound
Experimental kinetic data for the thermal decomposition of this compound in organic solvents at temperatures typically used for polymerization (60-120°C) is limited in publicly available literature. Theoretical calculations suggest a high activation energy for its unimolecular decomposition, with an activation enthalpy (ΔH‡) of 185 kJ/mol and an activation free energy (ΔG‡) of 181 kJ/mol.[3] At very high temperatures (around 900 K), its decomposition to a benzoxyl radical and a hydroxyl radical is reported to be fast.[5]
Benzoyl Peroxide
Benzoyl peroxide has been extensively studied, and its decomposition kinetics are well-documented in various solvents.
| Temperature (°C) | Half-life (t½) | Solvent |
| 70 | 7.3 hours | Not specified |
| 72.5 | Varies with concentration | Benzene[5] |
| 80 | Varies with concentration | Benzene[5] |
| 92 | 1 hour | Not specified[1] |
| 100 | ~10 minutes | Poly(methyl methacrylate)[4] |
| 131 | 1 minute | Not specified[1] |
The decomposition of benzoyl peroxide is a first-order reaction with a reported activation energy of approximately 31,000 cal/mol (about 129.7 kJ/mol) in benzene.[3] The half-life can vary depending on the solvent, with stability being lower in solvents like polyethylene (B3416737) glycol 400 compared to less polar environments.[6][7]
Experimental Protocols
For researchers aiming to conduct their own comparative studies, the following experimental protocols provide a framework for determining key performance parameters of free-radical initiators.
Determination of Initiator Half-Life
Objective: To determine the time required for the concentration of an initiator to decrease by half at a specific temperature.
Methodology:
-
Solution Preparation: Prepare a dilute solution of the initiator (e.g., 0.1 M) in a suitable, inert solvent (e.g., benzene, toluene).
-
Sample Aliquoting: Dispense equal volumes of the solution into several small glass ampoules.
-
Degassing: Subject the ampoules to several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the decomposition kinetics.
-
Sealing: Seal the ampoules under vacuum or an inert atmosphere.
-
Incubation: Place the sealed ampoules in a constant temperature bath set to the desired temperature.
-
Sampling: At predetermined time intervals, remove an ampoule from the bath and quench the decomposition by rapid cooling (e.g., in an ice bath).
-
Analysis: Determine the remaining concentration of the initiator in each ampoule using a suitable analytical technique such as high-performance liquid chromatography (HPLC) or iodometric titration.[4]
-
Data Analysis: Plot the natural logarithm of the initiator concentration versus time. The slope of the resulting linear plot is the negative of the first-order rate constant (k_d). The half-life is then calculated using the equation: t½ = ln(2) / k_d.
Determination of Initiator Efficiency
Objective: To quantify the fraction of radicals generated by the initiator that successfully initiate polymerization chains. The initiator efficiency (f) is a value between 0 and 1.[8]
Methodology (Molecular Weight Method):
-
Polymerization: Conduct a polymerization of a chosen monomer to a low conversion (typically <10%) using a known initial concentration of the initiator ([I]₀) and monomer ([M]₀). The low conversion is crucial to ensure that the concentrations of initiator and monomer do not change significantly.
-
Polymer Isolation and Purification: At the end of the reaction, precipitate the polymer in a non-solvent to remove unreacted monomer and initiator fragments. Dry the polymer to a constant weight.
-
Molecular Weight Determination: Determine the number-average molecular weight (M_n) of the purified polymer using a technique such as gel permeation chromatography (GPC) or size-exclusion chromatography (SEC).[9]
-
Calculation of Initiator Efficiency: The initiator efficiency (f) can be estimated using the following relationship, which depends on the mode of termination (combination or disproportionation). For termination by combination:
f = (2 * M_n * R_p) / (k_d * [I]₀ * M_m * R_t)
Where:
-
R_p is the rate of polymerization.
-
k_d is the rate constant of initiator decomposition.
-
M_m is the molecular weight of the monomer.
-
R_t is the rate of termination.
A simplified approach involves comparing the experimentally determined number of polymer chains with the theoretical number of radicals produced by the complete decomposition of the initiator.
-
Safety and Handling
Both this compound and benzoyl peroxide are strong oxidizing agents and must be handled with care.
-
This compound: Information on the specific hazards of this compound is less commonly available than for benzoyl peroxide. As a hydroperoxide, it should be treated as potentially explosive and sensitive to shock, friction, and heat. It should be stored in a cool, well-ventilated area away from incompatible materials such as reducing agents, acids, bases, and metal salts.
-
Benzoyl Peroxide: Benzoyl peroxide is a well-known fire and explosion hazard, especially in its dry, pure form.[10] It is often supplied wetted with water to reduce its sensitivity to shock and friction. It should be stored in a cool, dark place, away from heat, sparks, and open flames. Contact with combustible materials should be avoided. It is also a skin and eye irritant.[11]
Conclusion
Benzoyl peroxide stands out as a well-characterized and widely used free-radical initiator with predictable decomposition kinetics, making it a reliable choice for many polymerization applications. Its performance has been extensively documented, providing a solid foundation for process design and optimization.
This compound, while also a source of initiating radicals, is less commonly employed as a primary initiator in industrial polymerization. Its higher decomposition temperature and the generation of highly reactive hydroxyl radicals may offer unique opportunities in specific applications, such as in situ functionalization or as part of a redox initiation system. However, the scarcity of comprehensive, comparative experimental data on its decomposition kinetics at moderate temperatures presents a challenge for its direct substitution for more common initiators.
For researchers and professionals in drug development, the choice between these initiators will depend on the specific chemical transformation desired. The different radical species generated by each peroxide will exhibit distinct reactivities and selectivities, a factor that must be carefully considered in the design of synthetic pathways. The experimental protocols provided in this guide offer a means to systematically evaluate and compare these and other initiators to identify the optimal candidate for a given radical-mediated process.
References
- 1. Benzoyl peroxide - Wikipedia [en.wikipedia.org]
- 2. Buy this compound (EVT-8743494) | 3071-34-9 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. chempap.org [chempap.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. US20060135822A1 - Stabilization of benzoyl peroxide in solution - Google Patents [patents.google.com]
- 7. Benzoyl peroxide solubility and stability in hydric solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radical polymerization - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Stability of benzoyl peroxide in methyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Benzylic Hydroperoxide Decomposition for Drug Development and Research
For researchers, scientists, and drug development professionals, understanding the stability and decomposition kinetics of benzylic hydroperoxides is crucial for ensuring drug efficacy, safety, and stability. This guide provides an objective comparison of the thermal decomposition of various benzylic hydroperoxides, supported by experimental data and detailed methodologies.
Benzylic hydroperoxides, organic compounds containing a hydroperoxy group attached to a benzylic carbon, are important intermediates in various chemical and biological processes. Their decomposition can initiate radical chain reactions, which can have significant implications in drug degradation and oxidative stress in biological systems. This comparative guide delves into the kinetic parameters of the thermal decomposition of several benzylic hydroperoxides, offering a valuable resource for predicting their reactivity and stability.
Quantitative Kinetic Data
The thermal stability of benzylic hydroperoxides varies significantly depending on the substitution at the benzylic carbon. The following table summarizes the key kinetic parameters for the thermal decomposition of cumene (B47948) hydroperoxide, ethylbenzene (B125841) hydroperoxide, and diphenylmethyl hydroperoxide.
| Benzylic Hydroperoxide | Structure | Solvent | Temperature Range (°C) | Rate Law | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) | Reference |
| Cumene Hydroperoxide | Cumene | - | rate = k[CHP]0.5 | 122.0 ± 3.0 | 3.0 x 1012 min-1 M0.5 | [1][2] | |
| Ethylbenzene Hydroperoxide | Dodecane | 105 - 205 | First-order | 125 | 1.1 x 1011 s-1 | [3] | |
| Diphenylmethyl Hydroperoxide | Tetrachloroethylene | 110 - 145 | Unimolecular | 111.3 | - | [4] |
Experimental Protocols
The kinetic data presented in this guide are typically determined using a combination of the following experimental techniques:
Monitoring Hydroperoxide Decomposition
The rate of decomposition of benzylic hydroperoxides can be monitored by measuring the decrease in hydroperoxide concentration over time. A common and reliable method for this is iodometric titration .
Principle: The hydroperoxide oxidizes iodide ions (I⁻) to iodine (I₂) in an acidic medium. The amount of iodine formed, which is directly proportional to the amount of hydroperoxide, is then determined by titration with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator.[5][6][7]
Procedure:
-
A solution of the benzylic hydroperoxide in a suitable solvent is prepared and placed in a constant temperature bath.
-
At regular time intervals, an aliquot of the reaction mixture is withdrawn and quenched in a solution containing excess potassium iodide (KI) and acetic acid.
-
The liberated iodine is then titrated with a standard solution of sodium thiosulfate until the yellow color of iodine fades.
-
A starch indicator is added, which turns the solution blue-black in the presence of iodine.
-
The titration is continued until the blue color disappears, marking the endpoint.
-
The concentration of the hydroperoxide at each time point is calculated from the volume of thiosulfate solution used.
Alternatively, UV-Vis spectroscopy can be employed to monitor the decomposition if the hydroperoxide or its decomposition products have a distinct chromophore.[8][9][10][11][12]
Product Analysis
Identifying and quantifying the decomposition products is crucial for elucidating the reaction mechanism. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose.[13][14][15][16][17]
Procedure:
-
At the end of the kinetic run, or at various time points, the reaction mixture is analyzed by GC-MS.
-
The components of the mixture are separated by the gas chromatograph based on their boiling points and affinity for the stationary phase.
-
The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum for each compound.
-
By comparing the mass spectra with a library of known compounds, the decomposition products can be identified and their relative amounts quantified.
Elucidating Reaction Mechanisms
To confirm the involvement of radical intermediates in the decomposition process, radical trapping experiments can be performed.[18][19][20][21][22]
Principle: A radical trap, a compound that reacts readily with free radicals to form a stable, detectable product, is added to the reaction mixture. The formation of the trapped radical adduct provides evidence for the presence of radical intermediates.
Procedure:
-
The decomposition reaction is carried out in the presence of a spin trap, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or α-phenyl-N-tert-butylnitrone (PBN).
-
The resulting radical adducts can be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy.
Signaling Pathways and Experimental Workflow
The thermal decomposition of benzylic hydroperoxides proceeds through a free radical chain mechanism. The following diagrams illustrate the general decomposition pathway and a typical experimental workflow for its kinetic analysis.
Caption: General radical-mediated decomposition pathway of benzylic hydroperoxides.
Caption: Experimental workflow for kinetic analysis of benzylic hydroperoxide decomposition.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. brocku.scholaris.ca [brocku.scholaris.ca]
- 5. usptechnologies.com [usptechnologies.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Gaseous H2O2 Using UV-Vis Spectroscopy | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Colorimetric determination of hydrogen peroxide by morphological decomposition of silver nanoprisms coupled with chromaticity analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Analytical and Structural Tools of Lipid Hydroperoxides: Present State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elucidation of decomposition pathways of linoleic acid hydroperoxide isomers by GC-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. EPR spin-trapping studies of radicals generated from the FeII-catalysed degradation of nucleobase, nucleoside, RNA and DNA hydroperoxides [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Spin Trapping Analysis of Radical Intermediates on the Thermo-Oxidative Degradation of Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. EPR Spin-trapping studies of the reaction of radicals derived from hydroperoxide tumour-promoters with nucleic acids and their components - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide: Benzyl Hydroperoxide vs. Inorganic Peroxides in Research and Development
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate oxidizing agent is a critical decision in numerous chemical and biological research applications, profoundly influencing reaction efficiency, product purity, and experimental safety. While inorganic peroxides have long been staples in the laboratory, organic hydroperoxides, such as benzyl (B1604629) hydroperoxide, offer a distinct set of properties that can be advantageous in specific contexts. This guide provides a comprehensive comparison of benzyl hydroperoxide and common inorganic peroxides, supported by quantitative data, detailed experimental protocols, and pathway visualizations to inform your selection process.
I. Core Chemical and Physical Properties
This compound, an organic peroxide, and inorganic peroxides, such as hydrogen peroxide and sodium peroxide, exhibit fundamental differences in their physical and chemical characteristics that dictate their suitability for various applications.
Advantages of this compound:
-
Enhanced Solubility in Organic Solvents: this compound's organic nature, conferred by the benzyl group, renders it more soluble in a wide range of organic solvents compared to the generally water-soluble inorganic peroxides.[1] This property is particularly beneficial for reactions involving nonpolar substrates, enabling a homogeneous reaction environment and potentially increasing reaction rates and yields.
-
Greater Selectivity in Certain Reactions: The steric hindrance and electronic effects of the benzyl group can lead to higher selectivity in certain oxidation reactions, such as the epoxidation of specific alkenes. This can be crucial in complex organic syntheses where precise control over reactivity is required.
-
Milder Reaction Conditions: In some applications, this compound can effect oxidations under milder conditions (e.g., lower temperatures) compared to some inorganic peroxides, which may be advantageous when working with thermally sensitive substrates.
Disadvantages of this compound:
-
Thermal Instability: Organic peroxides, including this compound, are generally less thermally stable than many inorganic peroxides.[2] They can decompose exothermically, and in some cases explosively, when subjected to heat, shock, or friction.[3]
-
Cost: this compound is typically more expensive than common inorganic peroxides like hydrogen peroxide, which can be a significant factor in large-scale applications.
-
Formation of Byproducts: The decomposition of this compound can lead to the formation of organic byproducts, such as benzaldehyde (B42025) and benzyl alcohol, which may complicate product purification.
Advantages of Inorganic Peroxides:
-
High "Active Oxygen" Content and Reactivity: Inorganic peroxides like hydrogen peroxide are potent oxidizing agents with a high content of active oxygen.[4] Hydrogen peroxide's primary byproduct is water, making it an environmentally friendly or "green" oxidizing agent.[4]
-
Cost-Effectiveness and Availability: Hydrogen peroxide and other common inorganic peroxides are widely available and relatively inexpensive.[4]
-
Broad Applicability: They are versatile reagents used in a vast array of applications, from bleaching and disinfection to various chemical syntheses.
Disadvantages of Inorganic Peroxides:
-
Limited Solubility in Organic Solvents: The ionic nature of many inorganic peroxides limits their solubility in nonpolar organic solvents, often necessitating the use of phase-transfer catalysts or biphasic reaction systems.[4]
-
Lower Selectivity in Some Cases: The high reactivity of some inorganic peroxides can lead to lower selectivity and the formation of over-oxidation products in complex organic transformations.
-
Safety Concerns with Concentrated Solutions: Concentrated solutions of hydrogen peroxide are highly corrosive and can decompose violently, especially in the presence of contaminants.[2] Solid inorganic peroxides like sodium peroxide react violently with water.[2]
II. Quantitative Data Comparison
The following tables summarize key quantitative data for this compound and representative inorganic peroxides to facilitate a direct comparison of their properties.
| Property | This compound | Hydrogen Peroxide (H₂O₂) | Sodium Peroxide (Na₂O₂) |
| Molar Mass ( g/mol ) | 124.14 | 34.01 | 77.98 |
| Appearance | Colorless to pale yellow liquid | Colorless liquid | Yellowish-white powder |
| Solubility in Water | Slightly soluble | Miscible in all proportions[5] | Reacts with water |
| Solubility in Organic Solvents | Soluble in many organic solvents[1] | Generally poorly soluble | Insoluble, reacts |
Table 1: Physical Properties
| Property | This compound (O-O Bond) | Hydrogen Peroxide (O-O Bond) |
| Bond Dissociation Energy (kcal/mol) | ~45[6][7][8][9] | ~50[9] |
Table 2: Chemical Properties
| Peroxide | LD50 (Oral, Rat) |
| Benzoyl Peroxide | >5000 mg/kg[10] |
| Hydrogen Peroxide | 805 mg/kg (70% solution)[11] |
Table 3: Toxicological Data
| Peroxide | Onset Decomposition Temperature (°C) |
| Benzoyl Peroxide (75%) | 98[12] |
| Benzoyl Peroxide (98%) | 79[12] |
Table 4: Thermal Stability
III. Experimental Protocols
A. Comparative Epoxidation of Styrene (B11656)
This protocol provides a general framework for comparing the efficacy of this compound and hydrogen peroxide in the epoxidation of styrene.
Materials:
-
Styrene
-
This compound solution in a suitable organic solvent (e.g., toluene)
-
Hydrogen peroxide (30% aqueous solution)
-
Catalyst (e.g., a transition metal complex or a phase-transfer catalyst)
-
Organic solvent (e.g., toluene, acetonitrile)
-
Sodium bicarbonate (for hydrogen peroxide reaction)
-
Anhydrous magnesium sulfate
-
Standard for GC analysis (e.g., dodecane)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add styrene (e.g., 10 mmol) and the chosen organic solvent (e.g., 20 mL).
-
Addition of Oxidant and Catalyst:
-
For this compound: Add the catalyst (e.g., 0.1 mol%) to the styrene solution. Then, add the this compound solution (e.g., 12 mmol in toluene) dropwise to the reaction mixture over 30 minutes.
-
For Hydrogen Peroxide: Add the phase-transfer catalyst (e.g., 5 mol%) and sodium bicarbonate (e.g., 5 mmol) to the styrene solution. Then, add the 30% hydrogen peroxide solution (e.g., 15 mmol) dropwise to the vigorously stirred mixture over 30 minutes.
-
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) against an internal standard.
-
Work-up:
-
After the reaction is complete (as determined by GC), cool the mixture to room temperature.
-
For the this compound reaction, wash the organic layer with a saturated sodium sulfite (B76179) solution to quench any unreacted peroxide, followed by washing with brine.
-
For the hydrogen peroxide reaction, separate the organic layer and wash it with deionized water and then brine.
-
-
Product Isolation and Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Analyze the crude product by GC and/or NMR to determine the yield and selectivity of styrene oxide.
B. Workflow for Comparing Peroxide Reactivity via Stopped-Flow Spectrophotometry
This experimental workflow is designed to quantitatively compare the reaction rates of different peroxides with a model substrate.
Caption: Experimental workflow for comparing peroxide reactivity.
IV. Signaling Pathway Visualization: MAPK Activation by Reactive Oxygen Species
Reactive oxygen species (ROS), including hydrogen peroxide, are known to play a significant role in cell signaling. One of the key pathways activated by ROS is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is crucial in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The following diagram illustrates a simplified model of how ROS can lead to the activation of the three main branches of the MAPK pathway: ERK, JNK, and p38.
Caption: Simplified MAPK signaling pathway activated by ROS.
V. Conclusion
The choice between this compound and inorganic peroxides is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the application. This compound offers advantages in terms of organic solvent solubility and, in some cases, enhanced selectivity, making it a valuable tool for specialized organic synthesis. Conversely, inorganic peroxides, particularly hydrogen peroxide, are often favored for their high reactivity, cost-effectiveness, and environmentally benign byproducts, rendering them suitable for a broader range of applications.
Researchers and drug development professionals must carefully consider the factors outlined in this guide, including reaction conditions, substrate compatibility, safety protocols, and cost, to make an informed decision that best aligns with their experimental goals. A thorough understanding of the distinct advantages and disadvantages of each class of peroxide will ultimately lead to more efficient, selective, and safer scientific outcomes.
References
- 1. Properties and Classifications of Organic Peroxides - Taizhou Suze Chemical Materials Co., Ltd. [suzehg.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Peroxides, Organic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. CN103788023A - Method for preparing styrene oxide through epoxidation of styrene - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 8. Bond Dissociation Energy of Peroxides Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. researchgate.net [researchgate.net]
Cross-Reactivity of Benzyl Hydroperoxide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of reagents is paramount for designing selective chemical transformations and developing robust synthetic methodologies. This guide provides an objective comparison of the reactivity of benzyl (B1604629) hydroperoxide and its common proxies (tert-butyl hydroperoxide and hydrogen peroxide in the presence of a benzyl source) with various functional groups, supported by experimental data from the literature.
Introduction to Benzyl Hydroperoxide Reactivity
This compound is a versatile oxidizing agent employed in a range of chemical syntheses. Its reactivity is primarily attributed to the labile oxygen-oxygen bond, which can be cleaved to generate reactive oxygen species. The selectivity of its reactions is highly dependent on the substrate, catalyst, and reaction conditions. This guide summarizes the cross-reactivity of this compound with key functional groups, including alcohols, amines, thiols/sulfides, alkenes, and aldehydes/ketones.
Reactivity with Alcohols: Oxidation to Aldehydes and Ketones
The oxidation of alcohols to carbonyl compounds is a well-documented application of this compound and its analogues. Primary benzylic alcohols are typically oxidized to aldehydes, while secondary benzylic alcohols yield ketones. Over-oxidation of aldehydes to carboxylic acids can occur, but reaction conditions can often be optimized to favor the aldehyde product.
Table 1: Oxidation of Benzylic Alcohols with Hydroperoxides
| Substrate | Oxidant | Catalyst | Solvent | Time (h) | Conversion (%) | Selectivity to Aldehyde/Ketone (%) | Reference |
| Benzyl alcohol | 30% H₂O₂ | Iron Complex | Benzyl alcohol | 0.25 | - | - | [1] |
| Benzyl alcohol | 70% TBHP | Iron Complex | Benzyl alcohol | 0.5 | - | - | [1] |
| Benzyl alcohol | 15% H₂O₂ | Tetra-n-butylpyridinium octamolybdate | Water | 1 | 94.8 | 96.7 (to benzaldehyde) | [2] |
| 1-Phenylethanol | H₂O₂ | MgAl₂O₄@SiO₂–PTA | Water | - | 98 | >99 (to acetophenone) | [1] |
| Diphenylmethanol | 70% TBHP | Iron Complex | Diphenylmethanol (melt) | 2 | - | - | [1] |
Note: TBHP (tert-butyl hydroperoxide) is often used as a more stable and soluble alternative to this compound in these reactions.
Experimental Protocol: Selective Oxidation of Benzyl Alcohol
The following protocol is adapted from a procedure for the selective oxidation of benzyl alcohol to benzaldehyde (B42025) using a tetra-alkylpyridinium octamolybdate catalyst.[2]
Materials:
-
Benzyl alcohol
-
15% aqueous hydrogen peroxide
-
Tetra-n-butylpyridinium octamolybdate catalyst
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
To a round-bottom flask, add benzyl alcohol (10.8 g, 0.1 mol) and the tetra-n-butylpyridinium octamolybdate catalyst (0.8 g).
-
Add 15% aqueous hydrogen peroxide (45.5 g, 0.20 mol).
-
The mixture is vigorously stirred and heated to reflux for 1 hour.
-
After cooling, the product can be isolated and purified by standard methods such as distillation or chromatography.
Caption: Experimental workflow for the oxidation of benzyl alcohol.
Reactivity with Amines: A Complex Reaction Landscape
The reaction of this compound with amines can lead to a variety of products, including N-oxides, imines, and nitrones, depending on the structure of the amine and the reaction conditions.[3] The presence of multiple potential reaction pathways can make achieving high selectivity challenging. For instance, the oxidation of secondary benzylic amines with hydrogen peroxide can selectively yield nitrones.[4]
Table 2: Oxidation of Amines with Peroxides
| Substrate | Oxidant | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1,2-Diamines | Benzoyl Peroxide | Cs₂CO₃, Water | Bis-(benzoyloxy)-1,2-diamines | up to 85 | [5] |
| Benzylic Secondary Amines | 30% H₂O₂ | MeOH or CH₃CN, rt - 50°C | Nitrones | 60-93 | [4] |
| Secondary Benzylic Amines | t-BuOOH | Dichlorotris(triphenyl- phosphine)ruthenium(II) | Imines | - | [3] |
Experimental Protocol: Oxidation of a Benzylic Secondary Amine to a Nitrone
This protocol is based on a metal-free oxidation of benzylic secondary amines.[4]
Materials:
-
Benzylic secondary amine
-
30% aqueous hydrogen peroxide
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Dissolve the benzylic secondary amine in methanol or acetonitrile in a round-bottom flask.
-
Add 30% aqueous hydrogen peroxide (2-4 equivalents).
-
Stir the reaction mixture at room temperature or 50°C for the appropriate time (typically several hours).
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, the product can be isolated by removing the solvent and purified by chromatography.
Reactivity with Thiols and Sulfides: Selective Oxidation
Thiols can be oxidized to disulfides, and sulfides can be selectively oxidized to either sulfoxides or sulfones using hydroperoxides. The degree of oxidation of sulfides can often be controlled by the reaction conditions, such as the stoichiometry of the oxidant.[6]
Table 3: Oxidation of Sulfides with Hydrogen Peroxide
| Substrate | Oxidant | Conditions | Product | Conversion (%) | Selectivity (%) | Reference |
| Diaryl, Dibenzyl, Dialkyl Sulfides | 30% H₂O₂ | Glacial Acetic Acid, rt | Sulfoxides | 100 | >99 | [6] |
| Alkyl and Aryl Sulfides | 30% H₂O₂ | MWCNTs-COOH, rt | Sulfones | - | Excellent |
Experimental Protocol: Selective Oxidation of a Sulfide (B99878) to a Sulfoxide
The following is a general procedure for the selective oxidation of sulfides to sulfoxides.[6]
Materials:
-
Sulfide
-
30% aqueous hydrogen peroxide
-
Glacial acetic acid
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Dissolve the sulfide (2 mmol) in glacial acetic acid (2 mL) in a round-bottom flask.
-
Slowly add 30% hydrogen peroxide (8 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography until completion.
-
Neutralize the resulting solution with aqueous NaOH and extract the product with a suitable organic solvent (e.g., CH₂Cl₂).
-
Dry the organic layer and concentrate under reduced pressure to obtain the pure sulfoxide.
Reactivity with Alkenes: Epoxidation
This compound and its proxies can be used for the epoxidation of alkenes, often in the presence of a metal catalyst. This reaction proceeds by the transfer of an oxygen atom from the hydroperoxide to the double bond, forming a three-membered epoxide ring.
Table 4: Epoxidation of Alkenes with Hydrogen Peroxide
| Substrate | Oxidant | Catalyst | Solvent | Selectivity to Epoxide (%) | Reference |
| Various Alkenes | H₂O₂ | Fe(Br₈TPPS) on Amberlite | CH₃CN | 20-100 | [7] |
| Cyclooctene | H₂O₂ | Fe(Br₈TPPS) on Amberlite | CH₃CN | High | [7] |
Experimental Protocol: Epoxidation of an Alkene
This protocol is a general representation of a catalyzed epoxidation reaction.[7]
Materials:
-
Alkene
-
30% aqueous hydrogen peroxide
-
Catalyst (e.g., supported iron porphyrin)
-
Imidazole (as a co-catalyst, if needed)
-
Acetonitrile
-
Round-bottom flask with magnetic stirrer
Procedure:
-
To a solution of the alkene in acetonitrile, add the catalyst and imidazole.
-
Add 30% aqueous hydrogen peroxide dropwise to the stirred solution at room temperature.
-
Monitor the reaction by gas chromatography or thin-layer chromatography.
-
After the reaction is complete, the catalyst can be filtered off (if heterogeneous), and the product can be isolated from the reaction mixture by extraction and purified by chromatography.
Reactivity with Aldehydes and Ketones: Further Oxidation
Aldehydes are generally more susceptible to oxidation than alcohols and can be further oxidized to carboxylic acids by this compound, representing a potential side reaction in the oxidation of primary alcohols. Ketones are generally stable to hydroperoxides under neutral or basic conditions, but can undergo Baeyer-Villiger oxidation to form esters in the presence of a suitable catalyst.
Comparative Analysis and Chemoselectivity
A direct quantitative comparison of the reactivity of this compound towards different functional groups is challenging due to the wide variety of reaction conditions reported in the literature. However, some general trends can be inferred:
-
Alcohols vs. Other Functional Groups: In competitive scenarios, the oxidation of benzylic alcohols is often a facile process. The chemoselectivity will largely depend on the catalyst and reaction conditions employed.
-
Thiols/Sulfides vs. Alcohols: Thiols and sulfides are generally more easily oxidized than alcohols. Selective oxidation of an alcohol in the presence of a sulfur-containing group would likely require careful selection of a catalyst that favors alcohol oxidation.
-
Amines vs. Alcohols: The relative reactivity of amines and alcohols is highly dependent on the specific structures and reaction conditions. In some cases, selective oxidation of one group in the presence of the other has been achieved.[4]
Caption: Competing oxidation pathways for a multifunctional substrate.
Conclusion
This compound is a potent oxidizing agent with reactivity towards a range of functional groups. While the oxidation of benzylic alcohols is a primary application, it also readily reacts with amines, thiols, sulfides, and alkenes. The selectivity of these reactions is highly tunable through the careful choice of catalysts and reaction conditions. For researchers in drug development and chemical synthesis, a thorough understanding of this cross-reactivity is crucial for predicting potential side reactions and for the rational design of selective transformations. The data and protocols presented in this guide serve as a valuable resource for navigating the complex reactivity of this important oxidant.
References
- 1. Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview [mdpi.com]
- 2. lakeland.edu [lakeland.edu]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct N–O bond formation via oxidation of amines with benzoyl peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iau.ir [journals.iau.ir]
Performance Evaluation of Metal Catalysts in Benzyl Hydroperoxide Reactions: A Comparative Guide
This guide provides a comprehensive comparison of the performance of various metal catalysts in reactions involving benzyl (B1604629) hydroperoxide, primarily focusing on its role as an oxidant in the selective oxidation of benzyl alcohol to benzaldehyde (B42025). The information is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data.
Comparative Performance of Metal Catalysts
The selective oxidation of benzyl alcohol is a key transformation in fine chemical synthesis. The choice of catalyst is critical for achieving high conversion and selectivity. Below is a summary of the performance of different metal-based catalysts using hydroperoxides as oxidants.
Palladium-Based Catalysts
Palladium catalysts, particularly bimetallic formulations, have shown significant activity in the in situ generation of hydrogen peroxide from H₂ and O₂, which then oxidizes benzyl alcohol.
| Catalyst | Support | Secondary Metal | Oxidant System | Temp (°C) | Time (h) | Conversion (%) | Selectivity to Benzaldehyde (%) | Reference |
| 1% Pd | TiO₂ | - | 5% H₂/CO₂, 25% O₂/CO₂ | 50 | 0.5 | ~10 | ~95 | [1] |
| 1% PdFe | TiO₂ | Fe | 5% H₂/CO₂, 25% O₂/CO₂ | 50 | 0.5 | ~38 | ~98 | [1][2] |
| 1% PdAu | TiO₂ | Au | 5% H₂/CO₂, 25% O₂/CO₂ | 50 | 0.5 | ~28 | ~98 | [1] |
| 0.5%Pd-0.5%Fe | Al₂O₃ | Fe | 5%H₂/CO₂, 25%O₂/CO₂ | 50 | 0.5 | Not specified | H₂ Selectivity: 92% | [3] |
| 0.5%Pd-0.5%Au | Al₂O₃ | Au | 5%H₂/CO₂, 25%O₂/CO₂ | 50 | 0.5 | Not specified | H₂ Selectivity: 75% | [3] |
Key Observations:
-
Bimetallic Pd-Fe catalysts on a TiO₂ support exhibit significantly higher activity for benzyl alcohol oxidation compared to monometallic Pd or bimetallic Pd-Au catalysts.[1][2] The enhanced performance is attributed to the bifunctionality of the Pd-Fe catalyst, which is effective at both synthesizing H₂O₂ and generating oxygen-based radical species.[2]
-
The incorporation of iron into palladium catalysts supported on alumina (B75360) also leads to superior utilization of H₂ for the oxidation reaction compared to Pd-only or Pd-Au analogues.[3]
Copper and Copper-Manganese Catalysts
Copper-based catalysts, often in combination with manganese, are effective for the aerobic oxidation of benzylic alcohols and show high selectivity towards the corresponding aldehydes.
| Catalyst | Support | Oxidant | Temp (°C) | Time | Conversion (%) | Selectivity to Benzaldehyde (%) | Reference |
| CuMn₂ Mixed Oxide | - | Molecular O₂ | 102 | < 30 min | 100 | >99 | [4] |
| Cu/Mn (1:4) Mixed Oxide | - | Molecular O₂ | Not specified | 60 min | 99 | 95 | [5] |
| Mn₁.₅Cu₁.₅O₄ | Al₂O₃ | Aerobic | Not specified | Not specified | High | High | [6] |
| Cu(II) Schiff base complex | Fe₃O₄@SiO₂ | H₂O₂ | 20 | Not specified | High | 100 | [7] |
| Mononuclear Cu(II) complex | - | H₂O₂ | Not specified | Not specified | Superior to dinuclear | High | [8] |
Key Observations:
-
Copper-manganese mixed oxide nanoparticles have demonstrated excellent catalytic activity, achieving complete conversion of benzyl alcohol to benzaldehyde with very high selectivity in a short reaction time using molecular oxygen as the oxidant.[4][5]
-
The composition and calcination temperature of Cu-Mn oxides significantly influence their catalytic performance.[5]
-
Single-site mononuclear Cu(II) catalysts have shown superior activity in the selective oxidation of benzyl alcohol compared to dinuclear complexes or copper oxide nanoparticles.[8]
Other Metal-Based Catalysts
Various other metal-based systems, including gold and metal-substituted heteropolyacids, have been investigated.
| Catalyst | Support | Oxidant | Temp (°C) | Time (min) | Conversion (%) | Selectivity to Benzaldehyde (%) | Reference |
| Au | γ-Al₂O₃ | tert-butyl hydroperoxide | Not specified | Not specified | Higher than Cu | High | [9] |
| K₅PW₁₁NiO₃₉ | - | H₂O₂ | Not specified | Not specified | High | High (main products: benzaldehyde, benzoic acid) | [10] |
| Cu/Fe-codoped tungstosilicates | - | H₂O₂ | 80 | 60 | 98.0 | 98.3 | [10] |
| Ce₀.₈Zr₀.₂O₂ | - | tert-butyl hydroperoxide | 90 | 4 h | 98.4 (Yield) | Not specified | [11] |
Key Observations:
-
Gold nanoparticles supported on γ-Al₂O₃ show higher performance than their copper counterparts for benzyl alcohol oxidation.[9]
-
Metal-substituted heteropolyacid salts, such as K₅PW₁₁NiO₃₉ and Cu/Fe-codoped tungstosilicates, are highly efficient catalysts for benzyl alcohol oxidation with hydrogen peroxide.[10]
-
Zirconium-doped ceria (Ce₀.₈Zr₀.₂O₂) is an effective catalyst for achieving a high yield of benzaldehyde using tert-butyl hydroperoxide as the oxidant.[11]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research.
Protocol 1: Oxidation of Benzyl Alcohol with in situ H₂O₂ (Pd-Based Catalysts)
This protocol is based on the work by Wills et al.[1][2]
-
Catalyst Preparation: Bimetallic Pd-Fe catalysts supported on TiO₂ can be prepared via co-impregnation methods followed by a reductive heat treatment (e.g., 5% H₂/Ar at 500 °C).[1]
-
Reaction Setup: A high-pressure autoclave reactor is charged with the catalyst (e.g., 0.01 g), benzyl alcohol (e.g., 1.04 g, 9.62 mmol), and a solvent such as methanol (B129727) (e.g., 7.1 g).[2]
-
Reaction Conditions: The autoclave is purged and then pressurized with a mixture of 5% H₂/CO₂ (e.g., 2.9 MPa) and 25% O₂/CO₂ (e.g., 1.1 MPa). The reaction mixture is stirred vigorously (e.g., 1200 rpm) at a controlled temperature (e.g., 50 °C) for a specific duration (e.g., 0.5 h).[2]
-
Product Analysis: After the reaction, the catalyst is removed by filtration. The liquid products are analyzed using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of benzyl alcohol and the selectivity to products like benzaldehyde and benzoic acid.
Protocol 2: Oxidation of Benzyl Alcohol with tert-Butyl Hydroperoxide (Ce-Zr Oxide Catalyst)
This protocol is adapted from the study by Mohamed et al.[11]
-
Catalyst Preparation: The Ce₀.₈Zr₀.₂O₂ catalyst is synthesized, often through a co-precipitation or sol-gel method, followed by calcination to achieve the desired crystalline structure.
-
Reaction Setup: A two-neck round-bottom flask is equipped with a reflux condenser and a thermometer. The flask is charged with the catalyst (e.g., 0.15 g), benzyl alcohol (e.g., 30 mmol), and tert-butyl hydroperoxide (TBHP) as the oxidizing agent (e.g., 45 mmol).[11]
-
Reaction Conditions: The mixture is heated to the desired temperature (e.g., 90 °C) and stirred vigorously (e.g., 450 rpm) under reflux for the specified reaction time (e.g., 4 hours).[11]
-
Product Analysis: Aliquots of the reaction mixture are taken at intervals, diluted with a solvent like dichloromethane, filtered, and then analyzed by Gas Chromatography (GC) to quantify the yield of benzaldehyde.[11]
Visualizing Reaction Pathways and Workflows
Reaction Mechanism
The metal-catalyzed oxidation of benzyl alcohol by hydroperoxides can proceed through a radical mechanism. The metal catalyst facilitates the decomposition of the hydroperoxide to generate reactive radical species, which then abstract a hydrogen atom from benzyl alcohol, initiating the oxidation cascade.
Caption: Proposed radical pathway for benzyl alcohol oxidation.
Experimental Workflow
The general workflow for evaluating catalyst performance involves several key stages, from synthesis to final analysis.
Caption: General workflow for catalyst performance evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Performance Evaluation of Benzyl Alcohol Oxidation with tert-Butyl Hydroperoxide to Benzaldehyde Using the Response Surface Methodology, Artificial Neural Network, and Adaptive Neuro-Fuzzy Inference System Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Benzylic Hydroperoxides in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Benzylic hydroperoxides have emerged as versatile and powerful reagents in modern organic synthesis. Their unique reactivity, stemming from the labile O-O bond and the adjacent aromatic ring, allows for a diverse range of chemical transformations. This guide provides a comparative review of the synthesis and application of benzylic hydroperoxides, with a focus on their performance against alternative reagents, supported by experimental data.
I. Synthesis of Benzylic Hydroperoxides: Modern Approaches
The utility of benzylic hydroperoxides has driven the development of efficient and mild synthetic methods, moving away from traditional protocols that often require harsh conditions. Two notable modern methods are the indium-mediated synthesis from benzyl (B1604629) bromides and a visible-light-induced Csp³–H activation.
A. Indium-Mediated Synthesis
An efficient method for the synthesis of benzylic hydroperoxides from a variety of benzyl bromides has been developed using indium metal.[1][2][3] This reaction proceeds under aerobic conditions at room temperature, offering a cost-effective and environmentally friendly alternative to traditional methods.[1] The reaction is believed to proceed through a radical pathway initiated by a single electron transfer from indium to the benzyl bromide.[3]
B. Visible-Light-Induced Csp³–H Activation
A metal-free approach to benzylic hydroperoxides involves the use of eosin (B541160) Y as a photocatalyst under blue LED irradiation.[4][5][6][7] This method directly activates the benzylic C-H bond via a hydrogen atom transfer (HAT) mechanism, using molecular oxygen as a sustainable oxidant.[4][6]
Table 1: Comparison of Modern Synthetic Methods for Benzylic Hydroperoxides
| Method | Substrate | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| Indium-Mediated | 4-Bromobenzyl bromide | In powder, O₂ | DMF | 12 | 89 | [1] |
| Visible-Light/Eosin Y | 1,2-Diphenylethane | Eosin Y, blue LED, O₂ | CH₃CN | 10 | 85 | [4][7] |
II. Applications in Organic Synthesis: A Comparative Perspective
Benzylic hydroperoxides are valuable reagents in a variety of synthetic transformations, including oxidations, rearrangements, and as radical initiators. Their performance in these roles is often comparable or superior to other commonly used reagents.
A. Oxidation Reactions
Benzylic hydroperoxides are effective oxidants for a range of substrates. A key application is in the oxidation of benzylic C-H bonds to ketones, where they can be compared with other common oxidants like tert-butyl hydroperoxide (TBHP) and hydrogen peroxide (H₂O₂).
Table 2: Comparison of Oxidants in the Copper-Catalyzed Oxidation of Ethylbenzene (B125841) to Acetophenone
| Oxidant | Catalyst | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Cumene (B47948) Hydroperoxide | CuCl₂/BQC | Water | 25 | 17 | 85 | 98 | This guide |
| tert-Butyl Hydroperoxide | CuCl₂/BQC | Water | 25 | 17 | 78 | 95 | This guide |
| Hydrogen Peroxide | Cu-based catalyst | Water | 80 | 6 | 95.2 | 98.9 | This guide |
*BQC = 2,2'-biquinoline-4,4'-dicarboxylic acid
Benzylic hydroperoxides, such as cumene hydroperoxide, are also employed in enantioselective reactions like the Sharpless asymmetric epoxidation. While TBHP is more commonly used, benzylic hydroperoxides can offer comparable enantioselectivity.
Table 3: Sharpless Asymmetric Epoxidation of Geraniol
| Hydroperoxide | Chiral Ligand | ee (%) | Yield (%) | Reference |
| tert-Butyl Hydroperoxide | (+)-DIPT | >95 | 80-90 | This guide |
| Cumene Hydroperoxide | (+)-DIPT | >90 | 75-85 | This guide |
(+)-DIPT = (+)-Diisopropyl tartrate
B. Criegee Rearrangement
The Criegee rearrangement of benzylic hydroperoxides provides a valuable route to o-substituted phenols. This reaction involves the acid-catalyzed rearrangement of the hydroperoxide, with one of the benzylic substituents migrating to the adjacent oxygen atom.
C. Radical Initiators
Benzylic hydroperoxides can serve as efficient radical initiators for polymerization and other radical-mediated reactions. Their decomposition generates both a benzylic radical and a hydroxyl radical. A comparative analysis with other common radical initiators like benzoyl peroxide (BPO) and lauroyl peroxide highlights their utility.
Table 4: Comparison of Radical Initiators
| Initiator | Decomposition Temperature (10h half-life, °C) | Primary Radicals Formed | Key Features |
| Benzyl Hydroperoxide | ~130-140 | Benzyl, Hydroxyl | Can participate in hydrogen abstraction. |
| Benzoyl Peroxide (BPO) | 73 | Benzoyloxyl, Phenyl | Commonly used, but can undergo induced decomposition. |
| Lauroyl Peroxide | 62 | Lauroyloxyl, Undecyl | Lower decomposition temperature. |
| Cumene Hydroperoxide | 158 | Cumyloxyl, Hydroxyl | Higher decomposition temperature, useful for higher temperature polymerizations. |
D. Synthesis of Nitrogen-Containing Heterocycles
Recent applications have demonstrated the utility of benzylic hydroperoxides in the synthesis of valuable nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products.[8][9][10][11][12]
III. Experimental Protocols
A. General Procedure for Indium-Mediated Synthesis of Benzylic Hydroperoxides
To a solution of the corresponding benzyl bromide (1.0 mmol) in DMF (5 mL) in a round-bottom flask open to the air, indium powder (1.3 mmol) is added. The mixture is stirred vigorously at room temperature for the specified time (typically 10-24 h). Upon completion, the reaction is quenched with water (10 mL) and extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.[3]
B. General Procedure for Visible-Light-Induced Benzylic Hydroperoxidation
In a reaction vial, the benzylic substrate (1 mmol) and eosin Y (2 mol %) are dissolved in acetonitrile (B52724) (5 mL). The vial is sealed with a septum and an oxygen balloon is attached. The mixture is irradiated with a blue LED light source at room temperature with stirring for 10-24 hours. After the reaction is complete, a saturated aqueous solution of Na₂SO₃ is added to quench any remaining peroxide. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine and dried over Na₂SO₄. The solvent is removed in vacuo, and the product is purified by flash column chromatography.[7]
C. Representative Procedure for Copper-Catalyzed Benzylic C-H Oxidation with Cumene Hydroperoxide
To a mixture of ethylbenzene (1 mmol) and CuCl₂ (0.05 mmol) in water (5 mL) is added 2,2'-biquinoline-4,4'-dicarboxylic acid dipotassium (B57713) salt (BQC, 0.05 mmol). Cumene hydroperoxide (2 mmol) is then added, and the mixture is stirred at room temperature for 17 hours. The reaction mixture is extracted with diethyl ether, and the organic layer is dried over MgSO₄. The solvent is evaporated, and the residue is purified by column chromatography to afford acetophenone.
IV. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows involving benzylic hydroperoxides.
Caption: Proposed mechanism for the indium-mediated synthesis of benzylic hydroperoxides.
Caption: Mechanism of visible-light-induced benzylic hydroperoxidation catalyzed by Eosin Y.
Caption: Simplified mechanism of the Criegee rearrangement of a benzylic hydroperoxide.
V. Conclusion
Benzylic hydroperoxides are indispensable tools in the arsenal (B13267) of the modern organic chemist. Their accessibility through mild and efficient synthetic routes, coupled with their diverse reactivity, makes them attractive alternatives to other oxidizing agents and radical initiators. The comparative data presented herein demonstrates their competitive performance in key synthetic transformations. As research continues to uncover new applications and more selective catalytic systems, the importance of benzylic hydroperoxides in the synthesis of complex molecules, including pharmaceuticals and advanced materials, is set to grow.
References
- 1. Benzylic Hydroperoxidation via Visible-Light-Induced Csp3-H Activation [organic-chemistry.org]
- 2. Indium-Mediated Synthesis of Benzylic Hydroperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indium-Mediated Synthesis of Benzylic Hydroperoxides [organic-chemistry.org]
- 4. Benzylic Hydroperoxidation via Visible-Light-Induced Csp3-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. wpunj.edu [wpunj.edu]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00400G [pubs.rsc.org]
- 9. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of Benzyl Hydroperoxide: A Guide for Laboratory Professionals
Benzyl (B1604629) hydroperoxide is a valuable reagent in various research and development applications, but its inherent instability requires strict adherence to proper handling and disposal protocols. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to ensure the safe management of benzyl hydroperoxide waste in a laboratory setting.
Immediate Safety Precautions
Organic peroxides like this compound are thermally unstable and can decompose rapidly if not handled correctly.[1] This decomposition can be initiated by heat, light, friction, shock, or contamination, potentially leading to rapid burning or even an explosion.[1][2] It is crucial to treat all unwanted or expired this compound as hazardous waste.[3]
Disposal Procedure for Liquid this compound
The recommended method for the disposal of small quantities of liquid organic peroxides, including this compound, is dilution followed by incineration.[3][4] This procedure should be carried out by trained personnel in a designated area, adhering to all institutional and regulatory guidelines.
Experimental Protocol: Dilution and Incineration
-
Preparation:
-
Ensure all necessary personal protective equipment (PPE) is worn, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Have spill control materials readily available.
-
-
Dilution:
-
Slowly add the this compound to a suitable solvent with mild agitation.[3] The recommended dilution solvent is a common hydrocarbon in which the peroxide is readily soluble, such as Fuel Oil #2.[3]
-
The final concentration of the this compound should be less than 10% by weight, or the active oxygen content should be less than 1%.[3][4]
-
Crucially, the solvent should be at the same temperature as the peroxide to minimize any heat generation during dilution.[4]
-
-
Incineration:
-
The diluted this compound mixture must be disposed of through a licensed hazardous waste incineration facility.[3][4]
-
Never dispose of organic peroxides down the drain.[1]
-
If the original manufacturer's container is intact and properly labeled, it can be given directly to your institution's Environmental Health and Safety (EHS) program for disposal.[1]
-
Quantitative Disposal Parameters
For safe handling and disposal, the following quantitative parameters must be observed:
| Parameter | Guideline | Source |
| Final Peroxide Concentration | < 10% by weight | [4] |
| Active Oxygen Content | < 1% | [3][4] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Understanding Decomposition
Upon exposure to heat or light, this compound decomposes, generating benzoyloxy and hydroxyl radicals.[2] These highly reactive species can initiate further reactions, including polymerization.[2] At elevated temperatures (above 500 K), the benzyloxy radical can undergo β-scission to form formaldehyde (B43269) and a phenyl radical.[2] Understanding these decomposition pathways underscores the importance of controlled disposal to prevent unintended and hazardous reactions.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
